molecular formula C4H2BrNO2S B009547 5-Bromothiazole-4-carboxylic acid CAS No. 103878-58-6

5-Bromothiazole-4-carboxylic acid

Cat. No.: B009547
CAS No.: 103878-58-6
M. Wt: 208.04 g/mol
InChI Key: AZYQIQWMHMYDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Overview 5-Bromothiazole-4-carboxylic acid (: 103878-58-6) is an off-white to light yellow solid with the molecular formula C 4 H 2 BrNO 2 S and a molecular weight of 208.03 g/mol [ ][ ]. This high-purity building block is characterized by a predicted boiling point of 367.7 °C and a density of approximately 2.1 g/cm³ [ ][ ]. Its structure, which features both a carboxylic acid group and a bromine substituent on a thiazole ring, makes it a highly versatile intermediate for constructing complex molecules in synthetic chemistry [ ][ ]. Research Applications and Value This compound serves as a critical precursor in organic synthesis and pharmaceutical research. Its primary value lies in its dual functionality: the carboxylic acid group can undergo various coupling reactions or be converted into other functional groups, while the bromine atom is an effective handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings [ ]. This allows researchers to efficiently create diverse chemical libraries. It is specifically used in the development of innovative drugs and agrochemicals, contributing to the exploration of new therapeutic agents and crop protection solutions [ ]. Furthermore, thiazole derivatives analogous to this compound have demonstrated significant pharmacological potential in scientific studies, including ameliorating insulin sensitivity and hyperlipidaemia in diabetic models, highlighting the relevance of the thiazole core in medicinal chemistry [ ]. Handling and Safety This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures must be followed. It has multiple hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ][ ]. It is recommended to store the material under an inert gas (nitrogen or argon) at 2-8°C to ensure its long-term stability [ ]. Please consult the Safety Data Sheet (SDS) before use [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQIQWMHMYDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612119
Record name 5-Bromo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-58-6
Record name 5-Bromo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromothiazole-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromothiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The thiazole motif is a core component of numerous pharmacologically active compounds, including antibiotics and anticancer agents, owing to its ability to engage in a wide range of biological interactions.[1][2] The specific substitution pattern of a bromine atom at the 5-position and a carboxylic acid at the 4-position provides two reactive handles for further molecular elaboration, making it a valuable intermediate for the synthesis of complex target molecules and drug candidates.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights. We will explore two robust strategies, beginning with a retrosynthetic analysis to logically deconstruct the target molecule into readily available starting materials. Each proposed pathway is supported by detailed experimental protocols, data summaries, and visual diagrams to ensure clarity and reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests two primary disconnection strategies. The first involves a functional group interconversion (FGI) of the carboxylic acid to a more stable ester precursor, such as an ethyl ester. This intermediate, ethyl 5-bromothiazole-4-carboxylate, can be disconnected at the C5-Br bond. The bromine can be introduced via a Sandmeyer reaction from a precursor bearing an amino group at the 5-position. The second strategy involves the direct bromination of a pre-formed thiazole-4-carboxylic acid or its ester. This analysis forms the basis for the two distinct synthetic pathways detailed in this guide.

Retrosynthesis T This compound (Target) I1 Ethyl 5-bromothiazole-4-carboxylate T->I1 FGI (Esterification) I2 Ethyl 5-aminothiazole-4-carboxylate I1->I2 Sandmeyer Reaction I3 Thiazole-4-carboxylic acid I1->I3 Bromination SM Starting Materials (e.g., Ethyl Bromopyruvate, Thioamides) I2->SM Hantzsch Synthesis I3->SM Hantzsch-type Synthesis Pathway1 cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis S1 Ethyl 2-aminothiazole- 4-carboxylate P1 Ethyl 2-amino-5-bromo- thiazole-4-carboxylate S1->P1 NBS or Br2 P2 Ethyl 5-bromothiazole- 4-carboxylate P1->P2 1. NaNO2, HBr 2. CuBr P3 This compound P2->P3 KOH, H2O/EtOH then H+ Pathway2 cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis S1 Ethyl Bromopyruvate + Thioformamide P1 Ethyl Thiazole-4-carboxylate S1->P1 P2 Ethyl 5-bromothiazole- 4-carboxylate P1->P2 NBS, Acetic Acid P3 This compound P2->P3 KOH, H2O/EtOH then H+

References

CAS number for 5-Bromothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromothiazole-4-carboxylic acid

Introduction

This compound, identified by the CAS number 103878-58-6 , is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.[1][2] The thiazole ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals, underscoring the importance of its derivatives as versatile building blocks in drug discovery.[3] The presence of both a carboxylic acid and a bromine atom on the thiazole nucleus provides two distinct reactive sites, enabling a wide array of chemical modifications. This guide offers a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for this compound, tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 103878-58-6[1][4]
Molecular Formula C4H2BrNO2S[4][5]
Molecular Weight 208.03 g/mol [4][5][6]
Appearance Solid[5]
Purity Typically ≥95%[5]
InChI Key AZYQIQWMHMYDPO-UHFFFAOYSA-N[5]
Storage Room temperature, in a dry, cool, and well-ventilated place.[7][7]

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[3] While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in a single source, a plausible and logical synthetic route can be devised from commercially available starting materials. This multi-step process would likely involve the formation of the thiazole ring, followed by selective bromination.

Proposed Synthetic Workflow

A logical synthetic approach would begin with the Hantzsch synthesis to form a thiazole-4-carboxylic ester, followed by bromination and subsequent hydrolysis to yield the final product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Ester Hydrolysis A Ethyl 2-chloroacetoacetate + Thioformamide B Ethyl 4-thiazolecarboxylate A->B  Cyclocondensation   C Ethyl 4-thiazolecarboxylate D Ethyl 5-bromo-4-thiazolecarboxylate C->D  N-Bromosuccinimide (NBS) / AIBN   E Ethyl 5-bromo-4-thiazolecarboxylate F This compound E->F  NaOH (aq), then H+ workup  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-thiazolecarboxylate

  • To a stirred solution of thioformamide in ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-thiazolecarboxylate.

    • Causality: The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring. The reaction proceeds via a cyclocondensation mechanism between an α-halocarbonyl compound and a thioamide.

Step 2: Synthesis of Ethyl 5-bromo-4-thiazolecarboxylate

  • Dissolve ethyl 4-thiazolecarboxylate in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 2-4 hours. The C5 position of the thiazole ring is susceptible to electrophilic substitution.

  • Monitor the reaction by TLC. After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

  • Purify the resulting crude ester by column chromatography.

    • Causality: The electron-rich nature of the thiazole ring allows for electrophilic aromatic substitution. Bromination with NBS is a standard method for introducing a bromine atom onto such heterocyclic systems. The C5 position is generally the most reactive site for electrophilic attack in 4-substituted thiazoles.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-bromo-4-thiazolecarboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify to a pH of approximately 2-3 with dilute hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

    • Causality: Basic hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup, is a standard and high-yielding method to obtain the final carboxylic acid product.

Key Applications in Research and Drug Development

Halogenated thiazoles are invaluable intermediates in organic synthesis.[3] The bromine atom in this compound serves as a versatile synthetic handle for various cross-coupling reactions, while the carboxylic acid moiety can be used for amide bond formation or as a bioisostere for other functional groups.

Versatile Synthetic Building Block

The dual functionality of this molecule allows for sequential or orthogonal chemical modifications, making it a powerful building block for creating complex molecular architectures.

G cluster_0 Reaction Pathways A This compound CAS: 103878-58-6 B Suzuki Coupling (C-C bond formation) A->B  -Br site   C Amide Coupling (Peptide synthesis, etc.) A->C  -COOH site   D Sonogashira Coupling (C-C alkyne formation) A->D  -Br site   E Esterification A->E  -COOH site  

Caption: Reactivity of this compound as a synthetic hub.

  • Cross-Coupling Reactions: The bromo-substituent at the 5-position is well-suited for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups, respectively, enabling the rapid generation of diverse chemical libraries for screening.

  • Amide Bond Formation: The carboxylic acid group is readily converted to amides using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in medicinal chemistry for linking molecular fragments and for creating peptidomimetics.

  • Scaffold for Bioactive Molecules: The thiazole-4-carboxylic acid scaffold itself has been identified as a promising core for the development of novel inhibitors for enzymes such as xanthine oxidase, which is a target for the treatment of gout and hyperuricemia.[8] Carboxylic acid-substituted isothiazoles, a related class of compounds, have shown anti-HIV, hypolipidemic, and anti-inflammatory activities.[9]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10][11]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7][11][12] Wear protective gloves, protective clothing, eye protection, and face protection.[7][12]

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

      • IF ON SKIN: Wash with plenty of soap and water.[7][11] If skin irritation occurs, get medical advice/attention.[7][12]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storing in a freezer.[7] It should be kept away from strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a valuable and versatile heterocyclic building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules and chemical libraries. A solid understanding of its properties, synthesis, and safe handling procedures is essential for researchers looking to leverage this compound in their work.

References

physical and chemical properties of 5-Bromothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromothiazole-4-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data, spectroscopic insights, reactivity profiles, and practical application protocols.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, prominently featured in numerous FDA-approved pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a cornerstone of modern drug design. This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of a carboxylic acid group and a bromine atom provides two orthogonal reactive sites, enabling sequential and diverse chemical modifications. This dual functionality allows for the construction of complex molecular architectures, making it a sought-after precursor in the synthesis of novel therapeutic agents and functional materials.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physical characteristics of this compound are summarized below.

Chemical Identity and Properties
PropertyDataReference(s)
IUPAC Name 5-bromo-1,3-thiazole-4-carboxylic acid[2]
Synonyms 5-bromo-4-thiazolecarboxylic acid, 5-bromothiazole-4-carboxylicacid[2]
CAS Number 103878-58-6[2]
Molecular Formula C₄H₂BrNO₂S[2][3]
Molecular Weight 208.03 g/mol [2][3]
Appearance Solid[2]
Purity Typically available at ≥95% or ≥98%[2][3]
SMILES O=C(O)C1=C(Br)SC=N1N/A
InChI Key AZYQIQWMHMYDPO-UHFFFAOYSA-N[2]
Structural Diagram

The molecular structure features a five-membered thiazole ring substituted with a bromine atom at position 5 and a carboxylic acid group at position 4.

cluster_0 This compound cluster_1 Cross-Coupling Reactions cluster_2 Products start R-Br suzuki Suzuki (R'-B(OH)₂) start->suzuki Pd catalyst heck Heck (Alkene) start->heck Pd catalyst sonogashira Sonogashira (Alkyne) start->sonogashira Pd/Cu catalyst prod_suzuki R-R' suzuki->prod_suzuki prod_heck R-Alkene heck->prod_heck prod_sonogashira R-Alkyne sonogashira->prod_sonogashira

References

A Senior Application Scientist's Guide to 5-Bromothiazole-4-carboxylic Acid: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromothiazole-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural arrangement, featuring a thiazole core functionalized with both a reactive bromine atom and a versatile carboxylic acid moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, discusses the fundamental principles of its synthesis, outlines its key physicochemical and safety profiles, and explores its applications in research and drug development. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and chemical industries.

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring is a cornerstone heterocycle in drug discovery, renowned for its diverse biological activities and its presence in numerous FDA-approved pharmaceuticals.[1] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a wide range of interactions with biological targets. When functionalized, as in this compound, its utility is significantly enhanced.

The bromine atom at the 5-position serves as a highly effective synthetic handle, enabling a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows for the strategic introduction of diverse substituents to build molecular complexity. Simultaneously, the carboxylic acid group at the 4-position acts as a key pharmacophoric element or a precursor for other functional groups, such as amides or esters, which are crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.[2][3]

This guide offers a comprehensive technical overview for professionals seeking to source, handle, and utilize this potent chemical intermediate.

Commercial Availability and Procurement

This compound (CAS No. 103878-58-6) is readily available from a range of global chemical suppliers, catering to needs from discovery-scale research to bulk manufacturing.[4][5] Procurement decisions should be based on a combination of purity, scale, lead time, and supplier qualifications.

Supplier and Purity Overview

The compound is typically offered as a solid, off-white to yellow powder with purities generally ranging from 97% to over 98%.

Supplier CategoryTypical PurityScaleCommon End Use
Research & Catalog Suppliers ≥97%1g - 100gInitial screening, lead discovery, academic research
(e.g., ChemicalBook, Arctom, CP Lab Safety)[4][6]
Custom Synthesis & Bulk Manufacturers ≥98% (or to spec)100g - multi-kgLead optimization, preclinical development, scale-up
(e.g., Yancheng Schiemann, Ennopharm)
Procurement Workflow: A Decision Guide

A logical workflow for procuring this compound is essential for ensuring project timelines and quality standards are met.

ProcurementWorkflow start Define Project Need (Scale, Purity, Timeline) search Identify Suppliers (Catalog vs. Bulk) start->search qualify Qualify Suppliers (Request CoA, Lead Times) search->qualify select Select Supplier & Place Order qualify->select receive Receive & QC Incoming Material (Verify Identity & Purity) select->receive end Release to R&D receive->end

Caption: Procurement workflow for this compound.

Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes for this compound are not publicly disclosed, its synthesis can be understood through established principles of thiazole chemistry. The synthesis of related isomers, such as 5-bromothiazole-2-carboxylic acid, provides a strong model for the likely synthetic pathways.[7]

A common strategy involves the bromination of a pre-formed thiazole-4-carboxylic acid derivative. The causality behind this choice lies in the relative stability of the thiazole ring and the ability to direct halogenation.

Illustrative Synthesis Pathway

The synthesis of a brominated thiazole carboxylic acid often begins with a suitable thiazole precursor. The following workflow, based on the synthesis of an isomer, illustrates the key chemical transformations.[7]

SynthesisWorkflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Workup & Purification start Thiazole-carboxylic Acid Precursor lda Strong Base (LDA) -78 °C start->lda THF anion Lithium Thiazole Carboxylate Anion lda->anion cbr4 Brominating Agent (e.g., CBr4) anion->cbr4 Quench product_crude Crude 5-Bromothiazole Derivative cbr4->product_crude workup Aqueous Workup (Acidification & Extraction) product_crude->workup purify Purification (Crystallization/Chromatography) workup->purify final_product Final Product: This compound purify->final_product

Caption: Generalized synthetic workflow for brominated thiazole carboxylic acids.

Experimental Protocol (Illustrative)

The following protocol for an isomeric compound demonstrates the key steps of deprotonation followed by electrophilic quench.[7]

  • Vessel Preparation: A dry reaction flask under an inert atmosphere (Nitrogen or Argon) is charged with dry tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added, followed by the slow addition of the thiazole-carboxylic acid starting material. The mixture is stirred for approximately 30 minutes to ensure complete formation of the lithiated intermediate.

  • Bromination: A solution of an electrophilic bromine source, such as tetrabromomethane (CBr₄), in THF is added slowly to the reaction mixture at -78 °C. The reaction is monitored for completion (typically 2 hours).

  • Quench and Workup: The reaction is quenched with water. After warming to room temperature, the mixture is diluted with a saturated sodium bicarbonate solution and filtered.

  • Extraction: The aqueous layer is acidified to a pH of 3-4 with 1M HCl. The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.

  • Purification: The final compound is purified, typically by recrystallization or column chromatography, to achieve the desired purity.

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

PropertyValueSource
CAS Number 103878-58-6[5][6]
Molecular Formula C₄H₂BrNO₂S[6]
Molecular Weight 208.03 g/mol [6]
Appearance White to light yellow solid/powder[8]
Purity Typically ≥97%[5]
Solubility Generally soluble in organic solvents like ethanol, and diethyl ether. Low solubility in water.[9]
Storage Store at room temperature in a dry, well-ventilated place.[6][10]

Standard analytical techniques for quality control include:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: As an indicator of purity.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. It is classified as a hazardous substance.[11]

GHS Hazard Statements:

  • Causes skin irritation.[11]

  • May cause an allergic skin reaction.[11]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[10]

  • Handling: Wash hands thoroughly after handling.[10][11] Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[10][11]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate. Its structural motifs are found in molecules investigated across multiple therapeutic areas.[2]

  • Oncology: Halogenated heterocycles are prevalent in kinase inhibitors. The bromo-thiazole core can be elaborated to target specific enzyme active sites.[2]

  • Inflammation: Carboxylic acid-containing heterocycles are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX).[2]

  • Infectious Diseases: The thiazole nucleus is a component of many antibacterial and antiviral agents.[12]

  • Materials Science: Heterocyclic compounds are used in the development of organic electronics and functional polymers.

The carboxylic acid moiety often serves as a bioisostere for other acidic functional groups or as an anchor point for attaching the molecule to a larger scaffold.[3]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for scientific research and development. Its dual functionality provides a robust platform for creating novel compounds with potential applications in medicine and materials science. A thorough understanding of its procurement landscape, synthetic principles, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

Foreword: The Strategic Importance of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromothiazole-4-carboxylic Acid

This compound is a heterocyclic building block of considerable value in contemporary drug discovery and materials science.[1] The thiazole core is a well-established pharmacophore present in a multitude of approved pharmaceutical agents, prized for its unique electronic properties and ability to engage in hydrogen bonding. The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 4-position provides two orthogonal reactive handles. This bifunctionality allows for sequential, selective modifications, such as palladium-catalyzed cross-coupling reactions at the C-Br bond and amide bond formations or esterifications at the carboxyl group.[2] This versatility makes it an indispensable scaffold for generating libraries of complex molecules in the pursuit of novel therapeutics and functional materials.

This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the critical starting materials and the chemical logic that underpins the selection of each route. We will dissect the most prevalent and field-proven strategies, offering detailed protocols and expert insights to navigate the synthetic challenges involved.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, scalability requirements, and the desired purity profile. The two most prominent strategies involve either building the thiazole ring system via the Hantzsch synthesis followed by functional group interconversion or performing a direct, regioselective bromination on a pre-formed thiazole-4-carboxylate scaffold.

Primary Synthetic Route: Hantzsch Synthesis to a Key Amino Intermediate followed by Sandmeyer Reaction

This is arguably the most robust and widely applicable strategy. It leverages the classic Hantzsch thiazole synthesis to construct the core heterocycle and then employs a reliable Sandmeyer reaction to install the target bromide.[3][4][5] The causality behind this approach is rooted in control; by building the molecule sequentially, we circumvent the regioselectivity challenges often encountered in direct bromination of electron-rich heterocycles.

The logical workflow for this pathway is as follows:

Hantzsch_Sandmeyer_Pathway SM Starting Materials (e.g., Acylamino-thiocarbamoylacetates) Int1 Ethyl 5-aminothiazole-4-carboxylate (Intermediate 1) SM->Int1  Cyclization  (Hantzsch-type) Diazonium Thiazole Diazonium Salt Int1->Diazonium  Diazotization  (NaNO₂, Acid) Int2 Ethyl 5-bromothiazole-4-carboxylate (Intermediate 2) Diazonium->Int2  Sandmeyer Reaction  (CuBr) Target This compound (Target Molecule) Int2->Target  Ester Hydrolysis  (NaOH, then H⁺) Direct_Bromination_Pathway SM Ethyl Thiazole-4-carboxylate Int Ethyl 5-bromothiazole-4-carboxylate SM->Int  Electrophilic Bromination  (NBS or Br₂) Target This compound (Target Molecule) Int->Target  Ester Hydrolysis  (NaOH, then H⁺)

References

Introduction: The Strategic Importance of 5-Bromothiazole-4-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromine on 5-Bromothiazole-4-carboxylic Acid

In the landscape of contemporary drug discovery and materials science, heterocyclic scaffolds are paramount. Among these, the thiazole ring is a privileged motif, present in a multitude of biologically active compounds. This compound represents a particularly valuable building block, offering a trifecta of functionality: an electron-deficient aromatic ring, a carboxylic acid for amide coupling or as a pharmacophoric feature, and a strategically placed bromine atom at the C5 position. This bromine is not merely a substituent but a versatile synthetic handle, enabling a diverse array of chemical transformations.

The electron-deficient nature of the thiazole ring, a consequence of the electronegativity of the nitrogen and sulfur heteroatoms, renders the C5-bromine susceptible to a range of reactions that are central to modern synthetic chemistry.[1] This guide provides an in-depth technical exploration of the reactivity of this bromine atom, offering field-proven insights and detailed protocols for its transformation. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing researchers, scientists, and drug development professionals with a comprehensive playbook for leveraging the synthetic potential of this versatile scaffold.

Synthesis and Characterization of this compound

A reliable supply of the starting material is crucial for any synthetic endeavor. While several routes to substituted thiazoles exist, a common and effective method for the preparation of this compound involves a multi-step sequence starting from more readily available precursors. Below is a representative synthetic pathway.

Proposed Synthetic Pathway

Synthesis_Workflow A Ethyl 2-amino-4-methylthiazole-5-carboxylate B Diazotization (NaNO2, HBr) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C Step 2 D Ethyl 5-bromo-4-methylthiazole-5-carboxylate C->D E Oxidation (e.g., KMnO4) D->E Step 3 F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of similar thiazole derivatives.

Step 1 & 2: Diazotization and Sandmeyer Reaction of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • To a stirred solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in 48% aqueous HBr at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-bromo-4-methylthiazole-5-carboxylate.

Step 3: Oxidation to this compound

  • Dissolve the crude ethyl 5-bromo-4-methylthiazole-5-carboxylate in a mixture of acetone and water.

  • Cool the solution to 0 °C and add potassium permanganate (KMnO4) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Filter the mixture to remove manganese dioxide, and wash the filter cake with hot water.

  • Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Characterization Data
PropertyPredicted/Reported Value
Molecular Formula C4H2BrNO2S
Molecular Weight 208.03 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d6) The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm.[1][2]
¹³C NMR (DMSO-d6) The carboxyl carbon is expected in the 165-185 ppm region.[1][2][3]
IR (KBr, cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (1710-1760).[4]

I. Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.

Mechanistic Insight: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination [Ar-R] [Ar-R] Ar-Pd(II)(R)L2->[Ar-R] SNAr_Mechanism A This compound B Meisenheimer Complex (Anionic Intermediate) A->B + Nu⁻ (Addition) C Substitution Product B->C - Br⁻ (Elimination) Metal_Halogen_Exchange_Workflow A This compound B Deprotonation & Li-Br Exchange (2 eq. n-BuLi, THF, -78 °C) A->B C Dilithiated Intermediate B->C D Quench with Electrophile (E+) C->D E Functionalized Product D->E

References

An In-depth Technical Guide to the Solubility of 5-Bromothiazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromothiazole-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Introduction: The Significance of this compound

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in a multitude of biologically active compounds, including antibacterial, and anti-inflammatory agents. The presence of both a bromine atom and a carboxylic acid group on the thiazole ring provides two reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, crystallization conditions, and ultimately, the feasibility of its application in drug discovery and development pipelines.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For this compound, its solubility is a complex interplay of several factors:

  • Polarity: The molecule possesses both polar (carboxylic acid, thiazole ring) and nonpolar (bromine atom, the hydrocarbon backbone of the ring) characteristics. The carboxylic acid group can engage in hydrogen bonding, a strong type of dipole-dipole interaction.[2][3]

  • Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be good solvents.[3]

  • Acid-Base Chemistry: As a carboxylic acid, it will exhibit significantly enhanced solubility in basic solvents or aqueous basic solutions due to the formation of a highly polar carboxylate salt.[4][5][6]

  • Molecular Size and Shape: While not a large molecule, its rigid, planar structure can influence how it packs in a crystal lattice and how it interacts with solvent molecules.

Predicted Solubility Profile of this compound

Solvent Solvent Type Predicted Solubility Rationale
Methanol Polar ProticHighExcellent hydrogen bonding capabilities.
Ethanol Polar ProticHighStrong hydrogen bonding interactions.[3]
Isopropanol Polar ProticModerateSteric hindrance may slightly reduce solvation efficiency compared to methanol and ethanol.
Acetone Polar AproticModerateGood dipole-dipole interactions, but lacks a hydrogen bond donor.
Acetonitrile Polar AproticLow to ModeratePolar, but a weaker hydrogen bond acceptor than acetone.
Dimethylformamide (DMF) Polar AproticHighHighly polar with a strong hydrogen bond accepting carbonyl group.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighVery polar and a strong hydrogen bond acceptor; excellent for dissolving many carboxylic acids.
Tetrahydrofuran (THF) Moderately Polar AproticModerateEthereal oxygen can act as a hydrogen bond acceptor.
Dichloromethane (DCM) NonpolarLowLimited ability to form favorable interactions.
Toluene NonpolarVery LowDominated by van der Waals forces, which are insufficient to overcome the solute-solute interactions.
Hexane NonpolarInsolubleMismatch in polarity leads to negligible solubility.[7]
Ethyl Acetate Moderately Polar AproticModerateCan act as a hydrogen bond acceptor.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for the experimental determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatted shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Prepare saturated solutions: Add excess solid to vials with solvent B Equilibrate at constant temperature (e.g., 24-48 hours with shaking) A->B Incubate C Centrifuge to separate solid B->C Reach Equilibrium D Filter supernatant with syringe filter C->D E Dilute aliquot of filtrate D->E F Analyze by HPLC E->F H Calculate solubility from the concentration of the saturated solution F->H Determine Concentration G Prepare calibration curve with known concentrations G->H

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 2 mL) of each organic solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the dissolution process has reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[8]

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and pharmaceutical development. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. A robust experimental protocol involving equilibration and HPLC analysis is essential for obtaining accurate solubility data. This guide provides the theoretical foundation and practical methodology to empower researchers in their work with this versatile chemical compound.

References

The Emerging Therapeutic Potential of 5-Bromothiazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of a specific, promising subclass: derivatives of 5-Bromothiazole-4-carboxylic acid. While direct research on this scaffold is nascent, this document synthesizes preclinical data from closely related thiazole analogs to forecast its therapeutic promise and provide a framework for future research and development. We will explore potential applications in oncology, inflammation, and infectious diseases, supported by mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) data.

The Thiazole Scaffold: A Foundation for Therapeutic Innovation

The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a key structural component in a wide array of pharmacologically active compounds.[3][4] Its prevalence in pharmaceuticals, from the vitamin thiamine (Vitamin B1) to antiretrovirals like Ritonavir and anticancer agents such as Tiazofurin, underscores its versatility and clinical significance.[1] The scaffold's value lies in its rigid, planar structure and its capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, which facilitate binding to a diverse range of biological targets.[5]

This compound: A Strategic Starting Point

This compound serves as a highly strategic starting material for chemical library synthesis. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse substituents to explore the chemical space. The carboxylic acid group at the 4-position is readily converted into amides, esters, and other functional groups, enabling fine-tuning of physicochemical properties such as solubility, cell permeability, and target engagement.

Potential Anticancer Activities

Thiazole derivatives have demonstrated significant potential as anticancer agents, targeting key signaling pathways involved in tumor growth, proliferation, and metastasis.[6] Research suggests that these compounds can interfere with DNA replication, modulate protein synthesis, and inhibit critical enzymes that drive cancer progression.[6]

Mechanistic Insights: Targeting Kinases and Inducing Apoptosis

Derivatives of the thiazole scaffold have shown potent inhibitory activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung cancer.[2][7][8] Key mechanisms of action include:

  • Enzyme Inhibition: Certain thiazole derivatives function as inhibitors of crucial kinases in cancer signaling. For example, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor angiogenesis and proliferation.[5][7]

  • Cell Cycle Arrest & Apoptosis: Studies have shown that thiazole compounds can halt the cell cycle and trigger programmed cell death (apoptosis).[7] Compound 4c in one study, a thiazole derivative, demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line and was found to induce cell cycle arrest and apoptosis.[7]

The potential for this compound derivatives to act as anticancer agents is high, given the established activity of the broader thiazole class. The strategic placement of the bromine and carboxylic acid groups allows for the design of derivatives that can specifically target the active sites of enzymes like EGFR and CDK2.[7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Visualization: Anticancer Workflow and Data

The following diagram illustrates the typical workflow for screening potential anticancer compounds.

cluster_workflow Anticancer Screening Workflow synthesis Synthesize 5-Bromothiazole -4-carboxylic Acid Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2) synthesis->cell_culture Test Compounds mtt_assay Perform MTT Assay (Determine IC50) cell_culture->mtt_assay mechanism_study Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Inhibition) mtt_assay->mechanism_study Active Compounds lead_optimization Lead Optimization mechanism_study->lead_optimization

Caption: Workflow for anticancer drug discovery.

Table 1: Cytotoxic Activity of Selected Thiazole Derivatives Against Cancer Cell Lines

Compound ID Cancer Cell Line IC50 (µM) Reference
Thiazole Derivative 4c MCF-7 (Breast) 2.57 ± 0.16 [7]
Thiazole Derivative 4c HepG2 (Liver) 7.26 ± 0.44 [7]
Staurosporine (Control) MCF-7 (Breast) 6.77 ± 0.41 [7]
Bisthiazole Derivative 53 HCT-116 (Colon) 6.6 µg/mL [2]
Bisthiazole Derivative 53 HepG2 (Liver) 4.9 µg/mL [2]

| Indole-based Thiazole 12 | HT29 (Colon) | 0.015 |[8] |

Potential Anti-inflammatory Activities

Inflammation is a biological response implicated in numerous chronic diseases.[9] Thiazole derivatives have emerged as potent anti-inflammatory agents, often demonstrating efficacy comparable to or exceeding that of conventional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Mechanism of Action: Targeting COX, LOX, and iNOS

The anti-inflammatory properties of thiazoles are linked to their ability to modulate key inflammatory pathways.[9]

  • COX/LOX Inhibition: The arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary driver of inflammation. Thiazole derivatives have been shown to effectively block COX-2 and 5-LOX, reducing the production of prostaglandins and leukotrienes.[9]

  • iNOS Inhibition: Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a key inflammatory mediator. Some thiazole derivatives have been identified as potential iNOS inhibitors, reducing NO synthesis by blocking the active site of the enzyme.[11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[10][12]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Ibuprofen), and test groups receiving different doses of the this compound derivative orally or intraperitoneally.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Visualization: Inflammatory Pathway and Data

The diagram below outlines the signaling pathway targeted by anti-inflammatory thiazole derivatives.

cluster_pathway Inflammatory Signaling Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX Enzymes aa->cox lox LOX Enzymes aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation thiazole Thiazole Derivatives thiazole->cox thiazole->lox

Caption: Inhibition of COX/LOX pathways by thiazoles.

Table 2: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound ID Model Dose Max Inhibition (%) Reference
Compound 3c Carrageenan-induced edema - 44 [10]
Compound 3d Carrageenan-induced edema - 41 [10]
Compd. 29 Carrageenan-induced edema - Strong suppression [12]

| Compd. 71 | Carrageenan-induced edema | - | Strong suppression |[12] |

Potential Antimicrobial Activities

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Thiazole derivatives have a long history of use and investigation as potent antibacterial and antifungal compounds.[2][13]

Mechanism of Action and Spectrum

Thiazole-based compounds are effective against a wide range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans).[2][14] One proposed mechanism involves the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, a pathway absent in humans, making it an attractive target.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Perform a two-fold serial dilution of the test this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest compound concentration in which there is no visible turbidity.

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

Compound ID Target Organism MIC (µg/mL) Reference
Compound 37 M. smegmatis 30.38 [2]
Thiazole Schiff base 17/18 E. coli - (Better than Kanamycin B) [2]

| ecKAS III Inhibitor | E. coli KAS III | IC50 = 5.3 µM |[2] |

Future Directions and Conclusion

Derivatives of this compound represent a promising and largely untapped area for therapeutic innovation. The established pharmacological profile of the thiazole scaffold strongly suggests potential for potent activity across oncology, inflammation, and infectious diseases. The synthetic tractability of the 5-bromo-4-carboxylic acid core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[4] Future research should focus on synthesizing and screening a focused library of these derivatives using the protocols outlined herein. Mechanistic studies will be crucial to identify specific molecular targets and elucidate the pathways through which these compounds exert their biological effects. This strategic approach will pave the way for the development of novel, highly effective therapeutic agents based on this versatile chemical scaffold.

References

5-Bromothiazole-4-carboxylic Acid: A Linchpin Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromothiazole-4-carboxylic acid has emerged as a highly versatile and strategically important heterocyclic building block in the lexicon of modern organic synthesis. Its unique electronic and structural features, characterized by the presence of two orthogonal reactive centers—a nucleophilic carboxylic acid and an electrophilic C-Br bond amenable to cross-coupling—render it an invaluable scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in medicinal chemistry and drug discovery. We will delve into the causality behind experimental choices for its derivatization and present field-proven protocols for its key transformations, establishing a framework for its effective incorporation into advanced synthetic programs.

Introduction: The Strategic Value of the Thiazole Nucleus

The thiazole ring is a privileged scaffold in medicinal chemistry, found at the core of numerous FDA-approved drugs and biologically active natural products.[1] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The strategic introduction of functional handles onto this heterocyclic core allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS No. 103878-58-6) represents a particularly useful embodiment of this principle, offering two distinct points of diversification from a stable, readily accessible starting material.[6][7][8]

Physicochemical and Spectroscopic Profile

While comprehensive, publicly available experimental data for this compound is limited, its key properties can be reliably predicted based on the analysis of analogous structures. A summary of these characteristics is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₄H₂BrNO₂S
Molecular Weight 208.03 g/mol
Appearance Off-white to light yellow solid
pKa 2.17 ± 0.10
Boiling Point 367.7 ± 27.0 °C
Density 2.062 ± 0.06 g/cm³

Data sourced from commercial supplier information.

Spectroscopic Signature

The anticipated NMR spectroscopic data provides a clear fingerprint for the identification and characterization of this molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, featuring a prominent singlet for the proton at the C2 position of the thiazole ring, typically in the downfield region. The acidic proton of the carboxylic acid will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals corresponding to the thiazole ring carbons and the carboxyl carbon. The carboxyl carbon is expected to resonate at the lowest field (~165-185 ppm).[9]

Synthesis of the Core Scaffold: A Mechanistic Approach

The most logical and established route for the synthesis of the this compound core is through a variation of the Hantzsch thiazole synthesis.[12][13] This venerable reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A plausible synthetic route, inferred from the fundamental principles of the Hantzsch synthesis, is outlined below. This approach offers a direct and efficient means to construct the desired heterocyclic system.

Hantzsch Synthesis start1 Ethyl 2-chloroacetoacetate intermediate1 Thiazoline Intermediate start1->intermediate1 Condensation start2 Thioformamide start2->intermediate1 intermediate2 Ethyl 4-thiazolecarboxylate intermediate1->intermediate2 Dehydration/ Aromatization intermediate3 Ethyl 5-bromothiazole-4-carboxylate intermediate2->intermediate3 Bromination (e.g., NBS) product This compound intermediate3->product Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed Hantzsch synthesis pathway for this compound.

Experimental Protocol: A Representative Hantzsch Synthesis

The following protocol is a generalized procedure based on established Hantzsch methodologies and should be optimized for this specific target.[2][14]

  • Cyclization: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add thioformamide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield crude ethyl 4-thiazolecarboxylate.

  • Bromination: Dissolve the crude ester in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous sodium thiosulfate and brine, followed by drying over anhydrous sodium sulfate and concentration.

  • Hydrolysis: Dissolve the resulting ethyl 5-bromothiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester is fully consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter, wash with cold water, and dry to afford this compound.

Key Transformations and Applications in Synthesis

The synthetic utility of this compound lies in the selective manipulation of its two functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 4-position is readily converted into amides, esters, and other derivatives.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The C5-Br bond of the thiazole ring is well-suited for this transformation, allowing for the introduction of a diverse array of aryl and heteroaryl substituents.[15][16][17]

Suzuki Coupling Workflow start This compound product 5-Arylthiazole-4-carboxylic acid start->product Coupling reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->product conditions Solvent (e.g., Dioxane/H₂O) Heat (80-100 °C) conditions->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for similar bromo-heterocyclic systems.

  • To a dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl, leading to the precipitation of the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the 5-arylthiazole-4-carboxylic acid derivative.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9016
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O8518
3-Pyridylboronic acidSPhos Pd G2K₃PO₄Toluene/H₂O10012

This data is representative and based on analogous systems; optimization for specific substrates is recommended.

Amide Bond Formation: Accessing a Diverse Chemical Space

The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.[18][19] This transformation is fundamental in drug discovery for introducing diverse functionalities and constructing molecules with improved biological activity and pharmacokinetic profiles.

Amide Coupling Workflow start This compound product 5-Bromothiazole-4-carboxamide Derivative start->product Coupling reagents Primary or Secondary Amine Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) reagents->product conditions Solvent (e.g., DMF) Room Temperature conditions->product

Caption: General workflow for amide bond formation.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often preferred for its rapid reaction times and high yields, especially with challenging substrates.[20][21]

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add the coupling reagent, HATU (1.1 eq), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromothiazole-4-carboxamide.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of heterocyclic scaffolds in modern organic synthesis. Its dual functionality allows for a modular and divergent approach to the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to harness the full potential of this invaluable building block. As the demand for novel chemical entities with tailored properties continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical and pharmaceutical research.

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring, a Cornerstone in Modern Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a privileged scaffold in the landscape of organic and medicinal chemistry.[1] Its unique electronic properties and diverse reactivity have made it a cornerstone in the development of a vast array of biologically active compounds, from essential vitamins like thiamine (Vitamin B1) to life-saving antibiotics and anti-cancer agents.[1][2] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making substituted thiazoles invaluable building blocks for drug discovery and materials science. This guide provides an in-depth technical exploration of a particularly versatile derivative: 5-Bromothiazole-4-carboxylic acid (CAS 103878-58-6). While a singular, definitive "discovery" of this compound is not prominently documented in the historical annals of chemistry, its emergence can be traced through the evolution of synthetic methodologies for polysubstituted thiazoles.

A Historical Perspective: From Hantzsch's Foundational Synthesis to Modern Innovations

The story of this compound is intrinsically linked to the broader history of thiazole synthesis. The seminal work in this field was laid down by Arthur Hantzsch in 1887 with the development of the Hantzsch thiazole synthesis .[3] This robust and versatile method, involving the condensation of an α-haloketone with a thioamide, provided the first general and reliable route to the thiazole ring system and remains a cornerstone of heterocyclic chemistry to this day.[3][4]

While the initial reports of the Hantzsch synthesis focused on simpler thiazole derivatives, the principles established by this reaction paved the way for the preparation of more complex, polysubstituted thiazoles. The "discovery" of this compound can be viewed not as a singular event, but as a logical progression in the application and refinement of these foundational synthetic strategies. The quest for novel pharmaceutical agents and functional materials spurred chemists to explore diverse substitution patterns on the thiazole ring, inevitably leading to the synthesis of this and other similarly functionalized building blocks.

Synthetic Evolution: Pathways to this compound

The primary route to this compound in contemporary organic synthesis involves a two-step sequence: the formation of its ethyl ester, ethyl 5-bromothiazole-4-carboxylate, followed by its subsequent hydrolysis. This approach offers a reliable and scalable method for accessing the target carboxylic acid.

Synthesis of Ethyl 5-bromothiazole-4-carboxylate

The preparation of the ester intermediate can be approached through modifications of classical thiazole syntheses. A plausible and commonly employed strategy is a variation of the Hantzsch synthesis.

Conceptual Hantzsch-type Synthesis of the Ethyl Ester Intermediate

Hantzsch_Synthesis reagents Ethyl 2-bromo-3-oxobutanoate + Thioformamide intermediate Cyclization Intermediate reagents->intermediate Condensation product Ethyl 5-bromothiazole-4-carboxylate intermediate->product Dehydration & Aromatization

Caption: Conceptual Hantzsch-type synthesis pathway for the ethyl ester intermediate.

A more direct and documented method for obtaining the ethyl ester involves the diazotization of an amino-thiazole precursor followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of Ethyl 5-bromothiazole-4-carboxylate from Ethyl 2-amino-5-bromothiazole-4-carboxylate

This procedure is adapted from established methods for the conversion of amino-heterocycles to their corresponding bromo-derivatives.

Step 1: Diazotization of Ethyl 2-amino-5-bromothiazole-4-carboxylate

  • In a reaction vessel maintained at 0-5 °C, a solution of sodium nitrite in water is added dropwise to a stirred suspension of ethyl 2-amino-5-bromothiazole-4-carboxylate in an aqueous solution of hydrobromic acid.

  • The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Sandmeyer-type Reaction

  • The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide in hydrobromic acid, also maintained at a low temperature.

  • The mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 5-bromothiazole-4-carboxylate.

  • Purification is typically achieved by column chromatography on silica gel.

Hydrolysis of Ethyl 5-bromothiazole-4-carboxylate to this compound

The final step in the synthesis is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.[5]

Experimental Protocol: Hydrolysis of Ethyl 5-bromothiazole-4-carboxylate

  • Ethyl 5-bromothiazole-4-carboxylate is dissolved in a suitable solvent, typically a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the ester solution.

  • The reaction mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis, which can be monitored by thin-layer chromatography.

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford pure this compound.

Reaction Workflow for the Synthesis of this compound

Hydrolysis_Workflow start Ethyl 5-bromothiazole-4-carboxylate intermediate Sodium 5-bromothiazole-4-carboxylate start->intermediate Saponification reagents NaOH or KOH (aq) conditions EtOH/H2O, Reflux product This compound intermediate->product Acidification acidification HCl (aq)

Caption: Workflow for the hydrolysis of the ethyl ester to the final carboxylic acid.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through various analytical techniques. Below is a summary of its key properties and spectroscopic data.

PropertyValue
CAS Number 103878-58-6
Molecular Formula C₄H₂BrNO₂S
Molecular Weight 208.03 g/mol
Appearance White to off-white solid
Melting Point 182-187 °C

Spectroscopic Data

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the proton at the C2 position of the thiazole ring. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.[6][7]

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule. The carboxyl carbon typically resonates in the range of 165-185 ppm.[6][7] The carbons of the thiazole ring will appear in the aromatic region, with their specific chemical shifts influenced by the bromine and carboxylic acid substituents.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of two distinct functional groups—the bromine atom and the carboxylic acid—allows for a wide range of chemical modifications.

  • The Bromine Handle: The bromine atom serves as a versatile "handle" for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of libraries of compounds for biological screening.

  • The Carboxylic Acid Moiety: The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and hydroxamic acids. This functional group is also a key pharmacophoric feature in many drugs, capable of forming crucial hydrogen bonds and ionic interactions with biological targets.[8]

The strategic combination of these two functionalities makes this compound a powerful tool for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[8][9]

Conclusion

While the precise moment of its "discovery" may be woven into the broader fabric of synthetic chemistry's evolution, this compound has emerged as a significant and versatile building block. Its history is a testament to the enduring legacy of foundational reactions like the Hantzsch synthesis and the continuous drive for innovation in organic chemistry. For researchers and scientists in drug development, a thorough understanding of its synthesis and reactivity is paramount to unlocking its full potential in the creation of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Thiazole Scaffold and Suzuki Coupling

The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its prevalence in medicinal chemistry underscores the continuous need for robust and versatile synthetic methods to create diverse thiazole-based derivatives. 5-Bromothiazole-4-carboxylic acid is a key building block, offering two distinct points for chemical modification: the bromine atom at the 5-position and the carboxylic acid at the 4-position.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2][3]

This application note provides detailed protocols and expert insights for the Suzuki coupling of this compound with various arylboronic acids. We will explore both the direct coupling of the carboxylic acid and a more robust approach involving an ester protecting group strategy, addressing the specific challenges posed by the acidic functionality.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound (or its ester derivative). This step forms a Pd(II) intermediate.

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[4]

  • Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired 5-arylthiazole-4-carboxylic acid product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ Intermediate1 R¹-Pd(II)L₂-X Pd0:e->Intermediate1:w R¹-X OxAdd Oxidative Addition Intermediate2 R¹-Pd(II)L₂-R² Intermediate1:n->Intermediate2:n [R²-B(OH)₃]⁻ Transmetalation Transmetalation Intermediate2:s->Pd0:s Product R¹-R² Intermediate2:e->Product:w RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base ArylHalide R¹-X (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of the Carboxylic Acid Group

The presence of the carboxylic acid functionality in the this compound substrate introduces a specific challenge. The acidic proton can react with the basic conditions typically required for the Suzuki coupling. More critically, the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction yields.

To address this, two primary strategies can be employed:

  • Direct Coupling with Careful Base Selection: Proceeding with the free carboxylic acid is possible, but requires careful selection of the base to minimize side reactions and catalyst inhibition. Milder bases are often preferred.

  • Protecting Group Strategy: A more robust and generally higher-yielding approach involves protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The Suzuki coupling is then performed on the ester, followed by a final hydrolysis step to reveal the desired carboxylic acid product. This strategy prevents the aforementioned complications.

Recommended Protocols

Protocol 1: Direct Suzuki Coupling of this compound

This protocol is a more direct route but may require optimization depending on the specific arylboronic acid used.

Workflow for Direct Suzuki Coupling

Direct_Coupling_Workflow start Start reagents Combine: - this compound - Arylboronic acid - Palladium Catalyst - Base start->reagents inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Acidification monitor->workup purify Purification (Crystallization/Chromatography) workup->purify product 5-Arylthiazole-4-carboxylic acid purify->product

Caption: General workflow for the direct Suzuki coupling.

Step-by-Step Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (see table below, 2.0-3.0 equiv.).

  • Add the palladium catalyst (see table below, 1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Table of Recommended Conditions for Direct Coupling:

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DMF
Temperature 90 °C100 °C110 °C
Time 12-24 h8-16 h6-12 h
Protocol 2: Suzuki Coupling via an Ester Intermediate (Recommended)

This two-step protocol generally provides higher yields and a cleaner reaction profile.

Workflow for Ester-Intermediate Suzuki Coupling

Ester_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis start This compound esterification Esterification (e.g., SOCl₂/EtOH) start->esterification ester Ethyl 5-bromothiazole-4-carboxylate esterification->ester suzuki_reagents Combine: - Ester Intermediate - Arylboronic acid - Pd Catalyst & Ligand - Base ester->suzuki_reagents suzuki_reaction Heat in Degassed Solvent suzuki_reagents->suzuki_reaction coupled_ester Ethyl 5-arylthiazole-4-carboxylate suzuki_reaction->coupled_ester hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) coupled_ester->hydrolysis final_product 5-Arylthiazole-4-carboxylic acid hydrolysis->final_product

Caption: Workflow involving an ester intermediate for Suzuki coupling.

Step-by-Step Procedure:

Part A: Esterification of this compound

  • Suspend this compound (1.0 equiv.) in anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl 5-bromothiazole-4-carboxylate, which can often be used in the next step without further purification.

Part B: Suzuki Coupling of Ethyl 5-bromothiazole-4-carboxylate

  • In a reaction vessel, combine ethyl 5-bromothiazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the coupled ester.

Part C: Hydrolysis of the Ester

  • Dissolve the purified ethyl 5-arylthiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry to obtain the pure 5-arylthiazole-4-carboxylic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Try a different solvent system (e.g., DMF, Toluene/H₂O).- Screen different bases (K₃PO₄, Cs₂CO₃ are often effective).
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Improve degassing procedure.- Use a more stable ligand or pre-catalyst.- Lower the reaction temperature.
Protodeboronation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of excess water- Monitor the reaction closely and stop when complete.- Use a less aqueous solvent system or anhydrous conditions if possible.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.[5]
Incomplete Hydrolysis of Ester - Insufficient base or reaction time- Increase the amount of LiOH or extend the reaction time.- Gentle heating may be required for sterically hindered esters.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the this compound scaffold. While direct coupling of the carboxylic acid is feasible, the use of an ester protecting group strategy is highly recommended for achieving optimal yields and cleaner reaction profiles. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to successfully synthesize a diverse range of 5-arylthiazole-4-carboxylic acid derivatives, which are valuable intermediates in the pursuit of novel therapeutics and functional materials.

References

Application Note: Leveraging 5-Bromothiazole-4-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds. [1][2][3]FBDD focuses on screening small, low molecular weight molecules (typically <300 Da), known as fragments, to identify weak but highly efficient binders to a biological target. [2][4][5]These initial "hits" serve as starting points for rational, structure-guided elaboration into more potent, drug-like molecules. [3][6]This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties. [1][6] Within the vast landscape of available fragments, halogenated compounds, particularly those containing bromine, offer unique strategic advantages. This application note provides a detailed guide for researchers on the effective use of a specific, high-value fragment, 5-Bromothiazole-4-carboxylic acid , in FBDD campaigns. We will explore its chemical rationale, provide detailed protocols for its use in primary screening and hit validation, and illustrate its potential for rapid lead optimization.

The Strategic Advantage of this compound

This compound is an exemplary fragment for FBDD due to a confluence of desirable properties:

  • Halogen Bonding Potential: The bromine atom is a potent halogen bond (XB) donor. [7]A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or tyrosine residues in a protein. [7][8]This interaction can significantly enhance binding affinity and selectivity, providing a specific vector for optimization that is often complementary to traditional hydrogen bonding. [9][10]* Structural Rigidity and Information-Rich Binding: The thiazole ring provides a rigid, planar scaffold, which reduces the entropic penalty upon binding and simplifies the interpretation of binding data from techniques like X-ray crystallography and NMR.

  • Dual Interaction Points: The fragment possesses both a halogen bond donor (Br) and a hydrogen bond donor/acceptor (the carboxylic acid), increasing the probability of forming meaningful interactions within a protein binding pocket.

  • "Poised" for Rapid Elaboration: The bromine atom serves as a versatile synthetic handle. It is "poised" for a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and systematic exploration of chemical space around the initial fragment hit. [11]This facilitates the "fragment growing" strategy in hit-to-lead optimization. [12]

Physicochemical Properties & Handling

Proper handling and storage are crucial for maintaining the integrity of the fragment library.

PropertyValueSource
CAS Number 103878-58-6
Molecular Formula C₄H₂BrNO₂S[13]
Molecular Weight 208.03 g/mol [13]
Appearance Solid
Storage 2-8°C, in a dry, well-ventilated place.

Safety Precautions: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [14]In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed or in case of significant skin contact, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete hazard information before use. [15]

Experimental Protocols

Fragment Library Preparation

Objective: To prepare a high-quality, high-concentration DMSO stock solution of this compound suitable for biophysical screening.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acoustic liquid handler or calibrated manual pipettes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM. Rationale: A high concentration stock is necessary to achieve the millimolar to high micromolar concentrations required for detecting weak fragment binding, while keeping the final DMSO concentration in the assay low (typically ≤1%) to avoid target denaturation or assay interference.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. Visually inspect for any particulates.

  • Centrifugation: Centrifuge the tube briefly (e.g., 1 minute at 10,000 x g) to pellet any undissolved particulates.

  • Aliquoting & Storage: Carefully transfer the supernatant to a fresh, labeled master stock plate or vial. Store at -20°C. For routine use, create smaller working aliquots to minimize freeze-thaw cycles.

Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify if this compound binds to the target protein immobilized on a sensor chip. SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions typical of fragments. [16][17][18][19] Workflow:

FBDD_SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening Cycle cluster_analysis Data Analysis Immobilize 1. Immobilize Target Protein on Sensor Chip Equilibrate 2. Equilibrate Chip with Running Buffer Immobilize->Equilibrate Covalent Amine Coupling Inject 3. Inject Fragment (e.g., 200 µM) Equilibrate->Inject Measure 4. Measure Binding Response (RU) Inject->Measure Dissociate 5. Dissociation Phase Measure->Dissociate Regenerate 6. Regenerate Surface Dissociate->Regenerate Analyze 7. Analyze Sensorgram for Binding Event Dissociate->Analyze Regenerate->Inject Next Fragment

Caption: High-level workflow for a primary fragment screen using SPR.

Protocol:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a density that will produce a theoretical maximum response (Rmax) appropriate for detecting small fragments. A parallel flow cell should be prepared as a reference (e.g., activated and deactivated without protein).

  • System Priming: Prime the SPR system with a suitable, filtered, and degassed running buffer (e.g., PBS or HEPES with 0.05% Tween-20 and 1% DMSO).

  • Fragment Injection: Prepare a solution of this compound in running buffer at a high concentration (e.g., 200-500 µM). Inject the fragment solution over both the target and reference flow cells for a defined contact time (e.g., 60 seconds).

  • Data Acquisition: Monitor the change in refractive index, measured in Response Units (RU), in real-time. A binding event is indicated by a higher response in the target flow cell compared to the reference cell.

  • Dissociation: Following the injection, allow the running buffer to flow over the chip to monitor the dissociation of the fragment.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound fragment and prepare the surface for the next cycle.

  • Hit Identification: A confirmed "hit" is a fragment that produces a reproducible, concentration-dependent binding response that is significantly above the noise level and is not observed in the reference channel.

Hit Validation and Characterization via NMR

Objective: To confirm the binding event observed in SPR and gain initial structural insights using ligand-observed NMR techniques like Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (waterLOGSY). [4][16] Protocol (STD NMR):

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., d6-PBS).

    • Sample A (Reference): 10-20 µM of target protein.

    • Sample B (Test): 10-20 µM of target protein + 1 mM of this compound.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum of Sample B to identify the chemical shifts of the fragment's protons.

  • STD Experiment Setup:

    • Set up two experiments: one with on-resonance saturation of a protein resonance (e.g., at 0.5 ppm) and one with off-resonance saturation where no protein signals are present (e.g., at 40 ppm).

    • Rationale: On-resonance irradiation selectively saturates the protein. If the fragment binds, this saturation will be transferred to the bound fragment and then to the free fragment pool via chemical exchange. This results in a decrease in the signal intensity of the fragment's protons.

  • Data Acquisition: Acquire the on-resonance and off-resonance spectra.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that have received saturation from the protein, thus confirming a binding interaction. The relative intensity of the signals can provide initial clues about which part of the fragment is in closest proximity to the protein.

Hit Elaboration: The Synthetic Power of the Bromine Handle

A primary advantage of using this compound is its amenability to rapid, structure-guided optimization. [20]Once a binding mode is confirmed (ideally by X-ray crystallography), the bromine atom provides a clear vector for synthetic elaboration.

Strategies for Fragment Growth:

  • Suzuki Coupling: React with various boronic acids to introduce aryl or heteroaryl groups, exploring nearby hydrophobic pockets or forming new hydrogen bonds.

  • Sonogashira Coupling: Introduce alkynes, which can be used to probe deeper pockets or act as handles for further chemistry.

  • Buchwald-Hartwig Amination: Add a range of amines to introduce new hydrogen bond donors and acceptors or charged groups to interact with polar residues.

This "fragment growing" approach allows for the systematic and efficient exploration of the Structure-Activity Relationship (SAR) to rapidly improve the affinity of the initial hit. [12][21]

Hit_Elaboration_Workflow cluster_start Initial Hit cluster_chem Parallel Synthesis cluster_result Optimized Lead Hit 5-Bromothiazole- 4-carboxylic acid (KD ~ mM) Suzuki Suzuki Coupling (Aryl Boronic Acids) Hit->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Hit->Sonogashira Buchwald Buchwald-Hartwig (Amines) Hit->Buchwald Lead Higher Affinity Lead (KD ~ µM-nM) Suzuki->Lead Sonogashira->Lead Buchwald->Lead

Caption: Leveraging the bromine handle for rapid hit-to-lead optimization.

Conclusion

This compound represents more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its combination of a rigid, heterocyclic core, a powerful halogen bond donor, and a synthetically versatile bromine handle makes it an exceptional starting point for FBDD campaigns. By employing sensitive biophysical techniques for screening and leveraging structure-based design for follow-up chemistry, researchers can use this fragment to efficiently navigate the path from a weak-binding hit to a potent, optimized lead compound.

References

Strategic Execution of the Heck-Mizoroki Reaction on 5-Bromothiazole-4-carboxylic Acid: A Guide to Overcoming Key Synthetic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for successfully implementing the Palladium-catalyzed Heck-Mizoroki cross-coupling reaction with 5-bromothiazole-4-carboxylic acid. Addressing the unique challenges presented by this substrate, including the risks of decarboxylation and catalyst inhibition, this document outlines optimized reaction conditions, a detailed experimental protocol, and critical troubleshooting strategies. The methodologies are designed to be robust and adaptable, empowering researchers in medicinal chemistry and drug development to efficiently synthesize functionalized thiazole derivatives.

Foundational Principles & Strategic Overview

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[1][2] This transformation is invaluable for constructing substituted alkenes, which are prevalent motifs in pharmaceuticals and functional materials.[3]

This compound is a valuable heterocyclic building block. The thiazole scaffold is a key feature in numerous FDA-approved drugs, and the ability to introduce diverse substituents at the 5-position via Heck coupling opens a direct path to novel chemical entities. However, the inherent chemical functionalities of this specific substrate present distinct challenges that require a carefully considered and optimized approach.

This guide moves beyond a generic protocol, offering an in-depth analysis of the reaction's critical parameters and the rationale behind selecting specific conditions to navigate the substrate's reactivity profile.

Core Challenges: Substrate-Specific Reactivity

Successful execution of the Heck reaction on this compound hinges on mitigating two primary, competing reaction pathways and potential catalyst deactivation mechanisms.

  • Thermal Instability and Decarboxylation: Thiazole-4-carboxylic acids, like many heterocyclic carboxylic acids, are susceptible to decarboxylation upon heating.[4][5] Since Heck reactions often necessitate elevated temperatures (typically >100 °C) to drive the catalytic cycle, there is a significant risk of losing the carboxylic acid functionality, leading to the formation of 5-bromothiazole as a major byproduct.[6][7] The reaction temperature must be precisely controlled to find the kinetic window where C-C bond formation outcompetes decarboxylation.

  • Catalyst Inhibition by Heteroatom Coordination: The presence of multiple potential coordination sites on the substrate—the thiazole nitrogen and the carboxylate group—can lead to catalyst poisoning.[8] The lone pair of electrons on the nitrogen atom or the anionic carboxylate can coordinate strongly to the palladium center, occupying sites needed for the catalytic cycle to proceed and thereby inhibiting the reaction. The choice of ligand is crucial to mitigate these unproductive binding events.

Optimization of Reaction Parameters: A Mechanistic Approach

Based on established principles for heteroaryl couplings, the following parameters are recommended. The rationale for each choice is provided to allow for informed adjustments based on the specific alkene coupling partner.[6][9]

Catalyst System: Palladium Source and Ligand Selection

The choice of palladium pre-catalyst and, more importantly, the ancillary ligand is the most critical factor for success.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a highly effective and commonly used pre-catalyst.[10] It is readily reduced in situ to the active Pd(0) species. Other common sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also effective.

  • Ligand Selection: The ligand stabilizes the palladium catalyst, promotes oxidative addition, and influences the overall catalytic activity. For electron-deficient heteroaryl bromides like our substrate, and to counteract catalyst inhibition, bulky, electron-rich phosphine ligands are often required.[11][12]

    • Recommended Ligands: Tri(o-tolyl)phosphine (P(o-tol)₃) or bulky biaryl phosphine ligands such as SPhos or XPhos are excellent starting points. These ligands create a sterically hindered palladium center that can disfavor unproductive coordination with the thiazole nitrogen.[13]

Base and Solvent System
  • Base: An inorganic base is generally preferred to avoid potential side reactions with the carboxylic acid. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are suitable choices.[13] It's important to note that at least two equivalents of base will be consumed: one for neutralizing the HBr generated in the catalytic cycle and one for deprotonating the carboxylic acid. Therefore, using 2.5 to 3.0 equivalents is recommended.

  • Solvent: A polar, aprotic solvent with a sufficiently high boiling point is necessary. N,N-Dimethylformamide (DMF) or 1,4-Dioxane are standard choices that can effectively solvate the reactants and facilitate the reaction at the required temperatures.[12]

Data Summary: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Substrate This compound1.0 equivalent
Alkene e.g., Butyl acrylate, Styrene1.2 - 1.5 equivalents
Pd Pre-catalyst Pd(OAc)₂2-5 mol%; Efficient and common Pd(II) source.[10]
Ligand P(o-tol)₃ or SPhos4-10 mol%; Bulky, electron-rich ligand to prevent catalyst inhibition.[12]
Base K₂CO₃ or Cs₂CO₃2.5 - 3.0 equivalents; Neutralizes HBr and deprotonates the carboxylic acid.
Solvent Anhydrous DMF or DioxaneSufficient volume to ensure solubility (e.g., 0.1 M concentration).
Temperature 100 - 120 °COptimal range to promote reaction while minimizing decarboxylation.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and ligands.

Detailed Experimental Protocol: Heck Coupling with Butyl Acrylate

This protocol provides a step-by-step methodology for the reaction of this compound with butyl acrylate as a model alkene.

Materials
  • This compound (1.0 mmol, 208.03 g/mol )

  • Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Add Solids to Schlenk Tube: - this compound - Pd(OAc)₂ - P(o-tol)₃ - K₂CO₃ degas 2. Evacuate and Backfill with Inert Gas (3x) setup->degas add_liquids 3. Add Liquids via Syringe: - Anhydrous DMF - Butyl Acrylate degas->add_liquids heat 4. Heat Reaction Mixture at 100-120 °C add_liquids->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool acidify 7. Dilute with Water & Acidify with 1 M HCl to pH ~2-3 cool->acidify extract 8. Extract with Ethyl Acetate acidify->extract wash 9. Wash Organic Layer (Water, Brine) extract->wash dry 10. Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify 11. Purify via Column Chromatography dry->purify

Caption: General workflow for the Heck coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), Palladium(II) acetate (0.03 mmol), Tri(o-tolyl)phosphine (0.06 mmol), and Potassium Carbonate (3.0 mmol).[12]

  • Degassing: Seal the tube and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Addition of Liquids: Add anhydrous DMF (10 mL) followed by butyl acrylate (1.5 mmol) via syringe.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 110 °C. Stir the reaction vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup - Cooling and Acidification: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (50 mL). Acidify the aqueous solution to a pH of 2-3 with 1 M HCl. This will protonate the carboxylate product, making it extractable into an organic solvent.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-substituted-thiazole-4-carboxylic acid product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Catalyst inhibition.3. Insufficient temperature.1. Ensure proper inert atmosphere technique.2. Increase ligand loading or switch to a bulkier ligand (e.g., XPhos).3. Increase temperature in 5-10 °C increments, monitoring for decarboxylation.
Significant Decarboxylation Reaction temperature is too high.Decrease the reaction temperature. Consider a more active catalyst/ligand system that may allow for lower temperatures.
Formation of Multiple Byproducts 1. Side reactions of the alkene.2. Degradation of starting material or product.1. Use a slight excess of the alkene (1.2 equiv).2. Ensure the reaction is not run for an unnecessarily long time after completion.
Inconsistent Results Moisture or oxygen contamination.Use anhydrous solvents and rigorously maintain an inert atmosphere throughout the setup and reaction.

Conclusion

The Heck-Mizoroki coupling of this compound is a highly valuable but challenging transformation. By understanding the key failure modes—decarboxylation and catalyst inhibition—and implementing a rational, optimized protocol, researchers can reliably access a wide array of functionalized thiazole derivatives. The careful selection of a bulky, electron-rich phosphine ligand, coupled with precise temperature control and the use of an appropriate base, provides a robust foundation for success in this synthetic endeavor.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromothiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Alkynylation in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[4] The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The application of this reaction to 5-bromothiazole-4-carboxylic acid derivatives is of particular significance. This transformation allows for the introduction of diverse alkynyl moieties at the 5-position, a key vector for modulating the pharmacological profile of the resulting compounds. The carboxylic acid at the 4-position offers a convenient handle for further derivatization, such as amide bond formation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]

This guide provides a comprehensive overview of the Sonogashira coupling of this compound derivatives, delving into the mechanistic underpinnings, offering detailed experimental protocols, and presenting troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Cycle: Activation and Product Formation

The palladium cycle is where the key carbon-carbon bond-forming events occur.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 5-bromothiazole derivative, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl bromides.[10]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.

  • Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination to yield the desired 5-alkynylthiazole-4-carboxylic acid derivative and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

The Copper Cycle: Alkyne Activation

The copper cycle's primary role is to activate the terminal alkyne.[5]

  • Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), to form a copper acetylide intermediate. This increases the nucleophilicity of the alkyne.[11]

  • Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.

It is important to note that a common side reaction, the Glaser coupling, involves the homocoupling of two alkyne molecules, which is also mediated by the copper catalyst.[10] Careful control of reaction conditions is necessary to minimize this undesired pathway.

Below is a diagram illustrating the interconnected catalytic cycles of the Sonogashira coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Oxidative Addition pd0->pd_int1 R¹-X pd_complex R¹-Pd(II)L₂-X pd_int1->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product R¹-C≡C-R² reductive_elim->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide Cu(I)X, Base cu_cat Cu(I)X base Base cu_acetylide->transmetalation To Pd Cycle caption Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound derivatives. Optimization may be required depending on the specific alkyne and derivative used.

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general and robust method suitable for a wide range of terminal alkynes.

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or when the formation of alkyne homocoupling byproducts is a significant issue.[12]

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable palladium precatalyst

  • A suitable phosphine ligand, such as triphenylphosphine (PPh₃) (4 mol%) or a more electron-rich and bulky ligand like XPhos for challenging couplings.

  • An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80-110 °C. Copper-free protocols often require higher temperatures.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following diagram outlines a general experimental workflow for the Sonogashira coupling.

Experimental_Workflow reagent_prep Reagent Preparation (Inert Atmosphere) reaction_setup Reaction Setup (Solvent, Base, Alkyne Addition) reagent_prep->reaction_setup heating Heating & Monitoring (TLC/LC-MS) reaction_setup->heating workup Aqueous Workup (Catalyst Removal) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis caption General experimental workflow for Sonogashira coupling.

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation: Summarized Reaction Conditions

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions that can be used as a starting point for the coupling of this compound derivatives.

ParameterTypical ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Catalyst loading typically ranges from 1-5 mol%.[8]
Copper Co-catalyst CuITypically used in 2-10 mol%. Not required for copper-free protocols.[12]
Ligand PPh₃, P(t-Bu)₃, Xantphos, SPhosThe choice of ligand can significantly impact reaction efficiency, especially for challenging substrates.[10]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃An amine base can often serve as both the base and a co-solvent.[11]
Solvent THF, DMF, Toluene, DioxaneAnhydrous and degassed solvents are crucial for optimal results.[12]
Temperature Room Temperature to 110 °CAryl bromides often require elevated temperatures for efficient coupling.[13]
Alkyne Phenylacetylene, Propargyl alcohol, etc.A slight excess of the alkyne (1.1-1.5 equivalents) is commonly used.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. This section addresses common issues and provides strategies for optimization.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst and phosphine ligands are not oxidized. Using a fresh source or an air-stable precatalyst can be beneficial.[10]

    • Insufficient Temperature: Aryl bromides, including 5-bromothiazole, may require higher temperatures for efficient oxidative addition. Gradually increase the reaction temperature.[13]

    • Inappropriate Ligand: For sterically hindered or electron-rich thiazole derivatives, a more electron-rich and bulky ligand may be necessary to promote the formation of the active catalytic species.[10]

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • High Copper Concentration: Reduce the loading of the CuI co-catalyst.

    • Slow Cross-Coupling: If the desired reaction is slow, the competing homocoupling can dominate. Address the slow cross-coupling by optimizing the conditions as described above.

    • Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[10]

  • Decomposition of Starting Material or Product:

    • Excessive Heat: Some thiazole derivatives or alkynes may be thermally unstable. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

    • Base Sensitivity: The carboxylic acid moiety or other functional groups may be sensitive to strong bases. Consider using a milder base like K₂CO₃.

Conclusion

The Sonogashira coupling of this compound derivatives is a powerful and versatile tool in the arsenal of medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and a systematic approach to troubleshooting are paramount to achieving successful outcomes. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to build upon, enabling the efficient synthesis of novel thiazole-containing compounds with the potential for significant therapeutic impact.

References

amide bond formation with 5-Bromothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Bond Formation with 5-Bromothiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful formation of amide bonds using this compound, a critical building block in modern medicinal chemistry. Recognizing the unique electronic properties of this heteroaromatic substrate, we delve into the mechanistic principles, strategic selection of coupling reagents, and step-by-step experimental procedures. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate challenges such as substrate activation, reaction optimization, and product purification. Included are comparative data on common coupling reagents, detailed workflows, troubleshooting guides, and validated protocols for both standard and high-efficiency coupling methodologies.

Introduction: The Significance of the 5-Bromothiazole-4-Carboxamide Scaffold

The amide bond is a cornerstone of chemical synthesis, central to the structure of peptides, natural products, and a vast array of pharmaceuticals.[1] The 5-bromothiazole-4-carboxamide moiety, in particular, serves as a versatile and highly valued scaffold in drug discovery. The thiazole ring is a bioisostere for various functional groups, offering metabolic stability and unique molecular interaction capabilities. The bromine atom provides a reactive handle for further synthetic diversification, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

This guide addresses the specific challenges and considerations for coupling this compound with primary and secondary amines, a crucial step in the synthesis of these high-value molecules.

Core Principles and Strategic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging at ambient temperatures, often resulting in the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the reaction necessitates the activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for subsequent nucleophilic attack by the amine.

This compound presents a unique electronic profile. The electron-withdrawing nature of the thiazole ring and the bromine atom increases the acidity of the carboxylic acid proton but can also influence the reactivity of the activated intermediate. The primary challenge is to select a coupling system that ensures efficient activation and rapid aminolysis while minimizing potential side reactions.

Mechanism of Carboxylic Acid Activation

The general strategy involves reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate in situ. This intermediate is then rapidly consumed by the amine to yield the desired amide product. Two of the most reliable and widely adopted mechanistic pathways involve carbodiimide and uronium salt-based reagents.

A Comparative Guide to Coupling Reagent Selection

The choice of coupling reagent is the most critical parameter for success and depends on the amine's nucleophilicity, steric hindrance, cost considerations, and the desired reaction efficiency.[3] We present a comparative analysis of the most effective systems for this transformation.

Reagent SystemClassKey AdvantagesCommon DrawbacksBest Suited For
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[4]Slower reaction rates; less effective for sterically hindered or electron-deficient amines.[3]Routine couplings, large-scale synthesis, and reactions with standard primary/secondary amines.
HATU / DIPEA Uronium SaltExtremely fast and efficient; highly effective for challenging substrates (hindered, electron-deficient).[5][6]Higher cost; byproduct (TMU) can be difficult to remove from polar products.Difficult couplings, chiral substrates (low racemization), and when high yield is paramount.[7]
Acyl Fluoride Acyl HalideHighly reactive intermediate; overcomes extreme steric hindrance or low amine nucleophilicity.[8][9]Requires an additional step to form the acyl fluoride; reagents can be moisture-sensitive.Substrates that fail to couple using standard uronium or carbodiimide methods.[10]
Decision-Making Workflow for Reagent Selection

To assist researchers in selecting the optimal coupling strategy, the following decision tree provides a logical framework based on substrate properties and experimental constraints.

start Start: Evaluate Substrates q1 Amine is electron-deficient or sterically hindered? start->q1 a1_yes Use High-Efficiency Reagent HATU / DIPEA q1->a1_yes  Yes a1_no Proceed to Cost/Scale Analysis q1->a1_no  No q3 Did the HATU coupling fail or yield poorly? a1_yes->q3 q2 Is cost a primary constraint or is the reaction large-scale? a1_no->q2 a2_yes Use Standard Reagent EDC / HOBt q2->a2_yes  Yes a2_no Use High-Efficiency Reagent HATU / DIPEA for speed/yield q2->a2_no  No a3_yes Consider Acyl Fluoride Method (e.g., with TFFH) q3->a3_yes  Yes

Caption: A decision tree for selecting the appropriate amide coupling reagent.

Validated Experimental Protocols

Safety First: All reactions should be performed in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol is a robust and cost-effective starting point for coupling with non-hindered primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add the amine (1.1 equiv), HOBt (1.2 equiv), and EDC·HCl (1.2 equiv) to the solution.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv) dropwise. A mild exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-18 hours. Look for the consumption of the limiting reagent (usually the carboxylic acid).

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[2] This sequence removes the base, unreacted starting materials, and water-soluble byproducts.[11]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging substrates, including electron-deficient amines or sterically hindered partners, and for maximizing yield.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (0.1-0.2 M).

  • Pre-activation: Add HATU (1.1 equiv) to the solution. Add DIPEA (2.2 equiv) and stir the mixture at room temperature for 15-20 minutes. This step forms the highly reactive OAt-active ester.[12][13]

  • Amine Addition: Add the amine (1.1 equiv) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Couplings are often very rapid.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are frequently complete in 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with a large volume of ethyl acetate.

    • To aid removal of DMF, wash the organic layer with a 5% aqueous LiCl solution (3x).[11]

    • Subsequently, wash with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by flash column chromatography. For particularly polar products, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective alternative to chromatography.[14]

General Experimental Workflow & Mechanistic Visualization

A successful synthesis relies on a systematic and logical progression of steps, from initial setup to final characterization.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) activation 2. Carboxylic Acid Activation (Add Coupling Reagent & Base) prep->activation coupling 3. Amine Addition & Coupling (Stir at 0°C to RT) activation->coupling monitoring 4. Reaction Monitoring (TLC / LC-MS) coupling->monitoring quench 5. Quench Reaction monitoring->quench workup 6. Aqueous Workup (Acid/Base Washes) quench->workup purify 7. Purification (Chromatography/Recrystallization) workup->purify characterize 8. Characterization (NMR, MS, HRMS) purify->characterize

Caption: A generalized workflow for amide bond formation experiments.

Visualizing the HATU-Mediated Coupling Mechanism

Understanding the mechanism illuminates the role of each reagent. The HATU-mediated pathway proceeds via a highly reactive OAt-active ester, with the pyridine nitrogen of the HOAt moiety thought to facilitate the final aminolysis step.[5]

acid R-COOH (this compound) carboxylate R-COO⁻ (Carboxylate Anion) acid->carboxylate + base Base (DIPEA) base->carboxylate active_ester OAt-Active Ester (Highly Reactive) carboxylate->active_ester Attacks hatu HATU hatu->active_ester amide Amide Product active_ester->amide Nucleophilic Attack byproducts HOAt + TMU active_ester->byproducts releases amine Amine (R'-NH₂) amine->amide

Caption: Mechanism of HATU-mediated amide bond formation.[5][7][15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid. 2. Moisture in reagents or solvent hydrolyzing the active intermediate. 3. Poorly nucleophilic or sterically hindered amine.[12]1. Switch from EDC/HOBt to a more potent reagent like HATU. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. For extremely difficult couplings, consider the acyl fluoride method.[9] Increase reaction temperature moderately (e.g., to 40-50 °C).
Messy TLC / Multiple Side Products 1. Racemization (if substrates are chiral). 2. Side reactions with the coupling reagent. 3. Decomposition of starting material or product.1. Ensure an additive like HOBt or HOAt (inherent in HATU) is used. Run the reaction at a lower temperature (0 °C).[12] 2. Check stoichiometry; do not use a large excess of the coupling reagent. 3. Ensure the non-nucleophilic base (DIPEA) is pure.
Difficulty Removing Byproducts 1. EDC byproduct (DCU/EDU) is not fully removed. 2. HATU byproduct (Tetramethylurea, TMU) is co-eluting with a polar product. 3. Residual DMF in the final product.1. Perform a thorough acidic wash (e.g., 1M HCl or 5% citric acid) during workup. 2. TMU is water-soluble; extensive washing with water or brine can help. If the product is solid, trituration or recrystallization is often effective. 3. During workup, wash the organic layer with 5% aq. LiCl solution. Alternatively, perform azeotropic distillation with heptane or toluene under reduced pressure.[11]

References

Introduction: The Significance of 5-Bromothiazole-4-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 5-Bromothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of considerable interest in medicinal chemistry and materials science. Its derivatives, particularly the corresponding esters, serve as crucial intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The thiazole ring is a key pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom at the 5-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions, while the ester group at the 4-position can be readily modified or hydrolyzed, offering a route to amides, hydrazides, and other derivatives.[1][2]

This guide provides a detailed exploration of the common and effective methods for the esterification of this compound. We will delve into the mechanistic underpinnings of each protocol, offering field-proven insights to help researchers select the optimal method based on their specific needs, including scale, substrate sensitivity, and available equipment.

Physicochemical Properties of Key Reagents and Products

A thorough understanding of the physical and chemical properties of the starting material, reagents, and products is fundamental to designing a successful synthesis, work-up, and purification strategy.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound103878-58-6C₄H₂BrNO₂S208.03Solid
Methyl 5-bromothiazole-4-carboxylate913836-22-3C₅H₄BrNO₂S222.06Solid
Ethyl 5-bromothiazole-4-carboxylate61830-23-7C₆H₆BrNO₂S236.08Solid

Overview of Synthetic Strategies

The conversion of a carboxylic acid to an ester is a cornerstone transformation in organic synthesis. For a substrate like this compound, several reliable methods can be employed. The choice of method is a critical decision based on a trade-off between reaction conditions, speed, yield, and safety.

G cluster_input Starting Material cluster_methods Esterification Methodologies cluster_output Product This compound This compound Fischer Fischer-Speier (Acid Catalysis) This compound->Fischer Coupling Coupling Agent (DCC/EDC) This compound->Coupling Diazo Diazomethane (Methylation) This compound->Diazo Alkyl 5-bromothiazole-4-carboxylate Alkyl 5-bromothiazole-4-carboxylate Fischer->Alkyl 5-bromothiazole-4-carboxylate Coupling->Alkyl 5-bromothiazole-4-carboxylate Diazo->Alkyl 5-bromothiazole-4-carboxylate Methyl Ester Only

Caption: High-level workflow for the esterification of this compound.

Method 1: Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it forms.[5][6]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack the carbonyl, initiating the substitution process.[4][5]

G cluster_mech Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E

Caption: Simplified mechanism of Fischer-Speier esterification.

Protocol 1A: Synthesis of Methyl 5-bromothiazole-4-carboxylate
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Catalyst: Add anhydrous methanol (MeOH) in sufficient quantity to serve as the solvent (e.g., 10-20 mL per gram of acid). Cautiously add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq).[7]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.[7]

    • Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[7][8]

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 1B: Synthesis of Ethyl 5-bromothiazole-4-carboxylate

This protocol is identical to Protocol 1A, substituting anhydrous ethanol (EtOH) for methanol. The reflux temperature will be higher (approx. 78°C).

Method 2: Coupling Agent-Mediated Esterification

For substrates that are sensitive to the harsh conditions of Fischer esterification, using a coupling agent is a milder and often more efficient alternative. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.[9][10] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[11][12]

Causality: The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack. DMAP can react with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then attacked by the alcohol to form the ester.[11]

G cluster_mech DCC/DMAP Esterification Mechanism A 1. Acid Activation by DCC B 2. Formation of O-Acylisourea A->B C 3. DMAP Catalysis (Optional) B->C D 4. Nucleophilic Attack by Alcohol C->D

Caption: Simplified mechanism of DCC/DMAP-mediated esterification.

Protocol 2: General Procedure for Coupling Agent-Mediated Esterification
  • Reagent Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired alcohol (e.g., methanol or ethanol, 1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq).[13]

  • Solvent: Dissolve the components in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent dropwise.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU and wash the solid with a small amount of the reaction solvent.[13] If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous wash.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid (e.g., 1M HCl) to remove DMAP, a saturated aqueous solution of NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Method 3: Diazomethane-Mediated Methyl Esterification

Diazomethane (CH₂N₂) is an exceptionally effective reagent for the quantitative conversion of carboxylic acids to their methyl esters under very mild conditions.[14][15][16] The reaction is rapid, clean, and the only byproduct is nitrogen gas.

Causality: The carboxylic acid protonates diazomethane to form a methyldiazonium cation, a potent methylating agent, and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing the excellent leaving group, N₂ gas.[15]

CRITICAL SAFETY WARNING: Diazomethane is a highly toxic, explosive, and potentially carcinogenic yellow gas.[17][18][19][20] It should only be handled by trained personnel in a well-ventilated chemical fume hood with a blast shield.[18][21] Use specialized glassware without ground-glass joints or sharp edges, as these can trigger an explosion.[19] An ethereal solution of diazomethane is typically generated in situ and used immediately without storage. A safer alternative is (Trimethylsilyl)diazomethane (TMS-diazomethane), which can often be used instead.

G cluster_mech Diazomethane Esterification Mechanism A 1. Acid-Base Reaction B 2. SN2 Nucleophilic Attack A->B C 3. Release of N2 Gas B->C

Caption: Simplified mechanism of diazomethane esterification.

Protocol 3: Synthesis of Methyl 5-bromothiazole-4-carboxylate
  • Reagent Setup: Dissolve this compound (1.0 eq) in a mixture of diethyl ether and a small amount of methanol in a flask suitable for diazomethane reactions (e.g., an Erlenmeyer flask with a fire-polished rim). Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add a freshly prepared ethereal solution of diazomethane dropwise with gentle swirling. Continue addition until a faint yellow color from the excess diazomethane persists and nitrogen gas evolution ceases.[14]

  • Quenching: Cautiously add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Work-up: The reaction mixture can be concentrated directly under reduced pressure (behind a blast shield) to yield the methyl ester, which is often pure enough for subsequent steps.

  • Purification: If necessary, the product can be purified by passing it through a short plug of silica gel.

Summary of Methodologies

ParameterFischer-Speier EsterificationCoupling Agent-MediatedDiazomethane-Mediated
Alcohol Scope Primary & Secondary AlcoholsPrimary, Secondary, TertiaryMethanol only
Conditions Harsh (Strong acid, heat)Mild (Room temp. or 0°C)Very Mild (0°C to RT)
Reaction Time 4 - 12 hours4 - 16 hours< 1 hour
Typical Yield Good to ExcellentExcellentQuantitative
Pros Inexpensive reagents, scalableHigh yield, mild, broad scopeVery fast, clean, high yield
Cons Equilibrium, harsh conditionsExpensive reagents, byproduct removalEXTREMELY HAZARDOUS , toxic

References

palladium-catalyzed cross-coupling of 5-Bromothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromothiazole-4-carboxylic Acid

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active agents, including antimicrobials, anti-inflammatory agents, and anti-cancer therapeutics.[1][2][3] Its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in key hydrogen bonding interactions make it a highly sought-after scaffold in medicinal chemistry. This compound is a particularly valuable building block, offering two distinct points for chemical modification: the C-Br bond at the 5-position, which is primed for palladium-catalyzed cross-coupling, and the carboxylic acid at the 4-position for amide bond formation or other derivatizations.[4][5]

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions at the 5-position of this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss critical process parameters and potential challenges, such as the propensity for decarboxylation under certain conditions.

The Dichotomy of Reactivity: Standard vs. Decarboxylative Coupling

A critical consideration when working with this compound is the dual reactivity of the molecule. The primary goal is often to functionalize the C5-Br bond while retaining the C4-carboxylic acid for subsequent modifications. However, the carboxylic acid group itself can participate in a powerful transformation known as decarboxylative cross-coupling, where it is expelled as CO₂ and replaced by a new substituent.[6][7][8] Understanding and controlling these competing pathways is paramount for synthetic success.

cluster_main Reactivity of this compound cluster_path1 Pathway A: Standard Cross-Coupling cluster_path2 Pathway B: Decarboxylative Cross-Coupling Start This compound P1_Step1 Pd(0) Catalysis (e.g., Suzuki, Heck, Sonogashira) Start->P1_Step1 P2_Step1 Pd/Ag or Pd/Cu Catalysis + Aryl Halide Start->P2_Step1 P1_Product 5-Aryl/Alkenyl/Alkynyl- thiazole-4-carboxylic Acid P1_Step1->P1_Product C-Br functionalization COOH group retained P2_Product 5-Bromo-4-Arylthiazole P2_Step1->P2_Product C-COOH functionalization Br group retained (Loss of CO₂)

Caption: Competing reaction pathways for this compound.

Part 1: Suzuki-Miyaura Coupling (Preserving the Carboxylic Acid)

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][10][11]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole, forming a Pd(II) intermediate.

  • Transmetalation: A base activates the organoboron reagent (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻). This species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

G cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂(R') OxAdd->Trans Transmetalation (R'-B(OH)₂) Base Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product Ar 5-Carboxy-thiazolyl R_prime R' = Aryl, Vinyl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Protocol: Synthesis of 5-(4-methoxyphenyl)thiazole-4-carboxylic acid

This protocol is designed to favor C-Br coupling while minimizing decarboxylation by using moderate temperatures and appropriate base selection.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 208 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Workup: After completion, cool the mixture to room temperature and dilute with 20 mL of water.

  • Acidification & Isolation: Acidify the aqueous solution to a pH of 2-3 using 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Data Table: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki coupling of this compound analogs.[9]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11016
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9024

Part 2: Heck-Mizoroki Coupling

The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[14][15] This transformation is instrumental for introducing vinyl groups, which can serve as handles for further synthetic manipulations.

Mechanistic Rationale

The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle but differs in the key steps following oxidative addition.[16]

  • Oxidative Addition: Pd(0) inserts into the thiazole C-Br bond.

  • Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond. This step typically proceeds in a syn fashion.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step is also typically syn.

  • Base-promoted Regeneration: A base is required to neutralize the generated H-Br and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[16][17]

Optimized Protocol: Synthesis of 5-((E)-2-phenylvinyl)thiazole-4-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: In a sealed tube or microwave vial, combine this compound (1.0 mmol, 208 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).

  • Inert Atmosphere: Purge the vessel with argon.

  • Reagent Addition: Add anhydrous DMF (8 mL), triethylamine (2.5 mmol, 0.35 mL), and styrene (1.5 mmol, 0.17 mL).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 120 °C with stirring for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-thiazole derivatives.[18][19]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[10]

  • Palladium Cycle: The palladium cycle is analogous to the Suzuki and Heck reactions, involving oxidative addition of the thiazole-bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: The role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the Pd(II)-aryl complex.

Optimized Protocol: Synthesis of 5-(phenylethynyl)thiazole-4-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 208 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (5 mL). Stir for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water.

  • Acidification & Extraction: Acidify the aqueous layer with 1M HCl to pH ~3, then extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Part 4: The Alternative Pathway - Decarboxylative Cross-Coupling

In a paradigm shift, the carboxylic acid itself can be used as a traceless activating group in a decarboxylative coupling with an aryl halide.[6][7] This method avoids the need to pre-form organometallic reagents and utilizes the readily available carboxylic acid as the nucleophilic partner.

Mechanistic Considerations

This transformation often requires a bimetallic system, such as Pd and Ag or Pd and Cu.[7][8] A plausible mechanism involves the formation of a silver(I) or copper(I) carboxylate, which then undergoes thermal decarboxylation to generate an organometallic species (e.g., Aryl-Ag). This species then transmetalates to the palladium center, which has been activated by oxidative addition of the aryl halide coupling partner.[6][7]

cluster_workflow Decarboxylative Coupling Workflow Input1 Thiazole-5-carboxylic Acid Heating Heating (Loss of CO₂) Input1->Heating Input2 Aryl Halide (Ar'-X) Input2->Heating Catalysts Pd Catalyst + Ag₂CO₃ or Cu salt Catalysts->Heating Solvent High-boiling solvent (e.g., DMA, Toluene) Solvent->Heating Output 4-Arylthiazole Product Heating->Output

Caption: General workflow for a decarboxylative cross-coupling reaction.

Protocol: Decarboxylative Arylation of Thiazole-5-carboxylic Acid

This protocol is adapted from methodologies developed for similar azoyl carboxylic acids.[6][7]

Materials:

  • Thiazole-5-carboxylic acid (1.5 eq)

  • Iodobenzene (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Silver(I) Carbonate (Ag₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • Vessel Preparation: To a dry reaction tube, add thiazole-5-carboxylic acid (1.5 mmol, 194 mg), iodobenzene (1.0 mmol, 204 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.10 mmol, 26.2 mg), and Ag₂CO₃ (1.5 mmol, 414 mg).

  • Inert Atmosphere: Seal the tube and purge with argon.

  • Solvent Addition: Add 5 mL of anhydrous DMA.

  • Reaction: Heat the mixture to 140-160 °C for 12-24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a powerful and versatile building block for drug discovery and materials science. Mastery of its palladium-catalyzed cross-coupling chemistry requires a nuanced understanding of the available reaction pathways. By carefully selecting catalysts, ligands, bases, and reaction conditions, researchers can selectively functionalize the C-Br bond while preserving the valuable carboxylic acid moiety via Suzuki, Heck, or Sonogashira couplings. Alternatively, one can leverage the carboxylic acid itself as a reactive handle in modern decarboxylative coupling strategies to forge new C-C bonds. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this important synthetic intermediate.

References

Application Notes and Protocols for the Functionalization of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromothiazole-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in a multitude of biologically active compounds, and the presence of two distinct and orthogonally reactive functional groups—a bromine atom at the C5 position and a carboxylic acid at the C4 position—offers a rich platform for molecular diversification. This guide provides a comprehensive overview of the key functionalization strategies for this molecule, detailing the underlying chemical principles and providing field-proven protocols for common transformations.

The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents. Concurrently, the carboxylic acid moiety can be readily converted into amides, esters, or other derivatives, or it can be strategically removed via decarboxylation. This dual reactivity allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

I. Functionalization of the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position of the thiazole ring is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring generally facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is the initial step in most of these catalytic cycles.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[1][2] In the case of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the C5 position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromothiazole to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene and water (e.g., in a 4:1 ratio, 10 mL total).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling [3]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901875-85
B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] This reaction enables the introduction of primary and secondary amines at the C5 position of the thiazole ring, providing access to a diverse range of N-substituted derivatives.

Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. The choice of ligand is crucial for the efficiency of this reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) to a reaction vessel.

  • Add NaOtBu (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.2 mmol).

  • Seal the vessel and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Functionalization of the C4-Carboxylic Acid Group

The carboxylic acid moiety at the C4 position provides a handle for a variety of transformations, most notably the formation of amides and esters.

A. Amide Bond Formation

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry.[5][6] A wide array of coupling reagents are available to facilitate this transformation, each with its own advantages in terms of reactivity, suppression of side reactions, and ease of purification.[7][8]

Reaction Principle: Amide coupling reagents activate the carboxylic acid, typically by forming a highly reactive intermediate such as an active ester or an acylphosphonium species. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.

Experimental Protocol: Amide Coupling of this compound with Benzylamine using HATU

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentByproductsKey Features
DCC/EDCCarbodiimideDicyclohexylurea (DCU) / Ethyl-dimethylaminopropylureaEffective and economical; DCU precipitation can aid purification.[8]
HATU/HBTUAminium/Uronium SaltTetramethylurea, HOBt/HOAtHigh reactivity, low racemization, suitable for hindered substrates.[7]
PyBOPPhosphonium SaltHexamethylphosphoramide (HMPA)High coupling efficiency, but HMPA is a carcinogen.
B. Esterification

Esterification of the carboxylic acid can be achieved through several methods, with the Fischer esterification being a classic approach for simple alcohols, and carbodiimide-mediated methods being suitable for more complex or sensitive substrates.[9][10]

Reaction Principle (Fischer Esterification): The reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[9]

Experimental Protocol: Fischer Esterification of this compound with Methanol

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend this compound (1.0 mmol) in methanol (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

  • Purify by column chromatography if necessary.

III. Decarboxylation of the C4-Carboxylic Acid

In some synthetic strategies, the removal of the carboxylic acid group at the C4 position is desired. This can be achieved through decarboxylation, typically by heating in the presence of a catalyst.[11][12]

Reaction Principle: The decarboxylation of heterocyclic carboxylic acids can be facilitated by heat, sometimes in the presence of a copper catalyst or in a high-boiling point solvent. The stability of the resulting carbanion or the transition state leading to it influences the ease of decarboxylation.

Experimental Protocol: Copper-Catalyzed Decarboxylation of this compound

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O)

  • Quinoline

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol) and Cu₂O (0.1 mmol).

  • Add quinoline (5 mL).

  • Flush the vessel with argon or nitrogen.

  • Heat the mixture to 180-220 °C and stir for 2-6 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper salts.

  • Wash the organic layer with 1 M HCl to remove the quinoline.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-bromothiazole by column chromatography or distillation.

IV. Characterization of Functionalized Thiazole Derivatives

The structural elucidation of the synthesized derivatives is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the functionalized products. The chemical shifts and coupling constants of the thiazole ring protons and carbons provide valuable information about the substitution pattern.[13][14][15]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to gain insights into their fragmentation patterns, which can further confirm the structure.[16][17] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[18]

V. Visualization of Synthetic Pathways

The following diagrams illustrate the key functionalization pathways for this compound.

G cluster_main Functionalization of this compound cluster_c5 C5-Position Functionalization cluster_c4 C4-Position Functionalization Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Base, Ligand Amide Amide Coupling (R'NH₂) Start->Amide Coupling Reagent Ester Esterification (R'OH) Start->Ester Acid Catalyst or Coupling Reagent Decarboxylation Decarboxylation Start->Decarboxylation Heat, Catalyst C5_Product 5-Substituted-thiazole- 4-carboxylic acid derivatives Suzuki->C5_Product Buchwald->C5_Product C4_Product 5-Bromothiazole- 4-carboxamide/ester derivatives Amide->C4_Product Ester->C4_Product Decarb_Product 5-Bromothiazole Decarboxylation->Decarb_Product

References

The Strategic Application of 5-Bromothiazole-4-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus of drug discovery efforts. Within the vast landscape of kinase inhibitors, molecules incorporating a thiazole ring have emerged as a privileged scaffold. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural feature in numerous approved drugs and clinical candidates due to its ability to form key interactions within the ATP-binding site of kinases.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromothiazole-4-carboxylic acid as a versatile starting material for the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for a key synthetic transformation, and discuss the significance of this building block in the context of a clinically relevant kinase inhibitor.

The Significance of this compound: A Dual-Functionalized Building Block

This compound is a bifunctional reagent that offers two orthogonal points for chemical modification: the carboxylic acid at the 4-position and the bromine atom at the 5-position. This dual functionality is of paramount importance in medicinal chemistry as it allows for a stepwise and controlled elaboration of the molecular structure.

  • The Carboxylic Acid Handle : The carboxylic acid group is readily activated to form amide bonds, a common and crucial linkage in many kinase inhibitors. This allows for the introduction of various amine-containing fragments, enabling the exploration of the solvent-exposed region of the kinase active site and the formation of critical hydrogen bonds.

  • The Bromine Atom as a Synthetic Linchpin : The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of aryl or heteroaryl moieties, which are often essential for establishing key hydrophobic and π-stacking interactions within the kinase hinge region or other hydrophobic pockets.

The defined substitution pattern of this compound provides a rigid and predictable scaffold, which is highly desirable for structure-based drug design.

Application Spotlight: Synthesis of a Key Intermediate for the p38 MAP Kinase Inhibitor, TAK-715

To illustrate the practical application of this compound, we will detail the synthesis of a key intermediate of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been pursued as a therapeutic strategy for a range of inflammatory diseases.

The synthesis of N-(4-(tert-butyl)benzyl)-5-bromothiazole-4-carboxamide is a pivotal step in the construction of TAK-715. This transformation highlights the utility of the carboxylic acid moiety for amide bond formation.

Experimental Protocol: Synthesis of N-(4-(tert-butyl)benzyl)-5-bromothiazole-4-carboxamide

This protocol is adapted from established synthetic procedures for thiazole-based kinase inhibitors.

Materials:

  • This compound

  • (4-(tert-butyl)phenyl)methanamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add (4-(tert-butyl)phenyl)methanamine (1.1 equivalents), followed by DIPEA (3.0 equivalents).

  • Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the reaction mixture at room temperature. The use of HATU as a coupling reagent is advantageous as it is highly efficient and minimizes side reactions. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(4-(tert-butyl)benzyl)-5-bromothiazole-4-carboxamide.

Data Presentation
Starting MaterialReagentsProductYield (Typical)
This compound(4-(tert-butyl)phenyl)methanamine, HATU, DIPEAN-(4-(tert-butyl)benzyl)-5-bromothiazole-4-carboxamide>80%

Visualization of the Synthetic Workflow

G start 5-Bromothiazole- 4-carboxylic acid product N-(4-(tert-butyl)benzyl)-5- bromothiazole-4-carboxamide start->product Amide Coupling reagents 1. (4-(tert-butyl)phenyl)methanamine 2. HATU, DIPEA 3. Anhydrous DMF final_inhibitor Final Kinase Inhibitor (e.g., TAK-715) product->final_inhibitor Suzuki Cross-Coupling suzuki Suzuki Coupling Partner (e.g., Arylboronic acid) suzuki->final_inhibitor

Caption: Synthetic pathway from this compound to a kinase inhibitor.

The Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is a highly effective and widely used peptide coupling reagent that offers rapid reaction times and high yields, while minimizing racemization for chiral amines.

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively dissolves the reactants and reagents without participating in the reaction.

  • Base Selection: DIPEA is a sterically hindered, non-nucleophilic base that is ideal for scavenging the acid produced during the coupling reaction without competing with the primary amine as a nucleophile.

Trustworthiness: A Self-Validating System

The protocol described above is a robust and reliable method for the synthesis of thiazole carboxamides. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The final product can be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity. The expected spectroscopic data for the product would show characteristic signals for the thiazole ring protons, the benzylic protons, the tert-butyl group, and the amide proton.

Conclusion and Future Perspectives

This compound represents a strategically important and highly versatile building block for the synthesis of kinase inhibitors. Its dual functionality allows for the systematic and efficient construction of complex molecules with potent biological activity. The protocol detailed herein for the synthesis of a key intermediate of the p38 MAP kinase inhibitor TAK-715 serves as a practical example of its utility. As the demand for novel and selective kinase inhibitors continues to grow, the application of such well-defined and functionalized heterocyclic starting materials will undoubtedly play a crucial role in advancing the field of drug discovery.

Application Notes & Protocols for the Synthesis of Compound Libraries from 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] This scaffold is considered a "privileged structure" as it is found in over 18 FDA-approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[2][3] The unique electronic properties and structural features of the thiazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets.[1][4][5] 5-Bromothiazole-4-carboxylic acid is a particularly attractive starting material for the generation of diverse compound libraries. It possesses two distinct and orthogonally reactive handles: a carboxylic acid at the C4 position and a bromine atom at the C5 position. This allows for a systematic and combinatorial approach to introduce a wide range of chemical diversity, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

Strategic Overview: Leveraging Orthogonal Reactivity

The synthetic strategy for creating a diverse compound library from this compound hinges on the sequential or parallel modification of its two key functional groups. The carboxylic acid is readily converted to amides, esters, or other derivatives, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Key Reactive Sites of this compound:
  • Carboxylic Acid (C4-position): Amenable to standard amide bond formation, esterification, and reduction to the corresponding alcohol. This position is ideal for introducing a variety of polar and non-polar functionalities to modulate physicochemical properties and target interactions.

  • Bromine Atom (C5-position): Serves as an excellent electrophile for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the introduction of aryl, heteroaryl, and alkynyl substituents, significantly expanding the structural diversity of the library.

Below is a diagram illustrating the divergent synthetic pathways from this compound.

G A This compound B Amide Library (R-NH2, Coupling Reagents) A->B Amidation C Ester Library (R-OH, Acid Catalysis) A->C Esterification D Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->D Pd-Catalysis E Sonogashira Coupling (Terminal Alkynes) A->E Pd/Cu-Catalysis F 5-Aryl-thiazole-4-carboxamides B->F Suzuki Coupling G 5-Alkynyl-thiazole-4-carboxamides B->G Sonogashira Coupling D->F Amidation E->G Amidation

Caption: Reaction pathways from this compound.

Experimental Protocols: Building the Compound Library

The following protocols provide detailed, step-by-step methodologies for the key transformations required to generate a diverse compound library from this compound.

Protocol 1: Amide Bond Formation

The formation of an amide bond is a fundamental reaction in medicinal chemistry.[6] The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine and the carboxylic acid.[1] For heterocyclic carboxylic acids like this compound, uronium-based reagents such as HATU are often preferred due to their high reactivity and ability to minimize side reactions.[1][5]

Rationale for Reagent Selection:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent that forms a reactive OAt-active ester, leading to faster reaction times and lower rates of epimerization for chiral amines.[1][5] It is particularly effective for coupling with electron-deficient or sterically hindered amines.[1]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.[7]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound207.971.0208 mg
AmineVaries1.11.1 mmol
HATU380.231.2456 mg
DIPEA129.242.50.43 mL
DMF--10 mL

Table 1: Reagent table for a typical amide coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] For the coupling of electron-deficient bromothiazoles, the choice of palladium catalyst and ligand is crucial to achieve good yields.[9] A catalyst system with electron-rich and bulky phosphine ligands is often effective.[10]

Rationale for Reagent Selection:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A commonly used and effective catalyst for a wide range of Suzuki couplings.[2]

  • K₂CO₃ (Potassium Carbonate): A mild base that is effective in promoting the transmetalation step of the catalytic cycle.

  • 1,4-Dioxane/Water: A common solvent system for Suzuki couplings, where water is necessary to facilitate the transfer of the boronic acid to the palladium center.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the 5-bromothiazole-4-carboxamide (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
5-Bromothiazole-4-carboxamideVaries1.01.0 mmol
Aryl/Heteroaryl Boronic AcidVaries1.21.2 mmol
K₂CO₃138.212.0276 mg
Pd(PPh₃)₄1155.560.0558 mg
1,4-Dioxane/Water (4:1)--10 mL

Table 2: Reagent table for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Sonogashira Cross-Coupling

The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[12]

Rationale for Reagent Selection:

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride): A stable and effective palladium catalyst for Sonogashira couplings.

  • CuI (Copper(I) iodide): Acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.

  • Et₃N (Triethylamine): Serves as both a base and a solvent for the reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a sealed tube, add the 5-bromothiazole-4-carboxamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous triethylamine, followed by the terminal alkyne (1.5 eq).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the metal catalysts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
5-Bromothiazole-4-carboxamideVaries1.01.0 mmol
Terminal AlkyneVaries1.51.5 mmol
Pd(PPh₃)₂Cl₂701.900.0321 mg
CuI190.450.0611 mg
Et₃N--10 mL

Table 3: Reagent table for a typical Sonogashira cross-coupling reaction.

Workflow for Compound Library Synthesis

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a compound library derived from this compound.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Screening A Building Block Selection (Amines, Boronic Acids, Alkynes) B Parallel Synthesis (Amidation, Suzuki, Sonogashira) A->B C Reaction Work-up B->C D High-Throughput Purification (e.g., Mass-directed prep-HPLC) C->D E Quality Control (LC-MS, NMR) D->E F Compound Plating & Archiving E->F G Biological Screening Assays F->G

Caption: Workflow for compound library generation and screening.

Conclusion and Future Directions

The protocols and strategies outlined in this application note provide a robust framework for the efficient synthesis of diverse compound libraries based on the this compound scaffold. The orthogonal reactivity of the carboxylic acid and bromide moieties allows for a high degree of molecular diversity to be readily achieved. Further expansion of this chemical space could involve exploring other cross-coupling reactions, such as Buchwald-Hartwig amination, or derivatization of the thiazole ring itself through C-H activation strategies. The resulting libraries of novel thiazole derivatives will be invaluable for screening against a wide range of biological targets, ultimately contributing to the discovery of new and effective therapeutic agents.

References

Application Note: Synthetic Derivatization Strategies for 5-Bromothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromothiazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of a carboxylic acid at the C4 position and a bromine atom at the C5 position provides two orthogonal, chemically distinct reactive handles. This bifunctionality allows for selective and sequential derivatization, enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This application note provides a detailed guide for researchers, outlining robust and validated protocols for the derivatization of this compound at both its reactive sites. We will explore amide bond formation and esterification at the carboxylic acid moiety, and palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5-bromo position. The causality behind experimental choices and the underlying chemical principles are explained to empower scientists to adapt and optimize these procedures for their specific molecular targets.

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to be familiar with the properties of the starting material and to implement appropriate safety measures.

PropertyValue
Molecular Formula C₄H₂BrNO₂S
Molecular Weight 208.03 g/mol [5]
Appearance Off-white to pale yellow solid
CAS Number 103878-58-6
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Safety and Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • In case of eye contact, rinse cautiously with water for several minutes.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.

Derivatization Strategies: An Overview

The true synthetic utility of this compound lies in its capacity for orthogonal derivatization. The carboxylic acid can be functionalized through nucleophilic acyl substitution reactions, while the C-Br bond is ideal for transition-metal-catalyzed cross-coupling reactions. This allows for a modular approach to library synthesis.

G start This compound Amidation Amide Bond Formation start->Amidation Amine, Coupling Reagent Esterification Esterification start->Esterification Alcohol, Acid Catalyst Suzuki Suzuki-Miyaura Coupling start->Suzuki Boronic Acid, Pd Catalyst, Base Deriv_A Deriv_A Amidation->Deriv_A 5-Bromo-4-carboxamide Derivative Deriv_B Deriv_B Esterification->Deriv_B 5-Bromo-4-ester Derivative Deriv_C Deriv_C Suzuki->Deriv_C 5-Aryl-4-carboxylic acid Derivative Suzuki_A Di-substituted Product Deriv_A->Suzuki_A Boronic Acid, Pd Catalyst, Base Amidation_C Di-substituted Product Deriv_C->Amidation_C Amine, Coupling Reagent

Caption: Orthogonal derivatization pathways for this compound.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a wide range of amides and esters. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an amine or alcohol.

Amide Bond Formation (Amidation)

Amidation is a cornerstone reaction in drug development, allowing for the introduction of diverse functionalities to modulate physicochemical properties. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, necessitating the use of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive activated intermediate.

Causality Behind the Protocol:

  • Coupling Reagents (e.g., HATU, EDC/HOBt): Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form an activated ester intermediate. HATU is often preferred for its high efficiency and low rates of racemization in chiral systems.

  • Base (e.g., DIPEA): A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial. Its role is twofold: it deprotonates the carboxylic acid to increase its nucleophilicity towards the coupling reagent, and it neutralizes the acidic byproducts formed during the reaction, driving the equilibrium forward.

  • Solvent (e.g., DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes the starting materials, reagents, and the polar intermediates formed.

G A Dissolve this compound in anhydrous DMF B Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) A->B C Stir at Room Temperature (15 min for pre-activation) B->C D Add Primary or Secondary Amine C->D E Stir at Room Temperature (4-16 h) D->E F Monitor reaction by TLC or LC-MS E->F F->E Incomplete G Aqueous Workup & Extraction (e.g., H₂O / Ethyl Acetate) F->G Complete H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: General workflow for the synthesis of 5-Bromothiazole-4-carboxamides.

Experimental Protocol: Synthesis of N-Benzyl-5-bromothiazole-4-carboxamide

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 208 mg).

  • Dissolve the starting material in anhydrous DMF (10 mL).

  • Add HATU (1.1 mmol, 418 mg) followed by DIPEA (2.5 mmol, 0.44 mL).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 mmol, 0.12 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.

Table of Representative Amide Coupling Reactions

AmineCoupling ReagentBaseTypical Yield (%)
AnilineHATUDIPEA85-95%
MorpholineEDC/HOBtDIPEA80-90%
(R)-1-PhenylethanamineHATUDIPEA82-92%
PiperidineT3PPyridine75-88%

(Note: Yields are representative and may vary based on reaction scale and purification efficiency.)

Esterification

Ester derivatives can be synthesized via Fischer esterification under acidic conditions or by alkylation of the carboxylate salt. Fischer esterification is a classic, cost-effective method suitable for simple alcohols.

Experimental Protocol: Synthesis of Methyl 5-bromothiazole-4-carboxylate

  • Suspend this compound (1.0 mmol, 208 mg) in methanol (15 mL).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add thionyl chloride (SOCl₂) (2.0 mmol, 0.15 mL) or a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.

Part 2: Derivatization of the Bromo Group

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, or vinyl substituents.[6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation.[8] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[9]

Causality Behind the Protocol:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): A palladium catalyst is the heart of the reaction. Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a common and effective catalyst for this transformation. The choice of catalyst and ligand can be crucial, especially for sterically hindered substrates.[6][10]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7] An aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) is standard.

  • Solvent System (e.g., Dioxane/H₂O): A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while the water solubilizes the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G A Add this compound, Boronic Acid, Pd Catalyst, and Base to a dried flask. B Evacuate and backfill flask with inert gas (3x) A->B C Add degassed solvent (e.g., Dioxane/Water) B->C D Heat reaction mixture (e.g., 90-100 °C) for 12-24 h C->D E Monitor reaction by TLC or LC-MS D->E E->D Incomplete F Cool to RT and perform Aqueous Workup E->F Complete G Extract with organic solvent F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Final Product H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Phenylthiazole-4-carboxylic acid

  • To a dried Schlenk flask, add this compound (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with 20 mL of water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a highly adaptable synthetic intermediate. The protocols detailed in this application note provide reliable and robust methods for its derivatization. By leveraging amide coupling, esterification, and Suzuki-Miyaura cross-coupling, researchers can efficiently generate a wide array of novel thiazole derivatives. These procedures serve as a foundational guide, which can be further optimized to suit the specific electronic and steric demands of various substrates, accelerating the pace of discovery in pharmaceutical and materials science research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Bromothiazole-4-carboxylic acid (CAS No. 103878-58-6). This document is designed for researchers, medicinal chemists, and process development scientists who handle this important heterocyclic building block. We will address common challenges encountered during its purification, providing not just solutions but also the underlying chemical principles to empower you to adapt and troubleshoot effectively in your laboratory.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final yield is significantly lower than expected after purification. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent issue stemming from several potential loss points in the purification workflow. Let's break down the common culprits.

  • Incomplete Acid-Base Extraction: The carboxylic acid functionality of your target compound allows for a highly selective purification via acid-base extraction.[1] The principle is to convert the acidic compound into its water-soluble salt using a base, separating it from neutral or basic organic impurities. However, incomplete conversion or premature precipitation can lead to loss.

    • Causality: The efficiency of the extraction depends on the pKa of your carboxylic acid (predicted pKa ≈ 2.17) and the strength of the base used. A weak base like sodium bicarbonate (NaHCO₃) is typically sufficient and offers good selectivity over more weakly acidic compounds like phenols.[2]

    • Solution:

      • Ensure Complete Deprotonation: When extracting with an aqueous base (e.g., saturated NaHCO₃ solution), ensure thorough mixing and allow sufficient time for the phase transfer. Use a pH meter or pH paper to confirm the aqueous layer is basic (pH > 8) after extraction.

      • Perform Multiple Extractions: Perform at least 2-3 extractions with fresh portions of the basic solution to ensure complete transfer of the carboxylate salt to the aqueous phase.

      • Controlled Re-acidification: When re-precipitating the product from the combined aqueous layers, add a strong acid (e.g., 1M HCl) dropwise with vigorous stirring.[3] Adding the acid too quickly can cause localized high concentrations, leading to the formation of fine particles or oils that are difficult to filter. Cool the solution in an ice bath to minimize the solubility of the carboxylic acid and maximize precipitation.

  • Product Loss During Recrystallization: Recrystallization is a powerful technique but can lead to significant yield loss if not optimized.

    • Causality: The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor.

    • Solution:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes) on a small scale to find the ideal system.

      • Use Minimal Hot Solvent: Dissolve the crude solid in the minimum amount of boiling solvent required to achieve full dissolution. Using excess solvent is a very common cause of low recovery.

      • Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

      • Wash with Cold Solvent: When collecting the crystals by filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

  • Compound Degradation: Although this compound is generally stable, heterocyclic carboxylic acids can be susceptible to degradation under harsh conditions.

    • Causality: Prolonged exposure to high temperatures or strong acids/bases can potentially lead to decarboxylation or ring-opening.[4]

    • Solution: Avoid unnecessarily high temperatures during solvent removal (roto-evaporation) or recrystallization. When performing acid-base extraction, do not let the compound sit in strongly acidic or basic solutions for extended periods at room temperature.

Question 2: The purified product is off-white or yellow, not the expected white solid. How can I remove the color?

Answer: A persistent color usually indicates the presence of highly conjugated, colored impurities or degradation products.[4]

  • Causality: These impurities often arise from the synthesis process or minor degradation of the starting materials or product. They are typically present in very small quantities but have strong chromophores.

  • Solution:

    • Activated Carbon Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a very small amount of activated carbon (charcoal) to the hot solution. A "pinch" on the end of a spatula is often sufficient for lab-scale purifications.

    • Hot Filtration: Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon. The filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.

    • Caution: Using too much activated carbon can lead to significant product loss due to adsorption of the desired compound onto its high surface area.

Question 3: My purity, as determined by HPLC or NMR, is still unsatisfactory after one purification step. What should I do next?

Answer: If a single method is insufficient, it implies the presence of impurities with physicochemical properties (e.g., acidity, polarity) very similar to your product. A multi-step purification strategy is required.

  • Causality: For example, a structurally similar carboxylic acid byproduct would behave almost identically during an acid-base extraction. Unreacted starting material might co-crystallize with the product.

  • Solution: Sequential Purification & Chromatography

    • Combine Methods: First, perform an acid-base extraction to remove all neutral and basic impurities. Then, take the re-precipitated, dried solid and perform a careful recrystallization. This two-step process is often sufficient.

    • Silica Gel Column Chromatography: If impurities persist, column chromatography is the next logical step. However, carboxylic acids can be challenging to purify on silica gel, often resulting in significant band tailing or "streaking" on the column.[5]

      • To Prevent Tailing: Add a small amount of a volatile acid, such as acetic acid (~0.5-1%), to the eluent system.[5] This keeps the carboxylic acid fully protonated and minimizes its ionic interaction with the acidic silica surface, leading to sharper peaks and better separation. A typical eluent system might be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with the added acetic acid.

Section 2: Frequently Asked questions (FAQs)

Q1: What is the best overall strategy for purifying crude this compound from a typical synthesis?

For a robust, general approach, a sequential purification is recommended. Start with an acid-base extraction to isolate the acidic product from neutral/basic impurities. Follow this with a recrystallization of the dried solid to remove any co-extracted acidic impurities and achieve high crystalline purity. This workflow is illustrated in the diagram below.

Q2: What are the common impurities I should be looking for?

Common impurities often include unreacted starting materials, byproducts from side reactions, or degradation products. For instance, if the synthesis involves the hydrolysis of an ester or amide precursor, residual starting material is a likely impurity.[6][7] Monitor your reaction by TLC or LC-MS to identify the impurity profile before starting purification.

Q3: How can I definitively confirm the purity and identity of my final product?

A combination of analytical techniques is essential for validation:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any proton- or carbon-containing impurities.

  • LC-MS or HPLC: These methods are excellent for determining purity by quantifying the area percentage of the main peak and detecting trace-level impurities.[8]

Q4: What are the recommended storage conditions for purified this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2-8°C.[4] It should be protected from light and moisture to prevent potential degradation.[4]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Wash (Optional): Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to recover any neutral or basic compounds if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 1M HCl dropwise until the solution is acidic (pH ~2), at which point the purified product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under high vacuum to remove all traces of water.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a test solvent. Observe solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if needed): If carbon was used, perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Section 4: Data & Visualization

Table 1: Properties of Common Solvents for Extraction & Recrystallization

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
Ethyl Acetate77.10.9026.0Good for extraction; moderately polar.
Dichloromethane39.61.339.1Good for extraction; volatile. Lower layer in water.
Ethanol78.40.78924.5Common recrystallization solvent (protic).
Isopropanol82.60.78619.9Common recrystallization solvent (protic).
Acetonitrile81.60.78637.5Good recrystallization solvent (aprotic).
Toluene110.60.8672.4Non-polar solvent for recrystallization.
Hexanes~69~0.6551.9Very non-polar; often used as an anti-solvent.

Diagrams

G cluster_0 Purification Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Removes neutral/ basic impurities recrystallization Recrystallization extraction->recrystallization Removes acidic impurities dry Drying recrystallization->dry pure_product Pure Product & Analysis dry->pure_product

Caption: General workflow for robust purification.

G cluster_extraction If Acid-Base Extraction cluster_recryst If Recrystallization start Purity Still Low After Initial Purification? check_method What was the initial method? start->check_method recryst Perform Recrystallization check_method->recryst Extraction acid_base Perform Acid-Base Extraction check_method->acid_base Recrystallization chromatography Impurity Persists: Proceed to Chromatography (with acidic mobile phase) recryst->chromatography acid_base->chromatography

Caption: Troubleshooting logic for low purity issues.

References

troubleshooting failed 5-Bromothiazole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromothiazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile heterocyclic building block. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your research.

Section 1: Stability and Handling of Starting Material

Before attempting any reaction, ensuring the integrity of your starting material is paramount. The stability of halogenated heterocyclic carboxylic acids can be variable.

Question: My this compound has been on the shelf for a while. How can I be sure of its purity and what are the best storage practices?

Answer: The stability of this compound is critical for reproducible results. Degradation can lead to inconsistent reaction outcomes and the formation of unknown impurities.

Recommended Storage: To maintain chemical integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent degradation from moisture and atmospheric oxygen.

Purity Verification Protocol: If you suspect degradation, you should re-verify the purity before use.

  • Visual Inspection: Check for any change in color or consistency from the off-white to light yellow solid it should be.

  • Solubility Check: A quick solubility test in a common solvent like DMSO or DMF can be indicative. Any significant insolubility not previously observed may suggest degradation or polymerization.

  • Analytical Confirmation: The most reliable method is to analyze a small sample by LC-MS or HPLC. Compare the resulting chromatogram to a reference standard or the certificate of analysis provided by the supplier. Look for the appearance of new impurity peaks that were not present initially.[1] A ¹H NMR spectrum can also quickly confirm the structural integrity.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

This is one of the most common applications for this compound. However, coupling reactions with heteroaryl halides can be challenging.

Question: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I optimize it?

Answer: A failed Suzuki coupling can be attributed to several factors, often revolving around the catalyst system, reaction conditions, or competing side reactions. Let's break down the troubleshooting process logically.

Logical Troubleshooting Workflow for Failed Reactions

Caption: General troubleshooting workflow for a failed reaction.

1. Catalyst System is Crucial: The choice of palladium catalyst and, more importantly, the phosphine ligand, is the most common point of failure.

  • The Problem: Standard catalysts like Pd(PPh₃)₄ may not be effective. The oxidative addition step of the catalytic cycle can be slow for electron-deficient or sterically hindered heteroaryl bromides.

  • The Solution: Switch to a more robust catalyst system using bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and accelerate the oxidative addition.[2] Buchwald ligands are highly recommended.[3]

ParameterRecommendation for 5-Bromothiazole-4-CARationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands that accelerate oxidative addition with heteroaryl halides.[2]
Base K₃PO₄ or Cs₂CO₃Often more effective than Na₂CO₃ or K₂CO₃ for challenging couplings.[2][3] K₃PO₄ may require a small amount of water to be effective in anhydrous reactions.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe choice of solvent can dramatically affect solubility and reaction rate.[4]

2. Inadequate Degassing: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state, killing the catalytic cycle.

  • The Problem: Insufficient removal of dissolved oxygen from the solvent and reaction headspace.

  • The Solution: Ensure your solvent and reaction mixture are thoroughly degassed. Bubbling argon or nitrogen through the solvent for 20-30 minutes is good practice.[5] For maximum efficiency, perform at least three freeze-pump-thaw cycles.[2][6]

3. Competing Side Reactions: Two major side reactions can plague these couplings:

  • Protodebromination: The bromine atom is replaced by a hydrogen atom from the solvent or trace water, terminating the reaction for that molecule. This is common with electron-rich heterocycles.[2] To mitigate this, use rigorously anhydrous solvents and consider a milder base like K₂CO₃.[2]

  • Deborylation: The boronic acid starting material decomposes before it can participate in the transmetalation step. This is often accelerated by excessive heat or prolonged reaction times.

The Suzuki-Miyaura Catalytic Cycle and Failure Points

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Failure3 Failure Point: Catalyst Poisoning (O2 contamination) Pd0->Failure3 PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Failure1 Failure Point: Slow/No Reaction (Use Buchwald Ligands) OxAdd->Failure1 Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' Complex Transmetal->PdII_Diaryl Failure2 Failure Point: Deborylation (Boronic acid decomposes) Transmetal->Failure2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' (Desired Product) RedElim->Product ArBr R-Br (5-Bromothiazole-4-CA) ArBr->OxAdd ArBOH2 R'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura cycle with key failure points.

Section 3: Troubleshooting Amide Coupling (Amidation) Reactions

Forming an amide bond from a carboxylic acid and an amine requires activation of the carboxyl group. Failures here usually stem from inefficient activation or side reactions involving the coupling agents.

Question: I'm trying to form an amide with this compound, but the reaction is slow, incomplete, or doesn't work at all.

Answer: This is a common issue. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can degrade your substrate. Therefore, a coupling reagent is necessary.

1. Inefficient Carboxylic Acid Activation: The first step of any amidation is the activation of the carboxylic acid. If this step is inefficient, no product will form.

  • The Problem: Your chosen coupling reagent may not be potent enough for this specific substrate.

  • The Solution: Switch to a more powerful, modern coupling reagent. While classic reagents like DCC or EDC can work, uronium/aminium-based reagents like HATU or HBTU are often more effective for heteroaromatic carboxylic acids.[7]

Coupling ReagentClassProsCons / Watch-outs
EDC/HOBt CarbodiimideInexpensive, water-soluble byproducts.Can be less effective for hindered substrates.
DCC CarbodiimideEffective and inexpensive.Forms insoluble DCU byproduct which must be filtered.[7]
HATU/HBTU Uronium/AminiumHighly effective, fast reaction times, good for difficult couplings.[7]More expensive. Can cause guanidinylation of the amine if not pre-activated.[7]
Boric Acid Catalyst"Green," inexpensive, and avoids stoichiometric activators.Requires higher temperatures (reflux in toluene), which may not be suitable for all substrates.

2. Side Reactions and Reagent Stoichiometry: The order of addition and stoichiometry are critical, especially with highly reactive coupling agents.

  • The Problem (Guanidinylation): With HATU/HBTU, if the amine is present during the initial activation step, it can react directly with the coupling reagent to form an unreactive guanidinium byproduct.[7]

  • The Solution (Pre-activation): Always pre-activate the carboxylic acid. Dissolve the this compound, a non-nucleophilic base (like DIPEA or triethylamine), and the coupling reagent (e.g., HATU) in an anhydrous solvent (DMF or DCM). Stir for 15-30 minutes before adding the amine. This allows the active ester to form first.[7]

General Amide Coupling Mechanism & Pre-activation

Amide_Coupling cluster_preactivation Step 1: Pre-activation (Crucial for HATU) cluster_coupling Step 2: Nucleophilic Attack cluster_side_reaction Side Reaction (No Pre-activation) CarboxylicAcid 5-Bromothiazole-4-CA ActiveEster Activated O-Acylurea or Active Ester Intermediate CarboxylicAcid->ActiveEster HATU Coupling Reagent (e.g., HATU) HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Desired Amide Product ActiveEster->Amide Attack Amine Amine (R-NH2) Amine->Amide Guanidinium Guanidinium Byproduct (Unreactive) Amine2 Amine (R-NH2) Amine2->Guanidinium HATU2 HATU HATU2->Guanidinium

Caption: Amide coupling workflow showing pre-activation.

Section 4: FAQs and Other Potential Issues

Question: I am attempting an esterification reaction. Do the same principles as amide coupling apply?

Answer: Yes, the core principles are very similar. The activation of the carboxylic acid is the key step. While classic Fischer esterification (acid catalyst and excess alcohol) is possible, it often requires harsh conditions (heat) that could degrade the thiazole ring. A much milder and more reliable approach is to use the same coupling reagents discussed for amidation (like DCC or EDC), but substitute the amine with the desired alcohol. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate these coupling-reagent-mediated esterifications.[8]

Question: I'm seeing loss of my starting material and the appearance of a product without the carboxylic acid group. What is happening?

Answer: You are likely observing decarboxylation. This is the loss of the -COOH group as CO₂ gas. While this reaction typically requires a β-carbonyl group for ease, it can occur in other systems upon heating.[9][10] Thiazole rings are sensitive, and prolonged heating, especially under acidic or basic conditions, can promote this unwanted side reaction. If you suspect decarboxylation, try running your reaction at a lower temperature for a longer period.

Question: Can I perform reactions on the thiazole ring itself?

Answer: Yes, the thiazole ring is a functional scaffold. However, be aware of the electronics. The sulfur atom and the bromine are electron-donating (by resonance) and electron-withdrawing (inductively), respectively, while the nitrogen and the carboxyl group are electron-withdrawing. This complex electronic nature will dictate the regioselectivity of any further functionalization (e.g., electrophilic aromatic substitution), which is beyond the scope of this troubleshooting guide but is an important consideration for multi-step syntheses.

References

improving the regioselectivity of 5-Bromothiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromothiazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of the bromine atom and the carboxylic acid group, which allows for sequential, selective modifications such as Suzuki couplings, amide bond formations, and other cross-coupling reactions.

However, the synthesis of this compound via the direct electrophilic bromination of thiazole-4-carboxylic acid is frequently plagued by issues of regioselectivity. The thiazole ring possesses multiple potential sites for electrophilic attack, leading to the formation of a mixture of isomers, primarily the desired 5-bromo product alongside the 2-bromo, 4-bromo, and 2,5-dibromo impurities. Achieving a high yield of the target 5-bromo isomer requires a nuanced understanding of the electronic properties of the thiazole nucleus and precise control over reaction parameters.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center for troubleshooting common issues, understanding the underlying chemical principles, and implementing optimized protocols to improve the regioselectivity and overall success of the this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yields a mixture of products with a low proportion of the desired 5-bromo isomer. How can I improve the selectivity?

Answer: This is the most common challenge and typically results from the complex reactivity of the thiazole ring. While the carboxylic acid at the C4 position is an electron-withdrawing (deactivating) group, the sulfur atom at position 1 strongly activates the C5 position towards electrophilic attack through resonance stabilization.[1] However, the C2 position is also susceptible to attack under certain conditions. Poor regioselectivity is often caused by overly harsh reaction conditions or the wrong choice of brominating agent.

Root Causes & Solutions:

  • Harsh Brominating Agent: Elemental bromine (Br₂) is highly reactive and often leads to poor selectivity and over-bromination.

    • Solution: Switch to a milder, more selective brominating agent like N-Bromosuccinimide (NBS).[2][3] NBS provides a low, steady concentration of electrophilic bromine, which favors reaction at the most activated site (C5) and minimizes side reactions.

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed for bromination to occur at less favorable positions, such as C2.

    • Solution: Maintain strict temperature control, typically starting the reaction at 0 °C and allowing it to slowly warm to room temperature. This kinetic control favors the pathway with the lowest activation energy, which is bromination at C5.

  • Inappropriate Solvent: The solvent can influence the reactivity of the brominating agent and the substrate.

    • Solution: Use a solvent that does not participate in the reaction and in which the starting material has reasonable solubility. Acetonitrile or chlorinated solvents like dichloromethane are often effective choices. For NBS brominations, polar aprotic solvents can be effective.[2]

Question 2: I've isolated my product, but it's contaminated with a significant amount of 2,5-dibromothiazole-4-carboxylic acid. What causes this and how can I prevent it?

Answer: The formation of the dibrominated product is a classic case of over-bromination. The initial product, this compound, is still activated enough to undergo a second electrophilic substitution, particularly at the C2 position.

Root Causes & Solutions:

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent is the most direct cause of this issue.

    • Solution: Carefully control the stoichiometry. Use exactly 1.0 equivalent of NBS. In some cases, using slightly less (e.g., 0.95 equivalents) and accepting a lower conversion of the starting material can be a viable strategy to completely avoid the dibrominated product, making purification much simpler.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the mono-brominated product to react further.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to an acceptable level.

Question 3: My NMR spectrum is complex, and I'm struggling to confirm the identity of the major isomer and separate it from the others.

Answer: Differentiating and separating constitutional isomers can be challenging due to their similar physical properties. Spectroscopic analysis is the definitive method for structural confirmation.

Root Causes & Solutions:

  • Isomer Identification: The chemical shift of the remaining proton on the thiazole ring is highly diagnostic.

    • Solution (Analysis): Use ¹H NMR to identify the isomers. The proton at C2 of a thiazole ring typically appears further downfield than a proton at C5. For this compound, you should expect to see a singlet for the C2-H. For a 2-bromo impurity, you would see a singlet for the C5-H at a different chemical shift. Consult reference spectra or use predictive software to estimate the expected shifts.

  • Co-elution during Chromatography: Isomers often have very similar polarities, making separation by standard silica gel chromatography difficult.

    • Solution (Purification): If column chromatography is ineffective, consider fractional recrystallization. Find a solvent system where the desired 5-bromo isomer has slightly different solubility from the impurities, particularly at different temperatures. This can be a powerful method for purifying the target compound. High-Performance Liquid Chromatography (HPLC) can also be used for both analytical confirmation and preparative separation.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G cluster_start cluster_analysis Reaction Analysis cluster_problems Problem Identification cluster_solutions Corrective Actions cluster_end start Start Synthesis analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis low_yield Low Yield / Poor Regioselectivity analysis->low_yield Multiple Spots dibromo Dibrominated Impurity Present analysis->dibromo Higher MW peak success High Yield & Good Selectivity analysis->success Clean Reaction sol_reagent Switch to Milder Reagent (e.g., NBS) low_yield->sol_reagent sol_temp Lower Reaction Temperature (0°C) low_yield->sol_temp sol_stoich Use 1.0 eq. of Brominating Agent dibromo->sol_stoich sol_monitor Monitor Closely & Quench Promptly dibromo->sol_monitor purify Purify Product (Recrystallization) success->purify sol_reagent->start Retry sol_temp->start Retry sol_stoich->start Retry sol_monitor->start Retry finish Characterize Final Product purify->finish G cluster_main Electrophilic Bromination of Thiazole-4-carboxylic Acid Start Thiazole-4-carboxylic acid Reagent + Br+ Intermediate_C5 σ-complex (Attack at C5) [More Stable] Reagent->Intermediate_C5 Favored Pathway (S-stabilized) Intermediate_C2 σ-complex (Attack at C2) [Less Stable] Reagent->Intermediate_C2 Disfavored Pathway Product_5_Bromo This compound (Major Product) Intermediate_C5->Product_5_Bromo -H+ Product_2_Bromo 2-Bromothiazole-4-carboxylic acid (Minor Product) Intermediate_C2->Product_2_Bromo -H+

References

preventing decomposition of 5-Bromothiazole-4-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. However, its synthesis can be fraught with challenges, primarily due to the compound's susceptibility to decomposition under certain reaction conditions. This guide provides a structured approach to identifying and mitigating these issues, ensuring a higher yield and purity of your final product.

The most common synthetic route to this compound involves a multi-step process, typically starting from a commercially available aminothiazole derivative. A plausible and widely utilized pathway is outlined below:

Synthesis_Pathway cluster_0 Part 1: Esterification cluster_1 Part 2: Sandmeyer Reaction cluster_2 Part 3: Hydrolysis A Ethyl 2-amino-4-methylthiazole-5-carboxylate B Diazonium Salt Intermediate A->B  Diazotization (NaNO2, HBr)   C Ethyl 5-bromothiazole-4-carboxylate B->C  Bromination (CuBr)   D This compound C->D  Alkaline Hydrolysis (e.g., KOH)  

Figure 1: A common synthetic pathway for this compound.

This guide will address potential decomposition issues at each critical stage of this synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.

Problem 1: Low yield or failure of the Sandmeyer reaction (Formation of Ethyl 5-bromothiazole-4-carboxylate).

Q: I am attempting to synthesize Ethyl 5-bromothiazole-4-carboxylate from the corresponding amino-thiazole ester via a Sandmeyer reaction, but my yields are consistently low. What could be the cause?

A: The Sandmeyer reaction, while powerful for introducing halides to aromatic rings, is sensitive to several factors that can lead to decomposition of the diazonium salt intermediate and the formation of byproducts.[1][2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Instability of the Diazonium Salt Diazonium salts of electron-deficient heterocycles like thiazoles can be unstable, especially at elevated temperatures. Decomposition can lead to the formation of tars and other impurities.Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction. Use of an ice-salt bath is recommended.
Premature Decomposition The diazonium salt can decompose before the addition of the copper(I) bromide catalyst.Add the sodium nitrite solution slowly to the acidic solution of the amine to control the exothermic reaction. Ensure efficient stirring to maintain a homogenous temperature.
Side Reactions The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water (leading to a hydroxyl group) or the counter-ion of the acid used.Use a high concentration of bromide ions. Hydrobromic acid (HBr) is the preferred acid for this reaction. Ensure the copper(I) bromide is of high purity and added promptly after the formation of the diazonium salt.
Suboptimal pH The pH of the reaction medium is critical for the stability of the diazonium salt. If the medium is not sufficiently acidic, the diazonium salt can couple with unreacted amine to form diazoamino compounds.Ensure a strongly acidic environment by using an excess of a strong mineral acid like HBr.

Experimental Protocol for Sandmeyer Reaction:

  • Dissolve Ethyl 5-aminothiazole-4-carboxylate in a suitable volume of 48% HBr.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Decomposition of the final product during alkaline hydrolysis.

Q: I have successfully synthesized Ethyl 5-bromothiazole-4-carboxylate, but upon attempting to hydrolyze the ester to the carboxylic acid using aqueous base, I observe significant product loss and the formation of impurities. Why is this happening?

A: The thiazole ring, particularly when substituted with an electron-withdrawing carboxylic acid group, can be susceptible to degradation under harsh hydrolytic conditions. The primary decomposition pathways are decarboxylation and hydrolytic ring opening.[3]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Decarboxylation The target molecule, this compound, can undergo decarboxylation (loss of CO₂) upon heating, especially in the presence of a strong base. This would result in the formation of 5-bromothiazole.Use milder hydrolysis conditions. Avoid prolonged heating at high temperatures. Monitor the reaction closely by TLC or HPLC to determine the point of complete ester hydrolysis.
Hydrolytic Ring Opening Strong basic conditions can promote the cleavage of the thiazole ring, leading to the formation of acyclic byproducts.Employ a weaker base or a lower concentration of a strong base. Consider using potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] Perform the hydrolysis at room temperature or with gentle heating.
Reaction Time Extended reaction times, even under milder conditions, can lead to gradual decomposition.Optimize the reaction time by monitoring its progress. Once the starting material is consumed, promptly work up the reaction to isolate the product.

Optimized Hydrolysis Protocol:

  • Dissolve Ethyl 5-bromothiazole-4-carboxylate in a mixture of an organic solvent (e.g., THF or ethanol) and water.

  • Add a slight excess (1.1-1.5 equivalents) of a base such as potassium hydroxide.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.

  • Once the hydrolysis is complete, cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Decomposition_Pathways A This compound B 5-Bromothiazole A->B  Decarboxylation (Heat, Base)   C Acyclic Byproducts A->C  Hydrolytic Ring Opening (Strong Base)  

Figure 2: Potential decomposition pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry place. For extended storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation from moisture and atmospheric oxygen.[3]

Q2: I observe a color change in my this compound sample over time. Is this a sign of decomposition?

A: Yes, a change in color from off-white to yellow or brown is a common visual indicator of degradation. This can be caused by exposure to light, air (oxidation), or trace impurities. It is advisable to check the purity of the sample by analytical techniques such as HPLC or NMR before use.[3]

Q3: Can I purify this compound that has partially decomposed?

A: Purification is often possible, depending on the nature of the impurities. Recrystallization from a suitable solvent system is a common method to remove minor impurities. If significant decarboxylation has occurred, column chromatography may be necessary to separate the desired carboxylic acid from the more non-polar 5-bromothiazole byproduct.

Q4: Are there any known incompatibilities for this compound?

A: Avoid strong oxidizing agents, strong bases, and prolonged exposure to high temperatures, as these can promote decomposition. The compound is also sensitive to moisture, which can facilitate hydrolysis and other degradation pathways.[3]

Q5: What analytical techniques are best for monitoring the synthesis and purity of this compound?

A: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any major byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and aid in the identification of unknown impurities.

References

Technical Support Center: Scale-up Synthesis of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Bromothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction to the Synthesis

The most common and scalable approach to synthesizing this compound involves a two-stage process. The first stage is the construction of the thiazole ring to form an ester precursor, typically ethyl 5-bromothiazole-4-carboxylate, via a modified Hantzsch thiazole synthesis. The second stage is the hydrolysis of this ester to the final carboxylic acid product. Each stage presents unique challenges during scale-up, which we will address in detail.

Process Workflow Overview

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Hydrolysis & Isolation A Ethyl 2-chloroacetoacetate + Thioformamide B Reaction Mixture (Solvent, Base) A->B C Ethyl 2-formamido-3-oxobutanoate B->C Condensation D Cyclization & Bromination (e.g., with NBS) C->D E Ethyl 5-bromothiazole-4-carboxylate D->E Aromatization F Ester Hydrolysis (Base, e.g., NaOH) E->F G Reaction Quench & pH Adjustment F->G H Precipitation & Filtration G->H I Washing & Drying H->I J This compound (Final Product) I->J

Caption: Overall workflow for the two-stage synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis.

Q1: Low yield in the Hantzsch thiazole synthesis stage (Stage 1). What are the likely causes and how can I improve it?

A1: Low yields in the initial ring-forming reaction are common during scale-up. The primary causes often revolve around reaction kinetics, temperature control, and reagent stability.

  • Causality: The Hantzsch synthesis is a multi-step, one-pot reaction that involves the condensation of an α-halo-β-ketoester with a thioamide. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. The stability of the thioformamide and the reactivity of the halogenated starting material are also critical factors.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reactor has adequate heat transfer capabilities. A slow, controlled addition of the brominating agent (if the synthesis involves in-situ bromination) or the α-halo-β-ketoester is crucial to manage any exotherms.

    • Solvent Selection: While alcohols like ethanol are common in lab-scale synthesis, a higher-boiling solvent might be beneficial for scale-up to ensure consistent reaction temperatures. Acetonitrile or ethyl acetate can be viable alternatives.[1]

    • Base Selection and Stoichiometry: The choice and amount of base can significantly impact the reaction. A weak base like calcium carbonate or sodium bicarbonate is often used to neutralize the HBr formed during the reaction.[2] Ensure the base is well-dispersed in the reaction mixture.

    • Reagent Quality: Verify the purity of your starting materials. Thioformamide, in particular, can be unstable and should be of high quality.

Q2: I'm observing a significant amount of an impurity with a higher Rf on my TLC plate after the hydrolysis step (Stage 2). What is it and how can I remove it?

A2: A higher Rf impurity is less polar than your highly polar carboxylic acid product. This is almost certainly the unhydrolyzed starting material, ethyl 5-bromothiazole-4-carboxylate.[3]

  • Causality: Incomplete hydrolysis is a frequent issue in scale-up. This can be due to insufficient reaction time, inadequate temperature, or poor solubility of the ester in the aqueous base.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting ester. Do not proceed to work-up until the ester is consumed to a satisfactory level (e.g., <1%).

    • Increase Base and/or Temperature: You can increase the equivalents of the base (e.g., NaOH or KOH) or modestly increase the reaction temperature to drive the hydrolysis to completion. Be cautious with excessive heat, as it may promote decarboxylation.[3]

    • Phase Transfer Catalyst: If the ester has poor solubility in the aqueous medium, the addition of a phase transfer catalyst can facilitate the reaction between the ester and the base.

    • Purification Strategy: If you still have unhydrolyzed ester, you can improve its removal during work-up. After acidification to precipitate the carboxylic acid, perform a wash of the crude solid with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. The ester will be more soluble in this wash, while the carboxylic acid will remain as a solid.

Q3: The final product is discolored (yellow or brown). What is the cause and how can I obtain a purer, off-white product?

A3: Discoloration often indicates the presence of minor impurities, which can be residual starting materials, byproducts from side reactions, or degradation products.

  • Causality: Thiazole-containing compounds can be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases for prolonged periods. The brominated starting materials can also contribute to color.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for removing colored impurities. Experiment with different solvent systems. A common choice would be a polar solvent like ethanol, isopropanol, or an ethanol/water mixture.

    • Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before allowing it to cool and crystallize.

    • Control of Reaction Conditions: Minimize the time the reaction mixture is held at high temperatures. Ensure a clean and inert atmosphere (e.g., nitrogen blanket) in the reactor to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a scalable synthesis of ethyl 5-bromothiazole-4-carboxylate?

A1: A modified Hantzsch synthesis is a robust choice. A general, scalable procedure would involve the reaction of an α-halo-β-ketoester with a thioamide. For instance, reacting ethyl 2-chloro-3-oxobutanoate with thioformamide in a suitable solvent like ethanol. The bromination at the 5-position can be achieved subsequently using a brominating agent like N-bromosuccinimide (NBS).

Q2: What are the critical safety considerations for this synthesis at scale?

A2: Several safety aspects must be carefully managed:

  • Halogenated Reagents: α-halo-ketoesters and brominating agents like NBS are lachrymators and skin irritants. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Thioamides: These can be toxic and should be handled with care.[5]

  • Exothermic Reactions: Both the thiazole ring formation and the hydrolysis can be exothermic. Ensure the reactor is equipped with proper cooling and that reagents are added at a controlled rate.

  • Acid/Base Handling: The use of strong acids and bases for pH adjustment requires appropriate handling procedures to avoid chemical burns.

Q3: How do I best isolate the final this compound product after hydrolysis?

A3: The product is typically isolated by precipitation. After the hydrolysis is complete, the reaction mixture is cooled, and a strong acid (e.g., HCl) is added to adjust the pH to acidic (typically pH 2-3). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and then with a non-polar solvent to remove any residual unhydrolyzed ester. The product should then be dried under vacuum.

Q4: What analytical techniques are recommended for in-process control and final product analysis?

A4: A combination of techniques is essential for robust quality control:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress. A polar eluent system, such as ethyl acetate/methanol with a small amount of acetic acid, is often effective for visualizing the carboxylic acid.[3]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion, purity of the final product, and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of high purity. A broad melting point suggests the presence of impurities.[3]

Quantitative Data Summary

ParameterStage 1: Hantzsch SynthesisStage 2: Hydrolysis & Isolation
Typical Yield 70-85%85-95%
Key Reactants Ethyl 2-chloro-3-oxobutanoate, Thioformamide, NBSEthyl 5-bromothiazole-4-carboxylate, NaOH
Typical Solvents Ethanol, AcetonitrileWater, Ethanol/Water
Temperature Range 50-80 °C40-70 °C
Common Impurities Unreacted starting materials, over-brominated speciesUnhydrolyzed ester, decarboxylation product

Experimental Protocols

Protocol 1: Scale-up Synthesis of Ethyl 5-bromothiazole-4-carboxylate

  • To a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, charge ethanol and ethyl 2-chloro-3-oxobutanoate.

  • Cool the mixture to 0-5 °C.

  • Slowly add thioformamide, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC for the formation of the thiazole intermediate.

  • Cool the reaction mixture to 10-15 °C.

  • In a separate vessel, prepare a solution of N-bromosuccinimide (NBS) in acetonitrile.

  • Slowly add the NBS solution to the reaction mixture, maintaining the temperature below 20 °C.

  • Stir for an additional 1-2 hours at room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Extract the product into ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The crude product can be purified by column chromatography or used directly in the next step if the purity is sufficient.

Protocol 2: Hydrolysis of Ethyl 5-bromothiazole-4-carboxylate to this compound

  • To a reactor, charge the crude ethyl 5-bromothiazole-4-carboxylate and a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • Cool the filtrate to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3.

  • The product will precipitate as a solid. Stir the slurry for 30-60 minutes at 0-5 °C.

  • Filter the solid product and wash with cold water until the filtrate is neutral.

  • Wash the filter cake with a cold non-polar solvent (e.g., hexane) to remove any remaining ester.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_B cluster_C cluster_D A Problem Encountered B Low Yield in Stage 1 A->B C Impurity in Final Product A->C D Product Discoloration A->D B1 Check Temp. Control & Reagent Quality B->B1 Possible Cause B2 Optimize Solvent & Base B->B2 Solution C1 Incomplete Hydrolysis (High Rf Impurity) C->C1 Diagnosis D1 Degradation or Minor Impurities D->D1 Possible Cause C2 Extend Reaction Time/ Increase Base C1->C2 Action C3 Optimize Purification (Solvent Wash) C1->C3 Action D2 Recrystallize with Activated Carbon D1->D2 Solution

Caption: A decision tree for troubleshooting common scale-up issues.

References

removing unreacted starting materials from 5-Bromothiazole-4-carboxylic acid product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromothiazole-4-carboxylic acid. Here, we address common challenges encountered during its purification, with a specific focus on the removal of unreacted starting materials. Our goal is to provide practical, field-tested solutions grounded in chemical principles to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my synthesis, I suspect my this compound is contaminated with unreacted starting material. What are the most likely culprits?

Based on common synthetic routes, the most probable unreacted starting materials are the corresponding ester (e.g., ethyl or methyl 5-bromothiazole-4-carboxylate) or the carboxamide (5-bromothiazole-4-carboxamide). A typical final step in the synthesis of this compound is the hydrolysis of an ester or amide precursor. Incomplete hydrolysis is a frequent cause of contamination.

Q2: My TLC plate shows a spot with a higher Rf value than my desired carboxylic acid product. What is this impurity?

An impurity with a higher Rf value is less polar than your target compound. This strongly suggests the presence of the unreacted ester precursor (e.g., ethyl 5-bromothiazole-4-carboxylate). Carboxylic acids are highly polar and tend to have lower Rf values on silica gel plates, often exhibiting tailing.

Q3: How can I confirm the identity of the impurities in my sample?

To definitively identify contaminants, spectroscopic analysis is recommended. A proton NMR (¹H NMR) spectrum is particularly informative. The unreacted ethyl ester, for example, will show characteristic signals for the ethyl group (a quartet and a triplet), which will be absent in the pure carboxylic acid spectrum. The carboxylic acid proton itself typically appears as a broad singlet far downfield.

Q4: I'm observing significant "streaking" or "tailing" of my carboxylic acid spot on the TLC plate. What causes this and how can I fix it?

Streaking is a common issue when running carboxylic acids on silica gel TLC plates. This occurs due to the acidic nature of the carboxyl group interacting strongly with the slightly acidic silica gel. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures the carboxylic acid remains protonated and moves as a more defined spot.

Purification Protocols: Troubleshooting in Practice

The choice of purification method depends on the nature of the impurity. Below are detailed protocols for the most effective techniques to remove common unreacted starting materials from your this compound product.

Method 1: Acid-Base Extraction (For Removing Neutral Impurities like Esters)

This is often the most effective first-pass purification technique for separating a carboxylic acid from neutral or basic impurities. The principle lies in the ability to deprotonate the carboxylic acid to form a water-soluble salt, leaving the neutral ester in the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.

  • Extraction: Gently shake the funnel to mix the layers. Carbon dioxide evolution may occur if using bicarbonate, so be sure to vent the funnel frequently. Allow the layers to separate. The deprotonated 5-bromothiazole-4-carboxylate salt will be in the aqueous (bottom) layer, while the unreacted ester will remain in the organic (top) layer.

  • Separation: Drain the aqueous layer into a clean flask. For thorough removal, extract the organic layer again with a fresh portion of the basic aqueous solution.

  • Re-acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with litmus paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash it with a small amount of cold water to remove any remaining salts, and dry it thoroughly.

Troubleshooting Acid-Base Extraction:

ProblemPossible CauseSolution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel several times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions.
Low Recovery of Product Incomplete extraction into the aqueous layer or incomplete precipitation.Perform multiple extractions with the basic solution. Ensure the aqueous layer is sufficiently acidified (pH < 4) to fully precipitate the carboxylic acid.
Product "Oils Out" instead of Precipitating The concentration of the product is too high, or the temperature is not low enough.Dilute the aqueous solution with more water before acidification. Ensure the solution is well-chilled in an ice bath during acidification.
Method 2: Recrystallization (For Removing Impurities with Different Solubilities)

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For carboxylic acids, polar solvents like ethanol, methanol, or water, or mixtures such as ethanol/water or toluene, are often good candidates. Test small amounts of your crude product in different solvents to find the ideal one.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities. Dry the crystals completely.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
No Crystals Form Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
Premature Crystallization The solution cooled too quickly during hot filtration.Preheat the filtration funnel and filter paper with hot solvent before filtering.
Low Recovery Too much solvent was used, or the product has some solubility even at low temperatures.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Method 3: Flash Column Chromatography (For Separating Compounds with Different Polarities)

Flash column chromatography is an excellent method for separating compounds with different polarities. For separating the more polar this compound from a less polar ester, this technique is highly effective.

Experimental Protocol:

  • Adsorbent and Eluent Selection: Silica gel is the standard stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). To prevent streaking, add 0.5-1% acetic acid to the eluent system.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into a column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column, applying pressure to increase the flow rate.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (this compound + Unreacted Starting Materials) TLC TLC Analysis (Identify Impurity Polarity) Crude->TLC Extraction Acid-Base Extraction TLC->Extraction Neutral Impurity (e.g., Ester) Recrystallization Recrystallization TLC->Recrystallization Impurities with Different Solubility Chromatography Column Chromatography TLC->Chromatography Polarity Difference Pure Pure Product Extraction->Pure Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Logical Troubleshooting Flow

TroubleshootingFlow start Start: Impure Product tlc Run TLC with 0.5% Acetic Acid in Eluent start->tlc high_rf Higher Rf Spot Present? tlc->high_rf broad_spot Broad Spot or Tailing? high_rf->broad_spot No acid_base Perform Acid-Base Extraction to Remove Neutral Ester high_rf->acid_base Yes column Use Column Chromatography with Acidified Eluent broad_spot->column Yes recrystallize Recrystallize from a Suitable Solvent System broad_spot->recrystallize No end Pure Product acid_base->end column->end recrystallize->end

Caption: Decision-making flowchart for troubleshooting the purification process.

Technical Support Center: Navigating Solubility Challenges of 5-Bromothiazole-4-carboxylic Acid and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-bromothiazole-4-carboxylic acid and its derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the common challenge of poor solubility encountered during synthetic transformations. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from a combination of its molecular structure: a rigid heterocyclic ring and a polar carboxylic acid group. This combination leads to strong intermolecular interactions, including hydrogen bonding and crystal lattice forces, which require significant energy to overcome for dissolution. While soluble in highly polar aprotic solvents like DMF and DMSO, it often exhibits limited solubility in less polar solvents such as DCM, THF, and ethyl acetate, which are frequently used in organic synthesis.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound in aqueous media is highly pH-dependent. The predicted pKa of this compound is approximately 2.17±0.10[1]. At a pH below its pKa, the carboxylic acid group is protonated and the molecule is neutral, resulting in low aqueous solubility. As the pH is raised above the pKa, the carboxylic acid is deprotonated to form the carboxylate salt. This anionic form is significantly more polar and, therefore, much more soluble in water[2][3]. This property is frequently exploited in work-up procedures to separate the acid from non-acidic impurities[2][4].

Q3: I'm having trouble getting my this compound to dissolve for an amide coupling reaction. What are my options?

A3: This is a very common issue. Here are several strategies you can employ:

  • Solvent Selection: Start with a highly polar aprotic solvent like anhydrous DMF or NMP. If solubility is still an issue, consider gentle heating.

  • Co-solvent Systems: Adding a co-solvent can sometimes improve solubility. For example, a mixture of DMF and DCM might provide a balance of polarity to dissolve both the carboxylic acid and other, less polar reactants.

  • In-situ Salt Formation: Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt in the reaction mixture prior to the addition of the coupling agent[5][6].

  • Alternative Coupling Reagents: Some coupling reagents are better suited for challenging substrates. For instance, COMU has been shown to be more soluble in a broader range of solvents compared to HBTU/HATU[2].

Q4: Can I perform a Suzuki coupling directly on this compound, or should I protect the carboxylic acid group first?

A4: It is possible to perform a Suzuki coupling directly on this compound, but there are potential complications. The basic conditions of the Suzuki reaction will deprotonate the carboxylic acid, which can affect its solubility and potentially chelate to the palladium catalyst, inhibiting its activity[4][7]. To circumvent these issues, you can:

  • Use Excess Base: Ensure you use enough base to both facilitate the catalytic cycle and neutralize the carboxylic acid.

  • Solvent Choice: A solvent system that can dissolve the carboxylate salt is crucial. A mixture of an organic solvent like 1,4-dioxane with water is common[8].

  • Esterification: A more robust approach is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester is typically much more soluble in common organic solvents used for Suzuki couplings. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction[4].

Troubleshooting Guides

Issue 1: Low Yields in Amide Coupling Reactions

Symptoms:

  • Starting material remains largely unreacted even after extended reaction times.

  • The reaction mixture is a suspension or slurry, indicating poor solubility of the carboxylic acid.

  • Formation of side products.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Poor Solubility of Starting Material The carboxylic acid is not sufficiently dissolved to react efficiently with the coupling agent and amine.1. Switch to a more polar solvent: Use anhydrous DMF, DMSO, or NMP. 2. Gentle Heating: Warm the reaction mixture (e.g., to 40-50 °C) to aid dissolution. 3. Use a co-solvent: A mixture of solvents can sometimes improve solubility. 4. In-situ salt formation: Add a non-nucleophilic base like DIPEA before the coupling agent to form a more soluble carboxylate salt.
Ineffective Coupling Reagent The chosen coupling reagent may not be potent enough for this specific substrate, or it may be degraded.1. Use a more reactive coupling agent: Consider HATU, HCTU, or COMU, which are known for their high efficiency. 2. Check the age and storage of your coupling reagent: Ensure it is fresh and has been stored under anhydrous conditions.
Steric Hindrance The amine or the thiazole ring may be sterically hindered, slowing down the reaction.1. Increase reaction time and/or temperature. 2. Use a less hindered base if applicable. 3. Consider a more reactive coupling agent like PyBOP, which is good for sterically hindered couplings[5].
Issue 2: Difficulties with Esterification

Symptoms:

  • Incomplete conversion to the ester.

  • Difficult work-up and purification.

Root Causes & Solutions:

| Root Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Equilibrium Limitation (Fischer Esterification) | Fischer esterification is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward[9][10]. | 1. Use a large excess of the alcohol: This will shift the equilibrium towards the product side[9][10]. 2. Remove water as it forms: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves[9]. | | Poor Solubility in Alcohol | The carboxylic acid may not be sufficiently soluble in the alcohol being used as the reagent and solvent. | 1. Add a co-solvent: A solvent like toluene can help dissolve the starting material and is also suitable for use with a Dean-Stark trap[9]. | | Alternative Esterification Methods | When Fischer esterification is not effective, consider other methods. | 1. Reaction with an alkyl halide: Convert the carboxylic acid to its carboxylate salt with a base like cesium carbonate, and then react it with an alkyl halide (e.g., ethyl iodide) in a polar aprotic solvent like DMF. |

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine using HATU

This protocol is designed for situations where solubility is a primary concern.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add DIPEA to the suspension and stir at room temperature. The suspension should become a clear solution as the carboxylate salt forms.

  • Add HATU to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ethyl Esterification of this compound

This protocol provides a more soluble intermediate for subsequent reactions like Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Anhydrous ethanol

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

  • To the resulting crude acyl chloride, add anhydrous ethanol at 0 °C.

  • Allow the mixture to stir and warm to room temperature overnight.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ethyl ester, which can be purified by column chromatography if necessary.

Visualized Workflows

G cluster_amide Amide Coupling Troubleshooting Start Poorly Soluble This compound Solvent Use Polar Aprotic Solvent (DMF, DMSO) Start->Solvent Salt In-situ Salt Formation (add DIPEA) Solvent->Salt Heat Gentle Heating (40-50 °C) Salt->Heat Reagent High-Activity Coupling Reagent (HATU, COMU) Heat->Reagent Product Soluble Intermediate & Successful Coupling Reagent->Product

Caption: Troubleshooting flowchart for amide coupling reactions.

G cluster_suzuki Strategic Approach for Suzuki Coupling Acid 5-Bromothiazole-4- carboxylic acid Esterification Esterification (e.g., with EtOH, H+) Acid->Esterification Ester Ethyl 5-bromothiazole- 4-carboxylate (Improved Solubility) Esterification->Ester Suzuki Suzuki Coupling (Pd catalyst, base, Ar-B(OH)2) Ester->Suzuki CoupledEster Coupled Ester Product Suzuki->CoupledEster Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) CoupledEster->Hydrolysis FinalProduct Final Coupled Carboxylic Acid Hydrolysis->FinalProduct

Caption: Recommended workflow for Suzuki coupling via an ester intermediate.

Data Tables

Table 1: Predicted Solubility of 5-Bromooxazole-4-carboxylic Acid (Analogous Compound)

SolventPredicted Solubility
DMFSoluble
DMSOSoluble
Data based on analogous compound 5-bromooxazole-4-carboxylic acid[8]. Experimental verification is recommended.

Table 2: Common Coupling Reagents for Challenging Amide Bond Formations

ReagentClassKey Advantages
HATU Uronium SaltHigh reactivity, good for hindered systems.
HCTU Uronium SaltMore stable and less allergenic than HATU.
PyBOP Phosphonium SaltDoes not cause guanidinylation, good for sterically hindered couplings[5].
COMU Uronium SaltHigh reactivity and solubility in a broad range of solvents[2].
EDC CarbodiimideWater-soluble byproducts, ideal for bioconjugation[5].

References

Technical Support Center: Minimizing Side Reactions in 5-Bromothiazole-4-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific challenges and provide actionable insights based on established scientific principles.

I. Core Challenge: The Dichotomy of Reactivity

This compound is a valuable heterocyclic building block. However, its structure presents a unique challenge: the electron-withdrawing nature of the thiazole ring and the adjacent carboxylic acid group can influence the reactivity of the C-Br bond, while the carboxylic acid itself can participate in or interfere with the coupling reaction. Understanding and controlling these factors is paramount to achieving high yields and purity.

II. Troubleshooting Guides & FAQs

This section addresses common issues and frequently asked questions regarding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with this compound, several side reactions can diminish the yield of the desired product.

Question 1: I'm observing significant amounts of debromination (hydrodehalogenation) of my starting material. What's causing this and how can I prevent it?

Answer: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom.

Causality: This often occurs due to β-hydride elimination from palladium-alkoxide or -hydroxide species, which can be formed in the presence of base and water or alcohol solvents. The resulting palladium hydride species can then reductively cleave the C-Br bond of the starting material.

Troubleshooting Strategies:

  • Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. These bases are less likely to generate the problematic palladium-hydroxide species.[1]

  • Solvent System: Employ anhydrous solvents. If a biphasic system is necessary, use carefully degassed solvents to minimize dissolved oxygen.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination over side reactions.[2]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.

ParameterRecommendation for Minimizing DebrominationRationale
Base K₃PO₄, Cs₂CO₃Avoids formation of Pd-OH species.
Solvent Anhydrous Toluene, DioxaneReduces the source of protons.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes reductive elimination of the desired product.
Temperature Lowest effective temperature (e.g., 80-100 °C)Slows down the rate of the side reaction.

Question 2: My main byproduct is the homocoupling of the boronic acid. How can I suppress this?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is a frequent issue, often exacerbated by the presence of oxygen.[3][4]

Causality: This side reaction is primarily driven by the presence of molecular oxygen, which can oxidize the palladium(0) catalyst and participate in a separate catalytic cycle leading to homocoupling.[3]

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[5]

  • Catalyst Pre-activation: Using a pre-activated Pd(0) source can sometimes be beneficial.[5]

Question 3: I'm seeing evidence of decarboxylation of my starting material or product. Why is this happening?

Answer: The carboxylic acid group on the thiazole ring can be labile under certain coupling conditions, leading to the loss of CO₂.

Causality: Thiazole-4-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures and in the presence of certain metals.[6] Palladium catalysts themselves can promote decarboxylative coupling.[7]

Troubleshooting Strategies:

  • Temperature Management: Avoid excessive heating. Monitor the reaction closely and use the minimum temperature required for conversion.

  • Protecting Group Strategy: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.[8][9] This also improves solubility in organic solvents.[8]

B. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between terminal alkynes and aryl halides. With this compound, the primary concerns are catalyst deactivation and alkyne homocoupling.

Question 1: My reaction is sluggish and I'm recovering a lot of starting material. What are the likely causes?

Answer: Low reactivity in Sonogashira couplings with this substrate can often be traced to catalyst inhibition or suboptimal conditions.

Causality: The nitrogen and sulfur atoms in the thiazole ring, as well as the carboxylate, can coordinate to the palladium center, leading to catalyst deactivation.[10]

Troubleshooting Strategies:

  • Ligand Selection: Use ligands that can stabilize the palladium catalyst and prevent substrate coordination. Bulky phosphine ligands can be effective.

  • Copper Co-catalyst: Ensure the copper(I) source (typically CuI) is fresh and of high purity.[11] Copper(I) iodide can degrade over time.[11]

  • Base: An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne.[11] Ensure it is dry and used in excess.[11]

  • Temperature: For less reactive aryl bromides, higher temperatures may be necessary to facilitate oxidative addition.[12]

Question 2: I'm observing a significant amount of Glaser coupling (alkyne homocoupling). How can I minimize this?

Answer: Glaser coupling is a major side reaction in Sonogashira couplings, promoted by the copper co-catalyst and oxygen.[10]

Troubleshooting Strategies:

  • Strictly Anaerobic Conditions: As with Suzuki coupling, rigorous degassing and maintaining an inert atmosphere are critical to prevent this oxygen-mediated side reaction.[10][11]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed and may be beneficial for this substrate.[10]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. When using this compound, challenges can arise from the acidic proton and potential for catalyst inhibition.

Question 1: My reaction is not proceeding to completion, and I see decomposition of my starting material. What should I consider?

Answer: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the Buchwald-Hartwig reaction.

Causality: The base used in the reaction will first neutralize the carboxylic acid. If an insufficient amount of base is used, there will not be enough to facilitate the catalytic cycle. Strong bases at elevated temperatures can also promote decarboxylation or other decomposition pathways.

Troubleshooting Strategies:

  • Stoichiometry of Base: Use an additional equivalent of base to account for the acidic proton of the carboxylic acid.

  • Choice of Base: A weaker base like Cs₂CO₃ or K₃PO₄ may be better tolerated than strong bases like NaOt-Bu, especially if the substrate is sensitive.[1]

  • Protecting Group: As with other couplings, protecting the carboxylic acid as an ester is a reliable strategy to avoid these complications.

  • Catalyst System: The choice of ligand is crucial. Bulky biarylphosphine ligands are often necessary for coupling with heteroaryl halides.[13]

III. Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: This compound Coupling Partner Catalyst & Ligand Base setup Assemble under Inert Atmosphere (Ar/N2) reagents->setup solvent Anhydrous, Degassed Solvent solvent->setup glassware Oven-Dried Glassware glassware->setup heating Heat to Optimal Temperature setup->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

This diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling and indicates where common side reactions can occur.

Suzuki_Cycle cluster_homo Side Reactions pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex Ar-X homo Homocoupling (Ar'-Ar') pd0->homo O2 Mediated transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n oa_complex->transmetal Ar'-B(OR)2 Base debrom Debromination (Ar-H) oa_complex->debrom β-Hydride Elimination & Reductive Elimination decarbox Decarboxylation Product oa_complex->decarbox Heat/Base transmetal->pd0 Reductive Elimination product Coupled Product (Ar-Ar') transmetal->product

Caption: Suzuki-Miyaura catalytic cycle and potential side reactions.

IV. Conclusion

Successfully performing coupling reactions with this compound requires a careful and systematic approach to reaction optimization. By understanding the underlying causes of common side reactions such as debromination, homocoupling, and decarboxylation, researchers can make informed decisions regarding the choice of catalyst, ligand, base, and solvent system. This guide provides a foundational framework for troubleshooting these challenges, ultimately leading to higher yields, improved purity, and more efficient drug discovery and development processes.

References

Technical Support Center: Purification of 5-Bromothiazole-4-carboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the column chromatography of this compound. Here, you will find not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using column chromatography?

A1: The primary challenges stem from the compound's acidic nature and polarity. The carboxylic acid functional group can lead to strong interactions with the stationary phase, often resulting in poor peak shape (tailing) and low recovery. Additionally, its polarity can make it challenging to retain on traditional reversed-phase columns without careful mobile phase optimization.

Q2: What is the recommended type of column chromatography for this compound?

A2: Reversed-phase column chromatography is generally the most effective method for purifying polar compounds like this compound. A C18-functionalized silica gel is a robust and widely available stationary phase for this purpose.

Q3: Why is an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, often added to the mobile phase?

A3: The addition of a strong acid to the mobile phase is crucial for protonating the carboxylic acid group of this compound. By maintaining a low pH (typically around 2-3), the compound exists predominantly in its neutral, less polar form. This minimizes ionic interactions with the stationary phase, leading to improved peak shape, better retention, and higher recovery.[1]

Q4: Can I use normal-phase chromatography for this purification?

A4: While possible, normal-phase chromatography (e.g., using silica gel with a non-polar mobile phase) is often more challenging for acidic compounds. The highly polar carboxylic acid can interact strongly and irreversibly with the acidic silanol groups on the silica surface, leading to significant tailing and potential sample loss. If normal-phase chromatography is necessary, the silica gel may need to be deactivated, or a mobile phase modifier like acetic acid should be included to mitigate these effects.[2]

Recommended Column Chromatography Protocol

This protocol is a starting point and may require optimization based on the specific impurities present in your sample. It is adapted from a validated analytical HPLC method for the closely related analog, 5-bromooxazole-4-carboxylic acid, and is scaled for preparative flash chromatography.[3]

Method Overview: Reversed-Phase Flash Chromatography

This method is designed to provide a robust separation of this compound from both more polar and less polar impurities.

Table 1: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase C18-functionalized silica gel (40-63 µm particle size)Provides good retention for polar compounds and is compatible with aqueous mobile phases.
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)The aqueous component allows for the elution of polar compounds. TFA maintains a low pH to keep the analyte protonated.
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)The organic component allows for the elution of less polar compounds and the target molecule.
Gradient Elution 10% to 90% Mobile Phase B over 20 column volumes (CV)A gradient is recommended to effectively separate compounds with a range of polarities. This can be optimized based on TLC or analytical HPLC data.
Sample Loading Dissolve the crude sample in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to induce precipitation of less soluble impurities before loading. Alternatively, use a dry loading technique.This ensures the sample is introduced to the column in a narrow band, improving resolution. Dry loading is often preferred for compounds with limited solubility in the mobile phase.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).Allows for the monitoring of the elution profile and the collection of fractions containing the target compound.
Step-by-Step Experimental Protocol
  • Column Preparation:

    • Pack a flash chromatography column with C18-functionalized silica gel.

    • Equilibrate the column with 10% Mobile Phase B in Mobile Phase A for at least 5 column volumes, or until a stable baseline is observed.

  • Sample Preparation:

    • Liquid Loading: Dissolve the crude this compound in a small volume of a suitable solvent (e.g., methanol, DMF, or DMSO). If using a strong solvent, dilute the sample with Mobile Phase A before injection to minimize solvent effects.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel or Celite, and evaporate the solvent under reduced pressure. Load the resulting dry powder onto the top of the column.

  • Chromatographic Separation:

    • Begin the elution with 10% Mobile Phase B.

    • Run a linear gradient from 10% to 90% Mobile Phase B over 20 column volumes.

    • Monitor the elution profile using a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation pack_column Pack C18 Column equilibrate Equilibrate Column (10% B in A) pack_column->equilibrate prep_sample Prepare Sample (Liquid or Dry Load) equilibrate->prep_sample load_sample Load Sample onto Column prep_sample->load_sample run_gradient Run Gradient Elution (10-90% B over 20 CV) load_sample->run_gradient detect_uv Monitor with UV Detector run_gradient->detect_uv collect_fractions Collect Fractions detect_uv->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Issue 1: Peak Tailing

Symptoms: The peak corresponding to the product is asymmetrical, with a drawn-out trailing edge.

Causality and Solutions:

  • Incomplete Protonation: The carboxylic acid is partially ionized, leading to mixed-mode interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is sufficiently low. Increase the concentration of TFA or formic acid to 0.2% or switch to a stronger acid if necessary. A good rule of thumb is to have the mobile phase pH at least 2 units below the pKa of the analyte.[1]

  • Secondary Interactions with Silica: Residual, un-endcapped silanol groups on the silica backbone can interact with the polar thiazole ring.

    • Solution: Use a high-quality, end-capped C18 column. If peak tailing persists, consider a stationary phase with a different chemistry, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample load for your column dimensions.

Issue 2: Poor or No Retention

Symptoms: The compound elutes in the void volume or very early in the chromatogram.

Causality and Solutions:

  • High Polarity of the Analyte: this compound is a polar molecule and may have limited affinity for the C18 stationary phase, especially in a high organic content mobile phase.

    • Solution: Start the gradient with a lower percentage of the organic solvent (e.g., 0-5% Mobile Phase B). Consider using a column specifically designed for polar analytes, which may have a higher surface area or a modified stationary phase.

  • "Phase Collapse" or "Dewetting": When using a highly aqueous mobile phase (>95% water) with a traditional C18 column, the stationary phase can "collapse," reducing its interaction with the analyte.

    • Solution: Use an "aqueous compatible" C18 column that is designed to prevent phase collapse. Alternatively, ensure the mobile phase always contains a small percentage of organic solvent (at least 5%).[4]

Issue 3: Low Recovery

Symptoms: The amount of purified product obtained is significantly lower than expected.

Causality and Solutions:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

    • Solution: Acidifying the mobile phase as described for peak tailing can also improve recovery. If using normal-phase chromatography, deactivating the silica gel with a base like triethylamine (if the compound is stable) or adding acetic acid to the mobile phase can help.

  • Precipitation on the Column: If the sample is dissolved in a strong solvent and the initial mobile phase is weak, the compound may precipitate at the head of the column.

    • Solution: Use the dry loading technique. If using liquid loading, ensure the sample solvent is compatible with the initial mobile phase conditions.

Troubleshooting Logic Diagram

G cluster_tailing Peak Tailing cluster_retention Poor Retention cluster_recovery Low Recovery cluster_problem_nodes start Problem Observed check_ph Is mobile phase pH low enough? check_gradient Is the initial organic % too high? check_adsorption Is there irreversible adsorption? tailing_node Peak Tailing start->tailing_node Asymmetrical Peak retention_node Poor Retention start->retention_node Elutes Early recovery_node Low Recovery start->recovery_node Low Yield increase_acid Increase acid concentration check_ph->increase_acid check_column Is the column end-capped? change_column Use a different column check_column->change_column check_load Is the sample load appropriate? reduce_load Reduce sample load check_load->reduce_load lower_organic Lower initial %B check_gradient->lower_organic check_phase_collapse Is phase collapse occurring? use_aq_column Use aqueous compatible column check_phase_collapse->use_aq_column acidify_mobile Ensure mobile phase is acidic check_adsorption->acidify_mobile check_precipitation Is the sample precipitating? use_dry_load Use dry loading check_precipitation->use_dry_load tailing_node->check_ph tailing_node->check_column tailing_node->check_load retention_node->check_gradient retention_node->check_phase_collapse recovery_node->check_adsorption recovery_node->check_precipitation

Caption: Troubleshooting guide for common column chromatography issues.

Physicochemical Properties of this compound and Related Compounds

Understanding the properties of your molecule is key to developing a successful purification strategy. While experimental data for this compound is limited, we can infer properties from closely related structures.

Table 2: Physicochemical Data

PropertyThis compound (Predicted/Analog Data)Rationale/Reference
Molecular Weight 208.04 g/mol Calculated
pKa ~3-4Estimated based on similar aromatic carboxylic acids. For example, the pKa of benzoic acid is 4.2. The electron-withdrawing nature of the thiazole ring and bromine atom would likely lower the pKa.
LogP 1.6038 (for 5-Bromoisothiazole-4-carboxylic acid)This value for a close isomer suggests moderate lipophilicity, suitable for reversed-phase chromatography.[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in less polar solvents like dichloromethane and ethyl acetate. Sparingly soluble in water.General solubility trends for polar, acidic organic molecules.[6][7]

This technical support guide provides a comprehensive framework for the successful purification of this compound. By understanding the chemical principles and having a systematic approach to troubleshooting, researchers can overcome the challenges associated with this compound and achieve high purity for their downstream applications.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For heterocyclic compounds like 5-Bromothiazole-4-carboxylic acid, a valuable building block in medicinal chemistry, rigorous structural validation is not merely a formality but a critical checkpoint for ensuring data integrity and reproducibility.

This guide provides an in-depth analysis of the structural validation of this compound, with a primary focus on the utility of 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, compare the insights gained from 1H NMR with those from complementary analytical techniques, and present a holistic workflow for achieving unequivocal structural confirmation.

1H NMR Spectroscopy: The Primary Lens for Proton Environments

1H NMR spectroscopy is arguably the most powerful and widely used technique for elucidating the structure of organic molecules in solution. Its ability to provide detailed information about the number, environment, and connectivity of hydrogen atoms makes it an indispensable first step in structural analysis.

The Predicted 1H NMR Spectrum of this compound

The structure of this compound is relatively simple, leading to a clean and interpretable predicted 1H NMR spectrum. We anticipate two distinct signals:

  • The Thiazole Proton (H2): A single proton is attached to the C2 carbon of the thiazole ring. Due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, this proton is expected to be significantly deshielded, causing its signal to appear far downfield. It should appear as a sharp singlet, as there are no adjacent protons with which to couple.

  • The Carboxylic Acid Proton (-COOH): This is a highly acidic proton, and its signal is typically found very far downfield.[1][2] Its chemical shift can be concentration-dependent, and the peak is often broad due to chemical exchange with trace amounts of water in the solvent. It will also present as a singlet.

The integral ratio of these two peaks should be precisely 1:1, confirming the presence of one of each type of proton.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The choice of solvent and experimental parameters is critical for obtaining a definitive spectrum.

Objective: To obtain a high-resolution 1H NMR spectrum that clearly resolves the thiazole and carboxylic acid proton signals.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). DMSO-d6 is the solvent of choice for this analysis as its polarity effectively solubilizes the carboxylic acid, and its ability to form hydrogen bonds with the analyte slows down the exchange rate of the acidic proton, resulting in a more distinct, observable -COOH peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity and peak shape.

    • Acquire the spectrum using a standard single-pulse experiment. Key parameters include:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

      • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of the protons, ensuring accurate integration)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate the signals and analyze the chemical shifts and multiplicities.

Data Interpretation and Comparison

The following table summarizes the expected 1H NMR data for this compound and provides a rationale for the observed chemical shifts.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
Thiazole H2~8.5 - 9.5Singlet (s)1HLocated on an electron-deficient aromatic ring, deshielded by electronegative N and S atoms.
Carboxylic Acid -COOH~13.0 - 14.0 (broad)Singlet (s)1HHighly deshielded acidic proton, prone to hydrogen bonding. Its chemical shift is characteristic of carboxylic acids.[2]

A Multi-Technique Approach for Unambiguous Validation

While 1H NMR provides a robust initial hypothesis for the structure, a truly self-validating system relies on complementary data from orthogonal techniques. Each method interrogates a different aspect of the molecule's properties, and together they provide an interlocking web of evidence.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_validation Structural Confirmation H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Complementary Data Validated_Structure Validated Structure H_NMR->Validated_Structure Proton Environment & Connectivity C_NMR->Validated_Structure Carbon Skeleton MS LRMS/HRMS MS->Validated_Structure Molecular Formula & Isotopic Pattern IR FT-IR IR->Validated_Structure Functional Groups

References

A Comparative Guide to the Reactivity of 5-Bromothiazole-4-carboxylic acid and 5-Chlorothiazole-4-carboxylic acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Halogenated Thiazoles in Medicinal Chemistry

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, lending its unique electronic and structural properties to a wide array of therapeutic agents.[1] Its presence in pharmaceuticals, from anticancer to antimicrobial agents, underscores the importance of developing efficient and predictable methods for its functionalization. Halogenated thiazoles, in particular, serve as versatile synthons, offering a reactive handle for the introduction of molecular complexity through various cross-coupling and substitution reactions.

This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-bromothiazole-4-carboxylic acid and its chloro-analogue, 5-chlorothiazole-4-carboxylic acid. For researchers, scientists, and drug development professionals, the choice between a bromo or chloro derivative is a critical decision that impacts reaction efficiency, cost of goods, and the overall synthetic strategy. This document aims to elucidate the underlying chemical principles governing their differential reactivity, supported by established experimental data from analogous systems, and to provide practical, field-proven protocols for their application.

Theoretical Underpinnings of Reactivity: An Electronic and Energetic Perspective

The divergent reactivity of 5-bromo- and 5-chlorothiazole-4-carboxylic acid is primarily dictated by two key factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic influence of the substituents on the thiazole ring.

The C-Br bond is inherently weaker than the C-Cl bond. This difference in BDE is a critical determinant in reactions where the cleavage of the C-X bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions. The lower energy required to break the C-Br bond translates to a faster rate of oxidative addition of the palladium catalyst, a crucial step in the catalytic cycles of reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

The thiazole ring itself is an electron-deficient heterocycle. The presence of the electron-withdrawing carboxylic acid group at the 4-position further decreases the electron density of the ring. This has a dual effect: it can activate the ring towards nucleophilic attack and also influences the reactivity of the halogen at the 5-position in cross-coupling reactions. Computational studies on thiazole derivatives have shown that substituents significantly impact the electronic properties of the ring, which in turn governs its reactivity.[2][3][4][5]

Synthesis of 5-Halothiazole-4-carboxylic Acids

The reliable synthesis of the starting materials is a prerequisite for any comparative study. Below are proposed, detailed protocols for the preparation of both 5-bromo- and 5-chlorothiazole-4-carboxylic acid, based on established methodologies for similar heterocyclic systems.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of related brominated thiazole carboxylates. It involves the bromination of a suitable thiazole precursor followed by hydrolysis of an ester group.

Step 1: Synthesis of Ethyl 5-bromothiazole-4-carboxylate

  • To a solution of ethyl thiazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Heat the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 5-bromothiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve ethyl 5-bromothiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocol: Synthesis of 5-Chlorothiazole-4-carboxylic acid

A similar synthetic strategy can be employed for the chloro-analogue, using a suitable chlorinating agent.

Step 1: Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

  • To a solution of ethyl thiazole-4-carboxylate (1 equivalent) in a suitable solvent like acetic acid, add N-chlorosuccinimide (NCS) (1.1 equivalents).

  • Heat the reaction mixture at 70-80 °C for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described for the bromo-analogue to obtain ethyl 5-chlorothiazole-4-carboxylate.

Step 2: Hydrolysis to 5-Chlorothiazole-4-carboxylic acid

  • Follow the hydrolysis procedure as described for the bromo-analogue to obtain 5-chlorothiazole-4-carboxylic acid.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. In this context, the choice between a bromo or chloro substituent has profound implications for reaction efficiency.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions in drug discovery.[4][5][6][7][8] The generally accepted reactivity trend for halogens in this reaction is I > Br > OTf > Cl. This trend is a direct consequence of the C-X bond strength, which influences the rate-determining oxidative addition step.

Expected Outcome: this compound is expected to be significantly more reactive than its chloro counterpart in Suzuki-Miyaura coupling. This translates to:

  • Milder Reaction Conditions: The bromo derivative will likely react at lower temperatures and with a wider range of palladium catalysts and ligands.

  • Faster Reaction Times: The reaction with the bromo substrate is expected to reach completion more quickly.

  • Higher Yields: Under identical conditions, the bromo compound is anticipated to provide a higher yield of the coupled product.

To achieve comparable yields with 5-chlorothiazole-4-carboxylic acid, more forcing conditions are often necessary, such as higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).

Data Presentation: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions

ParameterThis compound5-Chlorothiazole-4-carboxylic acid
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Typical Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good (with optimized conditions)
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halothiazole Derivative

This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. For 5-chlorothiazole-4-carboxylic acid, the use of a more active catalyst system is recommended.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 5-Halothiazole-4-carboxylic acid (1 eq.) - Boronic acid (1.2 eq.) - Pd catalyst (2-5 mol%) - Ligand (if needed) - Base (2-3 eq.) - Solvent atmosphere Degas and backfill with Argon/Nitrogen reagents->atmosphere heating Heat to desired temperature (80-120 °C) atmosphere->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and quench (e.g., with water) monitoring->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • In a reaction vessel, combine 5-halothiazole-4-carboxylic acid (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo derivative, or a more active catalyst like Pd₂(dba)₃ with a ligand such as SPhos for the chloro derivative, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Add a degassed solvent (e.g., dioxane/water, DMF, or toluene).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for the bromo derivative and 100-120 °C for the chloro derivative) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of heteroaromatic rings. In contrast to palladium-catalyzed cross-coupling, the reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon to which it is attached.

However, the nature of the leaving group also plays a role in the second step of the reaction (elimination). While a more electronegative halogen enhances the rate of the initial attack, a better leaving group (I > Br > Cl > F) will accelerate the second step. The overall reactivity is a balance of these two effects.

Expected Outcome: The electron-withdrawing carboxylic acid group at the 4-position is expected to activate the 5-position towards nucleophilic attack. In this specific case, the reactivity difference between the bromo and chloro derivatives in SNAr reactions may be less pronounced than in cross-coupling reactions. While the chloro substituent may slightly favor the initial nucleophilic attack due to its higher electronegativity, the bromo substituent is a better leaving group. For many SNAr reactions on heteroaromatic systems, the leaving group ability is a dominant factor, suggesting that this compound may still exhibit comparable or even slightly higher reactivity than its chloro counterpart, especially with strong nucleophiles.

Data Presentation: Illustrative Comparison of SNAr Reaction Parameters

ParameterThis compound5-Chlorothiazole-4-carboxylic acid
Nucleophile Amines, thiols, alkoxidesAmines, thiols, alkoxides
Typical Conditions Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, DMSO)Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, DMSO)
Typical Temperature 80-120 °C80-120 °C
Expected Reactivity Potentially slightly higher due to better leaving group abilityComparable, may require slightly more forcing conditions
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the SNAr reaction of a 5-halothiazole with an amine nucleophile.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 5-Halothiazole-4-carboxylic acid (1 eq.) - Amine (1.2-2.0 eq.) - Base (e.g., K₂CO₃, 2-3 eq.) - Solvent (e.g., DMF) heating Heat to desired temperature (80-120 °C) reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and pour into water monitoring->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography or crystallization extract->purify

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

  • In a reaction vessel, dissolve 5-halothiazole-4-carboxylic acid (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

  • Add the amine nucleophile (1.2-2.0 equivalents) and a base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion: A Strategic Choice for Synthesis

The choice between this compound and 5-chlorothiazole-4-carboxylic acid is a strategic one that depends on the specific synthetic context.

  • For palladium-catalyzed cross-coupling reactions, this compound is the clear frontrunner in terms of reactivity. It allows for milder reaction conditions, faster reaction times, and often higher yields. This makes it the preferred substrate for complex molecule synthesis where functional group tolerance and efficiency are paramount.

  • For nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced. While the chloro derivative may have a slight advantage in the initial nucleophilic attack, the superior leaving group ability of the bromide can compensate for this. The choice between the two may therefore be dictated by other factors, such as the cost and availability of the starting materials.

  • From a cost and availability perspective, chloro-derivatives are often more attractive for large-scale synthesis. However, the potentially more demanding reaction conditions required to achieve comparable reactivity to the bromo-analogue may offset this initial cost advantage.

Ultimately, this guide provides the fundamental principles and practical considerations to enable researchers to make an informed decision based on the specific requirements of their synthetic targets. The provided protocols serve as a starting point for optimization, and a thorough understanding of the underlying reactivity trends will facilitate the successful application of these valuable building blocks in drug discovery and development.

References

A Comparative Guide to the Predicted Biological Activity of 5-Bromothiazole-4-carboxylic Acid and its Isothiazole Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. The thiazole and isothiazole ring systems, both five-membered aromatic heterocycles containing sulfur and nitrogen, are privileged structures in medicinal chemistry.[1][2] Their unique electronic and structural properties have led to their incorporation into a wide array of approved drugs. This guide provides a comparative analysis of the predicted biological activities of two isomeric compounds: 5-Bromothiazole-4-carboxylic acid and its isothiazole analog, 5-bromoisothiazole-4-carboxylic acid.

While direct comparative experimental data for these two specific molecules is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of related thiazole and isothiazole derivatives to forecast their potential biological profiles. We will delve into the likely antimicrobial and anticancer activities, supported by detailed, field-proven experimental protocols for their evaluation.

Structural Isomerism: The Foundation of Potential Biological Divergence

The fundamental difference between this compound and its isothiazole counterpart lies in the arrangement of the sulfur and nitrogen atoms within the five-membered ring. In the thiazole, the sulfur and nitrogen atoms are in a 1,3-relationship, whereas in the isothiazole, they are in a 1,2-relationship. This seemingly subtle distinction has profound implications for the electronic distribution, bond angles, and overall topography of the molecules, which in turn dictates their interactions with biological targets.

The thiazole ring is known for its aromaticity and the ability of its sulfur atom's d-orbitals to participate in resonance, influencing the reactivity of the ring system.[3] The isothiazole ring, while also aromatic, has a different dipole moment and electronic profile due to the adjacent sulfur and nitrogen atoms. These differences are anticipated to manifest in their biological activities.

Predicted Biological Activity: A Comparative Outlook

Based on the extensive literature on thiazole and isothiazole derivatives, we can extrapolate the likely biological activities of this compound and its isothiazole analog. The presence of a bromine atom, a halogen, is known to often enhance the biological activity of heterocyclic compounds.[4]

Potential Antimicrobial Activity

Both thiazole and isothiazole scaffolds are integral to numerous compounds with demonstrated antimicrobial properties.[5][6][7] The proposed mechanism for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes.[1]

  • This compound : Derivatives of 2-aminothiazole have shown efficacy against a range of bacterial and fungal strains.[1][8] The presence of the bromine at the 5-position could enhance lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.

  • 5-Bromoisothiazole-4-carboxylic acid : Isothiazole derivatives, particularly halogenated ones, are recognized for their potent biocidal activity.[9] It is plausible that this analog could exhibit significant antimicrobial effects, potentially through a different spectrum of activity or mechanism compared to its thiazole isomer.

Potential Anticancer Activity

The thiazole ring is a well-established pharmacophore in the development of anticancer agents.[3][10][11] Thiazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key kinases and disruption of cell cycle progression.[12][13]

  • This compound : Substituted thiazole-4-carboxylic acids have been investigated as anticancer agents.[10] The electronic properties conferred by the bromine and carboxylic acid substituents could facilitate interactions with the active sites of cancer-related enzymes.

  • 5-Bromoisothiazole-4-carboxylic acid : While less common than thiazoles in approved anticancer drugs, isothiazole derivatives have also been studied for their cytotoxic effects.[7] The unique geometry of the isothiazole ring might allow it to bind to different biological targets or to the same target with a different affinity compared to its thiazole counterpart.

Structure-Activity Relationship (SAR) Insights

The positioning of the heteroatoms and substituents will likely govern the biological activity profiles:

  • Thiazole Analog : The 1,3-arrangement of sulfur and nitrogen in the thiazole ring influences the electron density at each position, with the 5-position often being susceptible to electrophilic substitution.[3] The bromine at this position, coupled with the electron-withdrawing carboxylic acid at the 4-position, creates a unique electronic environment that will dictate its binding capabilities.

  • Isothiazole Analog : The adjacent sulfur and nitrogen in the isothiazole ring lead to a different distribution of electron density. This could alter the molecule's hydrogen bonding capacity and steric interactions with target proteins compared to the thiazole isomer.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two compounds, the following standardized assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[14][15]

Objective: To quantify the lowest concentration of the test compound that inhibits visible growth of a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and its isothiazole analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to the appropriate final concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17][18][19]

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its isothiazole analog in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Comparison

Table 1: Predicted Physicochemical and Biological Properties

PropertyThis compound5-bromoisothiazole-4-carboxylic acidRationale for Prediction
Predicted Primary Activity Antimicrobial, AnticancerAntimicrobial, AnticancerBased on the known activities of the parent scaffolds.[3][5][7]
Potential Mechanism of Action Enzyme inhibition (e.g., bacterial enzymes, kinases)Enzyme inhibition, disruption of membrane potentialInferred from related thiazole and isothiazole derivatives.[1][9]
Predicted Potency Moderate to HighModerate to HighHalogenation often increases biological potency.[4]
Key Structural Feature 1,3-arrangement of S and N1,2-arrangement of S and NDefines the core scaffold and its electronic properties.

Diagram 1: General Experimental Workflow for Biological Activity Comparison

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synth_Thiazole Synthesis of 5-Bromothiazole- 4-carboxylic acid Antimicrobial Antimicrobial Assays (Broth Microdilution) Synth_Thiazole->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Synth_Thiazole->Anticancer Synth_Isothiazole Synthesis of 5-bromoisothiazole- 4-carboxylic acid Synth_Isothiazole->Antimicrobial Synth_Isothiazole->Anticancer Data Data Collection (MIC & IC50 values) Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Comparison Comparative Efficacy Report SAR->Comparison

References

A Comparative Guide to the Purity Assessment of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromothiazole-4-carboxylic acid, a heterocyclic building block, is increasingly utilized in the synthesis of novel therapeutic agents. Its purity directly influences the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this critical intermediate, grounded in the principles of scientific integrity and field-proven expertise. We will explore the nuances of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compare its performance against orthogonal techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Electrophoresis (CE).

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the quintessential technique for purity determination in the pharmaceutical industry due to its robustness, versatility, and reproducibility. For an acidic and moderately polar compound like this compound, RP-HPLC provides excellent resolution for a wide range of potential impurities.

Mechanism & Rationale

The separation in RP-HPLC is governed by hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds. For a carboxylic acid, controlling the mobile phase pH is critical. By adding an acid modifier (e.g., formic acid or trifluoroacetic acid), we suppress the ionization of the carboxyl group (-COOH) to its carboxylate form (-COO⁻). This uncharged state increases the compound's hydrophobicity, leading to better retention and significantly improved peak symmetry on the C18 column.[1]

Detailed Experimental Protocol: RP-HPLC-UV

Objective: To separate this compound from its potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Rationale: A standard C18 column provides a good balance of retentivity and efficiency for a broad range of small molecules. The 250 mm length ensures high resolving power.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (if hyphenated) and effectively suppresses the ionization of the analyte.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

      • Rationale: A broad gradient ensures the elution of both polar and non-polar impurities that may be present in the sample. The re-equilibration step ensures reproducibility between injections.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.

    • Detection: UV at 254 nm.

      • Rationale: The thiazole ring provides a chromophore that absorbs in the UV region. 254 nm is a common wavelength for aromatic and heterocyclic compounds. A DAD can be used to screen for impurities with different UV maxima.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

      • Rationale: The diluent should be weak enough to not cause peak distortion upon injection but strong enough to fully dissolve the analyte.

Workflow for RP-HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (1 mg/mL) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc2 Inject Sample prep4->hplc2 hplc1 Equilibrate System (C18 Column) hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 hplc4 Detect at 254 nm hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Calculate Area % data1->data2 data3 Report Purity & Impurity Profile data2->data3

Caption: Workflow for RP-HPLC purity analysis of this compound.

Orthogonal Approaches: Seeing the Full Picture

Relying on a single analytical method can be misleading, as impurities may co-elute with the main peak or other impurities.[1] Orthogonal methods, which employ different separation mechanisms, are essential for a comprehensive purity assessment.[2]

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique to RP-HPLC, particularly for polar compounds. It utilizes a polar stationary phase (e.g., unbonded silica or amide-bonded) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[3]

Mechanism & Rationale: The separation mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[4] This provides a completely different selectivity compared to the hydrophobic interactions in RP-HPLC. Polar impurities that are poorly retained on a C18 column will be well-retained and resolved using HILIC.[5]

Detailed Experimental Protocol: HILIC

  • Instrumentation: Same as RP-HPLC.

  • Chromatographic Conditions:

    • Column: BEH Amide, 150 mm x 2.1 mm, 1.7 µm.

      • Rationale: Amide-bonded phases offer excellent retention and peak shape for a wide range of polar compounds and are generally more robust than unbonded silica phases.[3]

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

      • Rationale: A high organic content is necessary for retention in HILIC. Ammonium acetate is a volatile buffer compatible with MS and helps to improve peak shape.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

    • Gradient Elution: A shallow gradient from a low percentage of B to a higher percentage of B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

    • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 1 mg/mL.

      • Rationale: The sample diluent must have a high organic content, similar to the initial mobile phase, to prevent peak distortion.

B. Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers a fundamentally different selectivity mechanism from any form of chromatography.

Mechanism & Rationale: In CE, charged molecules are separated in a narrow capillary under the influence of a high-voltage electric field. The separation is based on the analyte's charge-to-size ratio, or its electrophoretic mobility.[6][7] This makes it highly effective for small, charged species like carboxylic acids and allows for the resolution of impurities that may be chromatographically indistinguishable.[8] Capillary Zone Electrophoresis (CZE) is the simplest and most common mode of CE for this type of analysis.[9]

Detailed Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: Capillary Electrophoresis system with a DAD detector.

  • CE Conditions:

    • Capillary: Fused-silica capillary, 50 cm total length (40 cm to detector), 50 µm internal diameter.

    • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 7.0.

      • Rationale: At neutral pH, the carboxylic acid will be fully deprotonated (anionic), maximizing its electrophoretic mobility and interaction with the electroosmotic flow. The phosphate buffer provides good buffering capacity.

    • Voltage: 20 kV (Normal polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 220 nm.

      • Rationale: A lower wavelength is often required to detect the carboxyl group in the absence of a strong chromophore, although the thiazole ring allows for higher wavelength detection as well.

    • Sample Preparation: Dissolve the sample in the BGE to a final concentration of 0.5 mg/mL.

      • Rationale: Dissolving the sample in the BGE minimizes conductivity differences that can lead to peak distortion.

Performance Comparison

The choice of an analytical method depends on the specific requirements of the analysis, such as routine quality control, stability testing, or in-depth impurity profiling.

ParameterRP-HPLC-UVHILICCapillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityHydrophilicity / PartitioningCharge-to-Size Ratio
Selectivity Excellent for non-polar to moderately polar compounds.Orthogonal to RP-HPLC; excellent for polar and hydrophilic compounds.[5]Orthogonal to all chromatography; excellent for charged species.[6]
Analysis Time 20-30 minutes15-25 minutes10-20 minutes
Sensitivity (UV) GoodGood, but can be sensitive to sample diluent composition.Moderate; path length is shorter than HPLC.
Robustness High; well-established technology.Moderate; requires careful control of mobile phase water content.Moderate; sensitive to buffer composition and capillary surface condition.
Typical Impurities Detected Less polar starting materials, non-polar by-products.Highly polar starting materials, salts, polar degradation products.Ionic impurities, isomers with different pKa values.
Hyphenation to MS Straightforward (with volatile modifiers).Straightforward (with volatile buffers).More complex but achievable.[8]

Guide to Method Selection

The optimal analytical strategy often involves using RP-HPLC as the primary release method and an orthogonal technique like HILIC or CE during method development and validation to ensure complete impurity profiling.[2][10]

start Purity Assessment Goal? qc_check Routine QC / Release Testing? start->qc_check impurity_id Impurity Profiling / ID? start->impurity_id qc_check->impurity_id No use_rphplc Use Validated RP-HPLC Method qc_check->use_rphplc Yes polar_check Suspect Polar Impurities? impurity_id->polar_check use_orthogonal Develop Orthogonal Method (HILIC or CE) polar_check->use_orthogonal Yes use_lcms Use UPLC-MS polar_check->use_lcms No, need ID use_orthogonal->use_rphplc Confirm results with RP-HPLC use_lcms->use_rphplc Quantify with validated RP-HPLC

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound demands a rigorous and multi-faceted analytical approach. While RP-HPLC serves as a robust and reliable primary method for routine quality control, its sole use carries the risk of overlooking critical impurities. True analytical confidence is achieved by incorporating orthogonal techniques like HILIC and Capillary Electrophoresis. HILIC provides complementary selectivity for polar species, while CE offers a separation mechanism entirely independent of chromatographic principles. By understanding the strengths and rationale behind each technique, researchers and drug development professionals can design a comprehensive validation strategy that ensures the purity, safety, and quality of their final product.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The thiazole ring, in particular, is a privileged structure found in a significant number of FDA-approved drugs.[1] 5-Bromothiazole-4-carboxylic acid represents a highly versatile building block, offering a reactive bromine handle for carbon-carbon and carbon-nitrogen bond formation, which is pivotal for constructing complex molecular architectures and exploring structure-activity relationships.

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for the derivatization of such halogenated heterocycles.[2][3][4][5] The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is paramount, as it profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparative analysis of various palladium catalysts for the coupling of this compound, offering field-proven insights and experimental data to inform catalyst selection and reaction optimization.

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational catalyst selection. The process generally proceeds through a catalytic cycle involving a palladium(0) active species. While specific steps can vary between reaction types, the core pathway involves three key stages: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Generic_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)Ln OAPd R-Pd(II)L2-X Pd0->OAPd Oxidative Addition TransPd R-Pd(II)L2-R' OAPd->TransPd Transmetalation / Migratory Insertion TransPd->Pd0 Reductive Elimination Product Coupled Product (R-R') TransPd->Product Product Release Reactant1 Aryl Halide (R-X) (this compound) Reactant1->OAPd Reactant2 Coupling Partner (R'-M) Reactant2->TransPd Suzuki_Workflow start Start setup 1. Reaction Setup - Add this compound,  Arylboronic Acid, and Base to a  dried Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill the flask  with Argon (3x). setup->inert solvent 3. Add Solvents - Add degassed Dioxane and Water  via syringe. inert->solvent catalyst 4. Add Catalyst - Add Pd₂(dba)₃ and XPhos ligand  under positive Argon flow. solvent->catalyst reaction 5. Reaction - Heat the mixture (e.g., 80-100 °C)  with vigorous stirring. - Monitor by TLC or LC-MS. catalyst->reaction workup 6. Workup - Cool to RT, dilute with water. - Acidify with 1M HCl to pH 2-3. reaction->workup purify 7. Purification - Filter the precipitated product. - Purify further by recrystallization  or column chromatography. workup->purify end End Product purify->end

References

A Senior Application Scientist's Guide to Assessing the Stability of 5-Bromothiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, and unforeseen instability can lead to significant delays and resource expenditure. This guide provides a comprehensive framework for assessing the stability of 5-bromothiazole-4-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry.

The stability of an active pharmaceutical ingredient (API) influences its safety, efficacy, and shelf-life.[1] Therefore, a thorough understanding of how a molecule behaves under various environmental stressors is not just a regulatory requirement but a fundamental aspect of drug development.[1][2] This guide will walk you through the principles of stability testing, provide detailed experimental protocols, and explain the rationale behind these methods, empowering you to design and execute robust stability studies.

Understanding the Stability Landscape of Thiazole Derivatives

The thiazole ring is a common scaffold in many pharmaceutical compounds. However, like many heterocyclic systems, it can be susceptible to degradation. Based on the chemistry of related compounds, several potential degradation pathways can be anticipated for this compound and its derivatives.[3]

Key factors that can influence the stability of these compounds include temperature, humidity, light, pH, and the presence of oxidative agents.[3] Understanding these vulnerabilities is the first step in designing a comprehensive stability testing program.

Potential Degradation Pathways

Several degradation pathways should be considered for this compound derivatives:

  • Hydrolysis: The ester and amide derivatives of the carboxylic acid are susceptible to hydrolysis, particularly under acidic or basic conditions. The thiazole ring itself can also undergo hydrolytic cleavage under harsh conditions.

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can be prone to losing carbon dioxide, especially when subjected to heat.[3] For this compound, this would lead to the formation of 5-bromothiazole.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions. Studies on related thiazole carboxylic acids have shown that decarboxylation can be an initial step in the photodegradation process, followed by ring opening.[4]

  • Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring cleavage and the formation of various degradation products.[3]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of a stability program. It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[1][5] The goal is not to determine the shelf-life but to identify potential degradation products and pathways, which in turn helps in the development of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on a new chemical entity like a this compound derivative.

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome Initial_Analysis Initial Analysis (T=0) - Purity (HPLC) - Characterization (LC-MS) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Initial_Analysis->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH, RT) Initial_Analysis->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) Initial_Analysis->Oxidation Thermal_Stress Thermal Stress (e.g., 80°C, solid & solution) Initial_Analysis->Thermal_Stress Photostability Photostability (ICH Q1B compliant) Initial_Analysis->Photostability Time_Point_Analysis Time Point Analysis (HPLC) - Monitor for degradation Acid_Hydrolysis->Time_Point_Analysis Base_Hydrolysis->Time_Point_Analysis Oxidation->Time_Point_Analysis Thermal_Stress->Time_Point_Analysis Photostability->Time_Point_Analysis Degradant_Identification Degradant Identification (LC-MS/MS) Time_Point_Analysis->Degradant_Identification Structure_Elucidation Structure Elucidation (NMR, if necessary) Degradant_Identification->Structure_Elucidation Pathway_Elucidation Elucidate Degradation Pathways Structure_Elucidation->Pathway_Elucidation Method_Validation Develop & Validate Stability-Indicating Method Pathway_Elucidation->Method_Validation Degradation_Pathway Parent This compound Decarboxylated 5-Bromothiazole Parent->Decarboxylated Heat or Light (-CO2) Ring_Opened Further Degradation Products (Ring-opened fragments) Decarboxylated->Ring_Opened Oxidation or Light

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromothiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties make it a versatile building block for designing novel therapeutics. This guide focuses on the structure-activity relationship (SAR) of analogs derived from 5-bromothiazole-4-carboxylic acid, a scaffold with significant potential for developing targeted therapies. While a comprehensive, head-to-head comparative study on a single, unified series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from various studies on related thiazole derivatives to provide a predictive framework for understanding their SAR.

We will explore the influence of structural modifications on the biological activity of these analogs, with a particular focus on their potential as anticancer and enzyme inhibitory agents. This guide will delve into the causality behind experimental choices in analog design, present comparative biological data, and provide detailed experimental protocols to facilitate further research and validation.

The this compound Scaffold: A Foundation for Potent Bioactivity

The this compound core presents several key features that make it an attractive starting point for drug discovery:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, which can participate in various non-covalent interactions with biological targets.[1]

  • 5-Bromo Substituent: The bromine atom is a lipophilic group that can enhance membrane permeability and potentially engage in halogen bonding with target proteins. Its position on the thiazole ring influences the molecule's electronic properties.

  • 4-Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, providing a key anchoring point within a target's binding site. It also offers a convenient handle for synthetic modification, allowing for the creation of diverse libraries of esters and amides.

The interplay of these features provides a foundation for developing potent and selective inhibitors for various biological targets. The following sections will explore how modifications at different positions of this scaffold can impact its biological activity.

Comparative Analysis of Biological Activity: Insights from Related Thiazole Derivatives

To understand the potential SAR of this compound analogs, we will examine data from studies on structurally related thiazole-containing compounds. The primary focus of these analogs has been in the areas of oncology and enzyme inhibition.

Antiproliferative Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the antiproliferative activity of various thiazole analogs, highlighting the impact of different substitution patterns on their potency against cancer cell lines. While not direct analogs of this compound, these examples provide valuable insights into the structural requirements for anticancer activity.

Compound IDCore StructureKey SubstitutionsCell LineIC50 (µM)Reference
Analog 1 2-Arylthiazolidine-4-carboxamide2-(4-Chlorophenyl)A375 (Melanoma)1.5[2]
Analog 2 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamideN-(4-chloro-2-methylphenyl)A-549 (Lung)~48% inhibition at 5 µg/mL[2][3]
Analog 3 Thiazolyl-pyrazolinep-methoxyphenyl at pyrazolineT-47D (Breast)0.75[4]
Analog 4 5-Bromoindole-2-carbohydrazideN'-(4-(dimethylamino)benzylidene)HepG2 (Liver)14.3[5]
Analog 5 Quinoline-thiazole hybrid-MCF-7 (Breast)0.028[6]

SAR Insights from Antiproliferative Data:

  • Amide Substitutions: The nature of the substituent on the carboxamide group at the 4-position is critical for activity. Aromatic and heteroaromatic rings, particularly those with halogen and alkyl substitutions, appear to be favorable. For instance, the N-(4-chloro-2-methylphenyl) group in Analog 2 contributes to its activity.[2][3]

  • Modifications at the 2-Position: The substituent at the 2-position of the thiazole ring significantly influences potency. Aryl groups, as seen in Analog 1, are common. The presence of a 2-chlorophenyl group in Analog 2 also highlights the importance of this position.[2][3]

  • Hybrid Molecules: Combining the thiazole core with other heterocyclic systems, such as pyrazoline (Analog 3) and quinoline (Analog 5), can lead to highly potent compounds.[4][6] This strategy of molecular hybridization is a powerful tool in drug design.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole derivatives have emerged as a promising class of kinase inhibitors.

Compound IDCore StructureTarget KinaseIC50 (µM)Reference
Analog 6 4-(Thiazol-5-yl)benzoic acid derivativeCK2α0.014[7]
Analog 7 Thiazolyl-pyrazolineEGFR4.34[4]
Analog 8 Thiazolidinone derivativeEGFR0.09[8]
Analog 9 5-Bromoindole-2-carboxylic acid derivativeEGFR-[9]

SAR Insights from Kinase Inhibition Data:

  • Carboxylic Acid Mimics: The carboxylic acid moiety is often a key pharmacophore for interacting with the hinge region of kinases. In Analog 6, the 4-(thiazol-5-yl)benzoic acid scaffold demonstrates potent inhibition of CK2.[7]

  • Targeting Specific Kinases: By modifying the substituents on the thiazole ring, it is possible to achieve selectivity for different kinases. For example, analogs have been developed to target EGFR and CK2.[4][7][8]

  • Importance of the N-H Bond: In many kinase inhibitors, an N-H bond in a heterocyclic ring forms a crucial hydrogen bond with the kinase hinge region. The 2-amino group on a thiazole ring can serve this purpose.

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of this compound analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Materials:

  • MTT solution (5 mg/mL in PBS)[10]

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

General SAR Workflow

SAR_Workflow A Core Scaffold Selection (this compound) B Analog Design & Synthesis (Modification at C2, C4-amide, etc.) A->B C In Vitro Biological Screening (e.g., MTT Assay, Kinase Assay) B->C D Data Analysis (IC50 Determination) C->D E SAR Analysis (Identify key structural features) D->E E->B Iterative Design F Lead Optimization E->F

Caption: A typical workflow for structure-activity relationship studies.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Combine Kinase, Substrate, & Inhibitor B Initiate with ATP A->B C Incubate B->C D Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Generate Light (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

Caption: Key steps in a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. While this guide has synthesized SAR insights from related thiazole derivatives to provide a predictive framework, a systematic study focusing on this specific scaffold is warranted.

Future research should focus on:

  • Systematic Library Synthesis: The generation of a focused library of this compound analogs with diverse substitutions at the 2-position and on the 4-carboxamide/ester functionality.

  • Broad Biological Screening: Evaluation of these analogs against a panel of cancer cell lines and a diverse set of kinases to identify potent and selective lead compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most active compounds.

  • In Vivo Efficacy Studies: Assessment of the therapeutic potential of lead compounds in relevant animal models of disease.

By employing the experimental protocols and SAR principles outlined in this guide, researchers can accelerate the discovery and development of novel drugs derived from the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Thiazole-4-Carboxylic Acids in Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and FDA-approved drugs, including antibiotics and anticancer agents.[1][2][3] Specifically, the thiazole-4-carboxylic acid moiety serves as a critical building block and a versatile intermediate for creating complex molecular architectures in medicinal chemistry. Its carboxylic acid handle allows for straightforward derivatization, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties through amide bond formation, esterification, or other functional group interconversions.

The selection of a synthetic route is a critical decision in any drug development campaign, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted thiazole-4-carboxylic acids. We will move beyond simple recitation of protocols to dissect the mechanistic underpinnings and practical considerations of each method, empowering researchers to make informed, data-driven decisions for their specific synthetic challenges.

Classical Approaches: The Foundation of Thiazole Synthesis

The most established methods for thiazole ring construction are named reactions that have been refined over decades. For the synthesis of thiazole-4-carboxylic acids, the Hantzsch synthesis is particularly dominant.

1. The Hantzsch Thiazole Synthesis: The Workhorse Method

First reported by Arthur Hantzsch in 1887, this synthesis is arguably the most versatile and widely used method for preparing thiazoles.[4] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6][7] To generate the desired 4-carboxylate functionality, an α-halo-β-ketoester, such as ethyl bromopyruvate, is the logical choice for the carbonyl component.

Mechanistic Rationale: The reaction begins with a nucleophilic attack by the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, forming an intermediate.[8] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which drives the reaction towards the formation of the stable, aromatic thiazole ring.

Advantages:

  • High Versatility: A wide variety of substitutions can be introduced at the 2- and 5-positions by simply changing the thioamide and the carbonyl component, respectively.

  • Good to Excellent Yields: The reaction is generally high-yielding and proceeds under relatively mild conditions.[1][6]

  • Readily Available Starting Materials: Thioamides and α-haloketones are often commercially available or easily synthesized.

Limitations:

  • Epimerization Risk: For chiral starting materials, the reaction conditions can sometimes lead to racemization at chiral centers adjacent to the carbonyl group.[9]

  • Regioselectivity with N-substituted thioureas: The use of N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[10]

Hantzsch_Synthesis cluster_0 Ring Formation thioamide Thioamide (R²-C(S)NH₂) intermediate Thiazoline Intermediate thioamide->intermediate + haloketoester Ethyl Bromopyruvate (Br-CH₂-C(O)COOEt) haloketoester->intermediate product Ethyl 2-R²-Thiazole- 4-carboxylate intermediate->product - H₂O, - HBr hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) product->hydrolysis final_product 2-R²-Thiazole- 4-carboxylic Acid hydrolysis->final_product Cysteine_Route cysteine L-Cysteine HCl condensation Condensation & Esterification cysteine->condensation formaldehyde Formaldehyde formaldehyde->condensation thiazolidine Methyl Thiazolidine- 4-carboxylate condensation->thiazolidine oxidation Oxidation (MnO₂) thiazolidine->oxidation thiazole_ester Methyl Thiazole- 4-carboxylate oxidation->thiazole_ester hydrolysis Hydrolysis (NaOH, H₃O⁺) thiazole_ester->hydrolysis final_product Thiazole-4- carboxylic Acid hydrolysis->final_product

References

A Comparative Guide to the Synthesis of 5-Bromothiazole-4-carboxylic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromothiazole-4-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. The thiazole nucleus is a common scaffold in a multitude of biologically active compounds, and the strategic placement of a bromine atom and a carboxylic acid group offers versatile handles for further chemical modifications. The bromine atom at the 5-position can readily participate in various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the carboxylic acid at the 4-position provides a convenient point for amide bond formation, esterification, or other derivatizations. This dual functionality makes this compound a valuable precursor for the synthesis of novel therapeutic agents. This guide presents a comparative analysis of two plausible synthetic routes to this important molecule, evaluating them on the basis of chemical yield, cost-effectiveness, safety, and environmental impact to aid researchers in making informed decisions for their synthetic campaigns.

Methodology Overview: Two Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound are evaluated in this guide:

  • Route 1: Hantzsch Thiazole Synthesis followed by Electrophilic Bromination. This classic approach first constructs the thiazole-4-carboxylate core, which is subsequently brominated at the 5-position.

  • Route 2: Construction of a 5-Aminothiazole Intermediate followed by a Sandmeyer Reaction. This pathway introduces a nitrogen functionality at the 5-position, which is then transformed into the desired bromine atom via a diazotization-bromination sequence.

Route 1: Hantzsch Thiazole Synthesis and Subsequent Bromination

This synthetic route is a straightforward approach that leverages the well-established Hantzsch thiazole synthesis to build the heterocyclic core. The key challenge in this route lies in the regioselective bromination of the thiazole ring.

Experimental Workflow: Route 1

Route 1: Hantzsch Synthesis and Bromination start Ethyl bromopyruvate + Thioformamide step1 Step 1: Hantzsch Thiazole Synthesis start->step1 intermediate1 Ethyl 4-thiazolecarboxylate step1->intermediate1 Ethanol, reflux step2 Step 2: Electrophilic Bromination intermediate1->step2 intermediate2 Ethyl 5-bromothiazole-4-carboxylate step2->intermediate2 NBS, Acetonitrile step3 Step 3: Saponification intermediate2->step3 product This compound step3->product NaOH, H2O/EtOH

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols: Route 1

Step 1: Synthesis of Ethyl 4-thiazolecarboxylate

  • To a solution of thioformamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-bromothiazole-4-carboxylate

  • Dissolve ethyl 4-thiazolecarboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound (Saponification)

  • Dissolve ethyl 5-bromothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product.

Route 2: 5-Aminothiazole Synthesis and Sandmeyer Reaction

This alternative route offers potentially better control of regioselectivity by introducing the bromine atom via a Sandmeyer reaction on a 5-aminothiazole precursor.

Experimental Workflow: Route 2

Route 2: 5-Aminothiazole and Sandmeyer Reaction start Ethyl 2-cyano-2-formamidoacetate + P4S10 step1 Step 1: Thiazole Formation start->step1 intermediate1 Ethyl 5-aminothiazole-4-carboxylate step1->intermediate1 Pyridine, heat step2 Step 2: Sandmeyer Reaction intermediate1->step2 intermediate2 Ethyl 5-bromothiazole-4-carboxylate step2->intermediate2 1. NaNO2, HBr 2. CuBr step3 Step 3: Saponification intermediate2->step3 product This compound step3->product NaOH, H2O/EtOH

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols: Route 2

Step 1: Synthesis of Ethyl 5-aminothiazole-4-carboxylate

  • A mixture of ethyl 2-cyano-2-formamidoacetate (1.0 eq) and phosphorus pentasulfide (P4S10) (0.5 eq) in pyridine is heated.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of Ethyl 5-bromothiazole-4-carboxylate (Sandmeyer Reaction)

  • Dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound (Saponification)

  • This step is identical to Step 3 in Route 1.

Cost-Benefit Analysis: A Head-to-Head Comparison

ParameterRoute 1: Hantzsch Synthesis & BrominationRoute 2: 5-Aminothiazole & Sandmeyer ReactionAnalysis
Overall Yield Moderate to Good (Estimated 40-60%)Moderate (Estimated 30-50%)Hantzsch synthesis is typically high-yielding, but the subsequent bromination can be challenging to control, potentially lowering the overall yield. The Sandmeyer reaction in Route 2 can have variable yields.
Cost of Starting Materials ModerateModerate to HighKey reagents for Route 1 include ethyl bromopyruvate and thioformamide which are moderately priced. Route 2 requires precursors for the 5-aminothiazole which can be more expensive.
Reagent Cost per Mole of Product LowerHigherBased on the cost of key reagents like N-bromosuccinimide (

90/100g) and copper(I) bromide ($17/100g)[1], Route 1 is likely more cost-effective on a lab scale.
Reaction Time ModerateLongThe Sandmeyer reaction in Route 2 can be time-consuming. The Hantzsch synthesis is relatively quick.
Safety Considerations Ethyl bromopyruvate is a lachrymator. N-bromosuccinimide should be handled with care.Diazonium salts are potentially explosive and must be handled at low temperatures.[2] The Sandmeyer reaction requires careful control of conditions.Route 1 is generally considered safer due to the avoidance of diazonium salt intermediates.
Environmental Impact Use of halogenated solvents and reagents.Use of heavy metal (copper) salts and acidic conditions.Both routes have environmental considerations. The copper waste from Route 2 requires proper disposal.
Scalability GoodModerateThe Hantzsch synthesis is readily scalable. The Sandmeyer reaction can be challenging to scale up due to safety concerns with diazonium salts.
Predictability & Robustness The regioselectivity of bromination can be unpredictable.The position of the bromine is well-defined by the position of the amino group.Route 2 offers better control over the final product's regiochemistry.

Expert Insights and Recommendations

From the perspective of a senior application scientist, the choice between these two synthetic routes depends heavily on the specific priorities of the research team.

Route 1 (Hantzsch Synthesis & Bromination) is a compelling option for its straightforwardness and potentially lower cost of starting materials. It is a good choice for initial exploratory synthesis where absolute regiochemical purity is not the primary concern, or if a reliable method for selective 5-bromination of the specific thiazole-4-carboxylate intermediate can be established. The primary drawback is the potential for the formation of isomeric byproducts during the bromination step, which may necessitate challenging purification.

Route 2 (5-Aminothiazole & Sandmeyer Reaction) offers superior control over the regiochemistry of the final product. For applications where the precise placement of the bromine atom at the 5-position is critical, this route is the more reliable choice. However, researchers must be prepared for potentially lower overall yields and the significant safety hazards associated with the handling of diazonium salt intermediates. The cost of the starting materials for the 5-aminothiazole synthesis may also be a consideration.

References

Safety Operating Guide

Proper Disposal of 5-Bromothiazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromothiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear path to responsible chemical waste management.

Hazard Identification and Risk Assessment

Based on available data, this compound should be treated as a hazardous substance. The primary hazards include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion of this compound can be toxic.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)Exclamation MarkChemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Irritation (Category 2A)Exclamation MarkSafety glasses with side shields or chemical goggles.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkUse in a well-ventilated area or with a fume hood.
Acute toxicity, Oral (Category 4)Exclamation MarkAvoid ingestion. Wash hands thoroughly after handling.

Safe Handling and Storage in the Laboratory

Proactive measures during handling and storage are fundamental to minimizing risks and preventing accidental releases.

  • Engineering Controls: Always handle this compound in a well-ventilated laboratory or, preferably, within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Personal Protective Equipment (PPE): As detailed in Table 1, appropriate PPE is mandatory. This includes a lab coat, nitrile gloves, and safety goggles.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and bases.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

  • Spill Response:

    • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid using combustible materials.

    • Cleanup: Carefully scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container.

    • Decontamination: Clean the spill area thoroughly with soap and water.

    • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[1][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. This compound is classified as a halogenated organic waste and requires special disposal procedures.

Diagram 1: Decision Workflow for Disposal of this compound

start Generation of This compound waste waste_container Select a designated, labeled, and compatible hazardous waste container. start->waste_container labeling Label container with: 'Hazardous Waste' 'this compound' 'Halogenated Organic Waste' Date of first accumulation waste_container->labeling segregation Is the waste mixed with other chemical types? labeling->segregation halogenated_stream Collect in designated 'Halogenated Organic Waste' container. segregation->halogenated_stream No incompatible_check Consult EHS for proper disposal of mixed waste. Do NOT mix with incompatible materials (e.g., strong bases, oxidizers). segregation->incompatible_check Yes storage Store sealed container in a designated Satellite Accumulation Area (SAA). halogenated_stream->storage incompatible_check->storage pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. storage->pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

Detailed Disposal Steps:

  • Waste Identification and Segregation:

    • This compound waste must be classified as "halogenated organic waste."

    • It is imperative to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs can differ significantly. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Selection and Labeling:

    • Select a robust, leak-proof, and chemically compatible container for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the associated hazards (e.g., "Irritant"), and the date of first accumulation.

  • Waste Accumulation:

    • Carefully transfer the solid waste or contaminated materials (e.g., gloves, weigh paper) into the designated container. Minimize the generation of dust.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be in a secondary containment tray to prevent the spread of potential leaks.

  • Final Disposal:

    • Once the container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant threat to aquatic life and ecosystems.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 5-Bromothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a compound can only be safely unlocked through a rigorous and informed approach to handling. 5-Bromothiazole-4-carboxylic acid is one such compound whose utility in synthesis is predicated on a comprehensive understanding of its potential hazards.

This guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you, the researcher, to build a self-validating system of safety in your laboratory.

Hazard Identification: The 'Why' Behind the Protocol

Before any container is opened, a thorough risk assessment is paramount. Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, a clear hazard profile emerges. The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

Additionally, some analogs are noted as being harmful if swallowed and may cause an allergic skin reaction.[3][4][5] These classifications are not merely administrative; they are directives that inform every aspect of our handling protocol. The primary routes of exposure are dermal contact, ocular exposure, and inhalation of the powdered solid.[6] Our entire safety strategy is therefore designed to interrupt these pathways.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is a direct response to the identified hazards. It is the most critical barrier between the researcher and chemical exposure. The following table summarizes the required PPE, with a detailed explanation of the rationale for each choice.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProtects against accidental splashes and airborne dust particles which can cause serious, irreversible eye damage.[1][2][7]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Prevents direct skin contact, which is known to cause irritation and may lead to allergic reactions upon repeated exposure.[1][3][5]
Body Fully-buttoned laboratory coat and closed-toe shoesProvides a barrier against spills and contamination of personal clothing, minimizing the risk of prolonged skin contact.[1][4]
Respiratory Use within a certified chemical fume hoodThis engineering control is the primary method to prevent inhalation of the fine powder, which can irritate the respiratory system.[1][2][4]

Expert Insight on PPE Selection:

  • Eye Protection: Standard safety glasses are insufficient as they do not provide a seal against splashes or fine particulates. Chemical splash goggles are mandatory.[2] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Gloves: While thin nitrile gloves offer a barrier for incidental contact, they should be removed and disposed of immediately upon suspected contamination.[6] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of spills, consider double-gloving.

Operational Plan: A Step-by-Step Handling Protocol

A disciplined workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling this compound from receipt to use.

G A 1. Preparation - Verify fume hood is operational. - Confirm location of safety shower & eyewash. - Assemble all necessary materials. B 2. Don Personal Protective Equipment - Lab Coat - Chemical Splash Goggles & Face Shield - Nitrile Gloves A->B C 3. Chemical Handling (Inside Fume Hood) - Place apparatus on absorbent bench paper. - Gently open container to avoid aerosolizing dust. - Weigh the solid and transfer to vessel. - Slowly add solvent to dissolve. B->C D 4. Post-Handling Cleanup - Decontaminate workspace and equipment. - Tightly seal the primary chemical container. - Return chemical to secure storage (e.g., 2-8 °C). C->D E 5. Doff PPE & Hygiene - Dispose of contaminated gloves and bench paper. - Remove lab coat. - Wash hands and arms thoroughly with soap and water. D->E F 6. Waste Disposal - Segregate all contaminated solids and liquids. - Place into a clearly labeled, sealed hazardous waste container. E->F

Caption: Workflow for Safe Handling of this compound.

Procedural Deep Dive:
  • Preparation: Before bringing the chemical into the workspace, ensure all safety systems are functional.[8] This includes verifying the certification of your chemical fume hood and clearing the path to the eyewash station and safety shower. Using disposable, plastic-backed absorbent paper will contain minor spills and simplify cleanup.[6]

  • Handling and Use: All manipulations of the solid compound must occur within a fume hood to control exposure.[8] When weighing, use a spatula to gently scoop the powder rather than pouring, which can generate dust. When preparing a solution, add the solid to the solvent slowly to avoid splashing.[8]

  • Post-Handling: Thoroughly decontaminate the work area.[8] Ensure the primary container is tightly sealed before returning it to storage; a cool, dry, and well-ventilated area is recommended.[1][2] Storage in a refrigerator at 2-8°C is often advised.[4]

Emergency Procedures: Plan for the Unexpected

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spills: Evacuate unnecessary personnel. Wearing full PPE, sweep or vacuum the solid material into a suitable container for disposal. Avoid generating dust.[1][4]

Disposal Plan: Responsible Stewardship

Proper disposal is a crucial final step to ensure laboratory and environmental safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, and disposable labware, must be treated as hazardous waste.[8]

  • Containment: Collect all solid and liquid waste in a designated, clearly labeled, and sealed hazardous waste container.[8] Never mix incompatible waste streams.

  • Final Disposal: The sealed waste container must be disposed of through an approved waste disposal plant or an authorized incinerator equipped with an afterburner and scrubber.[1][4] Always adhere to your institution's and local regulations for chemical waste disposal.

By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, researchers can confidently and safely handle this compound, focusing on the scientific objectives at hand while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiazole-4-carboxylic acid
Reactant of Route 2
5-Bromothiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.